Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib
Description
Properties
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-25-16-7-15(12(20)5-13(16)21)24-19-10(8-22)9-23-14-6-18(27-3)17(26-2)4-11(14)19/h4-7,9H,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAAYYSCJUHANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib
Foreword: The Imperative of Impurity Profiling in Drug Development
In the landscape of pharmaceutical development, the adage "the dose makes the poison" is a foundational principle. However, an equally critical, though less conspicuous, tenet is that the purity of the active pharmaceutical ingredient (API) dictates its safety and efficacy. Process-related impurities and degradation products, even at trace levels, can have unforeseen pharmacological or toxicological effects. Therefore, the unambiguous synthesis and rigorous characterization of potential impurities are not merely a regulatory requirement but a scientific imperative. This guide provides a comprehensive technical overview of the synthesis and characterization of a potential impurity of Bosutinib, Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib.
Bosutinib is a potent dual inhibitor of Src and Abl kinases, indicated for the treatment of chronic myelogenous leukemia (CML).[1][2][3] The manufacturing process of any API is a complex series of chemical transformations where minor deviations can lead to the formation of related substances.[4][5] Understanding the impurity profile is a critical aspect of drug development and quality control.[5][6][7] This document delineates a plausible synthetic pathway for this compound and outlines a robust analytical workflow for its comprehensive characterization.
Retrosynthetic Analysis and Proposed Synthetic Strategy
The target molecule, this compound, is structurally analogous to Bosutinib, with the notable absence of the N-methylpiperazine moiety, which is replaced by a methyl group. This structural modification necessitates a tailored synthetic approach, deviating from the established final steps of published Bosutinib syntheses.[1][2][8]
Our retrosynthetic analysis deconstructs the target molecule into key synthons. The core quinoline scaffold can be constructed through a series of reactions starting from a substituted aniline and a suitable cyclizing agent. The critical deviation from known Bosutinib syntheses will be the introduction of the methoxypropoxy side chain.
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available 4-hydroxy-3-methoxybenzoic acid. The synthesis is designed as a multi-step process, with each step optimized for yield and purity.
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system, with in-process controls and characterization checkpoints to ensure the integrity of the synthetic intermediates and the final product.
Synthesis of Methyl 4-(3-methoxypropoxy)-3-methoxybenzoate (Intermediate D)
-
Esterification: 4-Hydroxy-3-methoxybenzoic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid to yield Methyl 4-hydroxy-3-methoxybenzoate.[1][2]
-
Alkylation: The resulting ester is alkylated with 1-bromo-3-chloropropane using potassium carbonate as a base in a suitable solvent like acetone to afford Methyl 4-(3-chloropropoxy)-3-methoxybenzoate.[1][2]
-
Etherification: The chlorinated intermediate is then reacted with sodium methoxide in methanol to yield the key intermediate, Methyl 4-(3-methoxypropoxy)-3-methoxybenzoate. This step is the critical modification from the standard Bosutinib synthesis.
Synthesis of the Quinoline Core (Intermediate G)
-
Nitration and Reduction: The methoxypropoxy intermediate undergoes nitration at the 2-position of the benzene ring, followed by reduction of the nitro group to an amine using a reducing agent such as iron powder in the presence of ammonium chloride.[1][2]
-
Cyclization: The resulting aniline derivative is then cyclized with 3,3-diethoxypropionitrile in the presence of an acid catalyst like trifluoroacetic acid to form the 4-hydroxyquinoline-3-carbonitrile core.[9]
-
Chlorination: The hydroxyl group at the 4-position of the quinoline ring is subsequently converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl3).[8][9]
Final Assembly: Synthesis of this compound (Target Compound H)
-
Amination: The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of the quinoline core with 2,4-dichloro-5-methoxyaniline.[8][9] This reaction is typically carried out in the presence of a base, such as pyridine hydrochloride, at an elevated temperature.
Comprehensive Characterization Workflow
A multi-pronged analytical approach is essential for the unambiguous identification and purity assessment of the synthesized compound.
Figure 2: A comprehensive workflow for the characterization of the synthesized compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is the cornerstone of purity determination.[6][10][11] The method should be stability-indicating, capable of separating the target compound from starting materials, intermediates, and potential degradation products.[7][12]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 263 nm[13] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Structural Elucidation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides crucial information about the molecular weight and fragmentation pattern of the synthesized compound.[7][14] This data is instrumental in confirming the molecular formula and elucidating the structure.
Expected Mass Spectrometric Data:
-
Expected [M+H]⁺: The calculated monoisotopic mass of this compound (C23H22Cl2N4O3) is 488.10. The expected [M+H]⁺ ion would be m/z 489.11.
-
Key Fragmentation Patterns: The fragmentation pattern will be predicted based on the structure and compared with the experimental data. Key fragments would arise from the cleavage of the ether linkage and the quinoline core.
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of the synthesized molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecular structure.
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):
| Protons | Predicted Chemical Shift (δ) |
| Aromatic protons | 7.0 - 8.5 |
| Methoxy protons | 3.8 - 4.0 |
| Methylene protons (propoxy chain) | 1.8 - 4.2 |
| Methyl protons (propoxy chain) | 3.3 |
Forced Degradation Studies
To assess the stability of the synthesized compound and identify potential degradation products, forced degradation studies are performed under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[7][12]
Table 2: Forced Degradation Conditions
| Stress Condition | Reagent/Condition |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24 h |
| Oxidative Degradation | 3% H₂O₂, RT, 24 h |
| Thermal Degradation | 105 °C, 48 h |
| Photolytic Degradation | UV and visible light exposure |
The degradation samples are analyzed by HPLC and LC-MS/MS to identify and characterize any formed degradants.[5][7]
Conclusion and Future Perspectives
This technical guide has outlined a robust and scientifically sound approach for the synthesis and characterization of this compound, a potential impurity of Bosutinib. The proposed synthetic route is a logical adaptation of known methodologies, and the characterization workflow employs a suite of orthogonal analytical techniques to ensure the unambiguous identification and purity assessment of the target molecule.
The availability of a well-characterized standard of this potential impurity is invaluable for the development and validation of analytical methods for routine quality control of Bosutinib drug substance and drug product. Furthermore, understanding the stability of this compound under forced degradation conditions provides critical insights into its potential to form during the manufacturing process or upon storage. This knowledge is paramount for ensuring the safety and quality of Bosutinib for patients.
References
-
U.S. Food and Drug Administration. (2012). NDA 203341: Bosulif (Bosutinib monohydrate) 100 mg tablets. Retrieved from [Link]
-
Pharmaffiliates. Bosutinib-impurities. Retrieved from [Link]
- Li, F., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4269.
- Laxmi, P., et al. (2015). Process for preparation of bosutinib. Google Patents.
-
Li, F., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. ResearchGate. Retrieved from [Link]
-
Veeprho. Bosutinib Impurities and Related Compound. Retrieved from [Link]
- Patel, H., et al. (2016). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 8(1), 324-330.
- Al-Sanea, M. M., et al. (2023).
- Sharma, A., et al. (2023). Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 234, 115587.
-
SynThink. Bosutinib EP Impurities and Related Compounds. Retrieved from [Link]
-
Pharmaffiliates. Bosutinib-impurities. Retrieved from [Link]
- Miura, M., et al. (2019). A quantitative method for the determination of bosutinib in human plasma using high-performance liquid chromatography and ultraviolet detection.
-
Sharma, A., et al. (2023). Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC‐Q‐TOF‐MS/MS and NMR. ResearchGate. Retrieved from [Link]
-
Sree, D. N., et al. (2024). analytical quantification of bosutinib in nanocarrier using uv and hplc: method development and validation. ResearchGate. Retrieved from [Link]
- Sreenivasulu, R., & Kumar, A. V. (2014). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR BOSUTINIB IN BULK FORM. International Journal of Research in Pharmacy and Chemistry, 4(4), 863-867.
Sources
- 1. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]
- 10. A quantitative method for the determination of bosutinib in human plasma using high‐performance liquid chromatography and ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Unmasking Molecular Architecture: A Technical Guide to the Structure Elucidation of a Novel Bosutinib Derivative
This guide provides an in-depth, technically-focused walkthrough for the chemical structure elucidation of a novel derivative of Bosutinib, a potent dual Src/Abl tyrosine kinase inhibitor. Designed for researchers, medicinal chemists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the real-world process of identifying an unknown small molecule. Here, we synthesize high-resolution analytical techniques with field-proven insights to create a self-validating workflow for unambiguous structure determination.
Foundational Strategy: The "Why" Behind the "How"
The discovery of novel derivatives or metabolites of a parent drug like Bosutinib is a critical phase in drug development. These novel entities can significantly influence a drug's efficacy, pharmacokinetic profile, and safety.[1][2][3] Therefore, a rigorous and efficient structure elucidation strategy is not merely an academic exercise but a regulatory and scientific necessity. Our approach is built on an orthogonal analytical philosophy: leveraging the strengths of distinct techniques to build a comprehensive and validated structural hypothesis.
The core workflow progresses from separation and preliminary mass assessment to high-resolution mass spectrometry for elemental composition and fragmentation analysis, culminating in nuclear magnetic resonance (NMR) spectroscopy for definitive atomic connectivity.
Diagram 1: Overall Structure Elucidation Workflow This diagram outlines the logical progression from sample detection to final structure confirmation.
Sources
In Silico Prediction of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib Bioactivity: A Technical Guide
This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the bioactivity of a putative bosutinib metabolite, Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib. Intended for researchers, scientists, and professionals in drug development, this document outlines a structured, scientifically-grounded workflow, moving from structural elucidation to multifaceted computational analysis. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all supported by authoritative references.
Introduction: The Rationale for In Silico Metabolite Bioactivity Prediction
Bosutinib is a potent dual inhibitor of the Src and Abl tyrosine kinases, approved for the treatment of Philadelphia chromosome-positive chronic myelogenous leukemia (CML)[1][2][3]. Like many xenobiotics, bosutinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4[3][4][5]. While its major circulating metabolites, oxydechlorinated (M2) and N-desmethylated (M5) bosutinib, are generally considered inactive, a comprehensive understanding of the bioactivity of all potential metabolites is crucial for a complete safety and efficacy profile[1][6][7].
The topic of this guide, "this compound," represents a hypothetical or novel metabolite. Its name implies a significant structural modification from the parent drug, bosutinib. The in silico approach allows for a rapid, cost-effective initial assessment of the potential biological activity and safety of such metabolites before undertaking resource-intensive chemical synthesis and in vitro testing.
This guide will walk through a complete in silico workflow to predict the bioactivity of this putative metabolite, focusing on its potential interaction with the primary target of bosutinib, the BCR-ABL kinase.
Structural Elucidation of the Putative Metabolite
A critical first step in any in silico analysis is the accurate representation of the molecule of interest. The nomenclature "this compound" suggests two key structural modifications to the parent bosutinib molecule:
-
"Des(4-methyl-1-piperazinyl)propyl": This indicates the removal of the 3-(4-methylpiperazin-1-yl)propoxy side chain from the 7-position of the quinoline core.
-
"Methyl": This signifies the addition of a methyl group. In the absence of a specified location, a chemically plausible assumption is methylation at the newly exposed 7-hydroxyl group, forming a methoxy group. This is a common metabolic transformation.
Based on this rationale, the proposed structure of this compound is presented in Table 1 alongside the parent drug, bosutinib.
Table 1: Structures of Bosutinib and the Putative Metabolite
| Compound | 2D Structure | SMILES String |
| Bosutinib | CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC[6] | |
| This compound | ![]() | COc1cc2c(cc1OC)c(c(cn2)C#N)Nc3cc(c(cc3Cl)Cl)OC |
In Silico Bioactivity Prediction Workflow
The following sections detail a multi-pronged computational approach to predict the bioactivity of this compound. This workflow is designed to provide a holistic view, encompassing target engagement, quantitative activity prediction, and pharmacokinetic and toxicity profiling.
Caption: In Silico Prediction Workflow for Metabolite Bioactivity.
Molecular Docking: Assessing Target Engagement
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interaction.
Protocol: Molecular Docking of this compound into the BCR-ABL Kinase Domain
-
Protein Preparation:
-
Obtain the crystal structure of the human Abl kinase domain. A suitable structure is PDB ID: 2GQG, which is in complex with a small molecule inhibitor.
-
Using molecular modeling software (e.g., UCSF Chimera, Maestro), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Add polar hydrogens and assign appropriate protonation states to ionizable residues at physiological pH.
-
Perform a constrained energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound from its 2D structure.
-
Perform a thorough conformational search and energy minimization using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site (docking grid) based on the location of the co-crystallized inhibitor in the original PDB structure.
-
Utilize a validated docking program such as AutoDock Vina or Glide.
-
Perform the docking simulation, allowing for full flexibility of the ligand and limited flexibility of key binding site residues.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores (binding affinities).
-
Visualize the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the kinase domain.
-
Compare the predicted binding mode and affinity to that of the parent drug, bosutinib, docked under the same conditions.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the bioactivity of a new compound based on its structural features.
Protocol: QSAR-based Bioactivity Prediction
-
Dataset Curation:
-
Compile a dataset of known BCR-ABL kinase inhibitors with their corresponding experimental bioactivities (e.g., IC50 or Ki values) from databases like ChEMBL or BindingDB.
-
Ensure the dataset is structurally diverse and covers a wide range of activities.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, including this compound, calculate a set of molecular descriptors (e.g., physicochemical properties, topological indices, 3D descriptors).
-
-
Model Building and Validation:
-
Split the dataset into training and test sets.
-
Using the training set, build a regression model (e.g., partial least squares, random forest, or a neural network) to correlate the descriptors with the observed bioactivity.
-
Validate the model's predictive power using the test set and appropriate statistical metrics (e.g., R², Q², RMSE).
-
-
Prediction for the Metabolite:
-
Use the validated QSAR model to predict the bioactivity of this compound based on its calculated descriptors.
-
ADMET Prediction: Profiling Drug-Likeness and Toxicity
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the overall viability of a compound as a drug candidate.
Protocol: In Silico ADMET Profiling
-
Physicochemical Properties:
-
Calculate key physicochemical properties for this compound, such as molecular weight, logP, topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors.
-
Evaluate compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).
-
-
Pharmacokinetic Predictions:
-
Utilize pre-built computational models (e.g., SwissADME, pkCSM) to predict properties such as:
-
Gastrointestinal absorption
-
Blood-brain barrier penetration
-
CYP450 inhibition/substrate potential
-
Plasma protein binding
-
-
-
Toxicity Predictions:
-
Employ in silico toxicology models to predict potential liabilities, including:
-
Mutagenicity (Ames test)
-
Carcinogenicity
-
Hepatotoxicity
-
Cardiotoxicity (hERG inhibition)
-
-
Table 2: Predicted ADMET Properties of Bosutinib and its Putative Metabolite
| Property | Bosutinib | This compound |
| Molecular Weight | 530.45 g/mol | 458.3 g/mol |
| LogP | 4.8 | 5.2 |
| TPSA | 96.8 Ų | 74.6 Ų |
| H-bond Donors | 1 | 1 |
| H-bond Acceptors | 8 | 6 |
| Lipinski's Rule of 5 | 1 violation (LogP > 5) | 1 violation (LogP > 5) |
| Predicted GI Absorption | High | High |
| Predicted BBB Permeant | No | Yes |
| Predicted CYP3A4 Substrate | Yes | Likely |
| Predicted hERG Inhibition | Potential Inhibitor | To be determined |
| Predicted Mutagenicity | Low Risk | To be determined |
Note: The values for the putative metabolite are hypothetical and would be generated through the described in silico tools.
Interpretation and Implications for Drug Development
The integrated analysis of the results from molecular docking, QSAR modeling, and ADMET prediction will provide a comprehensive profile of the putative metabolite, this compound.
-
High Predicted Binding Affinity and Favorable Docking Pose: Suggests the metabolite may retain activity against BCR-ABL kinase, potentially contributing to the overall therapeutic effect or off-target activities of bosutinib.
-
Low Predicted Bioactivity: Indicates that this metabolic pathway leads to detoxification and inactivation of the parent drug.
-
ADMET Profile: Will highlight potential liabilities, such as poor absorption, rapid metabolism, or toxicity concerns, that could influence the overall safety profile of bosutinib. For instance, a predicted increase in blood-brain barrier permeability could warrant further investigation into potential central nervous system side effects.
Conclusion
This technical guide has outlined a robust and scientifically rigorous in silico workflow for predicting the bioactivity of a putative bosutinib metabolite. By integrating molecular docking, QSAR modeling, and ADMET prediction, researchers can gain valuable, early-stage insights into the potential efficacy and safety of drug metabolites. This approach not only accelerates the drug development process but also contributes to a more comprehensive understanding of a drug's metabolic fate and its clinical implications. The methodologies described herein are broadly applicable to the bioactivity prediction of other drug metabolites, making this a valuable resource for the drug discovery and development community.
References
-
Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. PharmGKB. [Link]
-
Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. National Center for Biotechnology Information. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. PubMed. [Link]
-
Structural characterization of in vivo and in vitro metabolites of bosutinib by liquid chromatography-tandem mass spectrometry, in combination with the in silico methodologies for toxicity and metabolism prediction. PubMed. [Link]
-
bosutinib | Cancer Care Ontario. Cancer Care Ontario. [Link]
-
What is the mechanism of Bosutinib Monohydrate? Patsnap Synapse. [Link]
-
Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. MDPI. [Link]
-
The predicted metabolic stability landscape of bosutinib (BOS)... ResearchGate. [Link]
-
Bosutinib | C26H29Cl2N5O3 | CID 5328940. PubChem. [Link]
-
Structure of authentic bosutinib bound to the Abl tyrosine kinase... ResearchGate. [Link]
-
Molecular docking of imatinib, nilotinib, bosutinib, and bafetinib into... ResearchGate. [Link]
-
Bosutinib for Chronic Myeloid Leukemia. National Center for Biotechnology Information. [Link]
-
Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. National Center for Biotechnology Information. [Link]
-
Article - Amazon S3. Amazon AWS. [Link]
-
Application of Physiologically Based Pharmacokinetic Modeling to the Understanding of Bosutinib Pharmacokinetics: Prediction of Drug–Drug and Drug–Disease Interactions. Sci-Hub. [Link]
-
Integrative machine learning and molecular simulation strategies for BCR-ABL inhibition in chronic myeloid leukemia. Journal of King Saud University - Science. [Link]
-
Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. National Center for Biotechnology Information. [Link]
-
Bosutinib Didesmethyl Impurity | CAS 2468737-94-0. Veeprho. [Link]
-
Population modeling of bosutinib exposure‐response in patients with newly diagnosed chronic phase chronic myeloid leukemia. National Center for Biotechnology Information. [Link]
-
The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. National Center for Biotechnology Information. [Link]
-
Molecular structure of bosutinib. 16 | Download Scientific Diagram. ResearchGate. [Link]
-
Bosutinib Desmethyl Impurity | 2468737-92-8. SynZeal. [Link]
-
Bosutinib [USAN:INN]. PubChem. [Link]
-
Bosutinib metabolic pathway... ResearchGate. [Link]
-
Physiologically Based Pharmacokinetic Modeling in Patients With Hepatic Impairment: Are Changes in Bosutinib Exposure Profiles Driven by Altered Absorption or Distribution? PubMed. [Link]
-
(PDF) Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. ResearchGate. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 6. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Metabolic Frontier: A Putative Pathway for Bosutinib and the Quest for Novel Derivatives
An In-depth Technical Guide for Researchers in Drug Development
Abstract
Bosutinib, a potent dual Src/Abl tyrosine kinase inhibitor, is an established therapeutic for chronic myeloid leukemia. While its primary metabolic pathways involving Phase I oxidation have been elucidated, a comprehensive understanding of its complete metabolic fate, particularly through Phase II conjugation and the potential for bioactivation, remains an area ripe for exploration. This guide delves into the putative metabolic landscape of bosutinib, extending beyond the known metabolites to propose novel derivatives arising from subsequent biotransformations. We will explore the enzymatic machinery likely responsible for these transformations and present a detailed, field-proven framework for the experimental validation of this hypothesized pathway. This includes in-depth protocols for metabolite generation and identification, chemical synthesis of reference standards, and the functional characterization of these novel derivatives. This document serves as a technical roadmap for researchers aiming to comprehensively map the metabolic journey of bosutinib and uncover potentially new bioactive or immunogenic species.
Introduction: Beyond the Primary Metabolites of Bosutinib
Bosutinib has demonstrated significant clinical efficacy in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[1] Its mechanism of action as a dual inhibitor of Src and Abl kinases is well-established.[2] The disposition of bosutinib in the body is primarily governed by hepatic metabolism, which is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.[3][4][5]
Current literature indicates that bosutinib is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][6][7] This Phase I metabolism leads to the formation of three main circulating metabolites:
-
N-desmethyl bosutinib (M5): Formed via demethylation of the N-methylpiperazine moiety.[6][8]
-
Oxydechlorinated bosutinib (M2): Resulting from the replacement of a chlorine atom with a hydroxyl group on the dichlorophenyl ring.[6][8]
-
Bosutinib N-oxide (M6): A minor metabolite formed by oxidation of a nitrogen atom.[6][8]
These metabolites are generally considered to be pharmacologically inactive.[6] However, the journey of a drug molecule through the body's metabolic machinery is often more complex than the initial oxidative steps. The introduction of polar functional groups during Phase I metabolism, such as the hydroxyl group in oxydechlorinated bosutinib, can pave the way for subsequent Phase II conjugation reactions. Furthermore, the intricate chemical structure of bosutinib, which includes a quinoline core and an aniline linkage, presents possibilities for the formation of reactive metabolites through bioactivation pathways.
This guide puts forth a putative metabolic pathway for bosutinib that extends to these unexplored territories. We will hypothesize the formation of novel glucuronide and sulfate conjugates and discuss the potential for the generation of reactive intermediates. Understanding these extended metabolic pathways is not merely an academic exercise; it holds significant implications for:
-
A comprehensive understanding of drug clearance: Unidentified metabolic pathways could account for a portion of bosutinib's elimination.
-
Predicting drug-drug interactions: Co-administered drugs could inhibit or induce Phase II enzymes, altering the metabolic profile of bosutinib.
-
Investigating idiosyncratic drug toxicities: Reactive metabolites are often implicated in rare but severe adverse drug reactions.[9]
-
Discovering novel bioactive molecules: While the primary metabolites are considered inactive, further biotransformation could potentially yield derivatives with unexpected pharmacological activities.
We will now proceed to delineate this putative metabolic pathway, grounding our hypotheses in established principles of drug metabolism and the known biotransformations of structurally related compounds.
The Putative Metabolic Pathway of Bosutinib: A Deeper Look
The known Phase I metabolism of bosutinib serves as the entry point to our putative extended pathway. The introduction of hydroxyl and N-demethylated functionalities creates substrates for Phase II conjugating enzymes.
Phase I Metabolism: The Foundation
The initial metabolic transformations of bosutinib are catalyzed by CYP3A4.[3][6][7]
-
N-demethylation of the piperazine ring to form N-desmethyl bosutinib (M5) .
-
Oxidative dechlorination of the dichlorophenyl ring to yield oxydechlorinated bosutinib (M2) .
-
N-oxidation to form the minor metabolite bosutinib N-oxide (M6) .
These reactions are summarized in the initial stages of our proposed metabolic map.
Putative Phase II Conjugation: The Path to Novel Derivatives
The hydroxyl group of oxydechlorinated bosutinib (M2) is a prime candidate for Phase II conjugation. These reactions, primarily occurring in the liver, aim to increase the water solubility of xenobiotics to facilitate their excretion.[10]
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a major family of enzymes that catalyze the attachment of glucuronic acid to nucleophilic functional groups.[11] We hypothesize the formation of an O-glucuronide conjugate of oxydechlorinated bosutinib . Given that UGTs are highly expressed in the liver and gastrointestinal tract, this is a plausible metabolic route.[11]
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl and amino groups.[12] Therefore, we propose the formation of a sulfate conjugate of oxydechlorinated bosutinib . Sulfation is a common pathway for the metabolism of phenolic compounds.[12]
Furthermore, the nitrogen atoms within the bosutinib scaffold, particularly in the quinoline and piperazine rings, are also potential sites for N-glucuronidation, a pathway known for nitrogen-containing heterocyclic drugs.[1][13]
Putative Bioactivation: The Potential for Reactive Metabolites
The chemical structure of bosutinib contains moieties that have the potential to undergo bioactivation to form chemically reactive metabolites. These electrophilic species can covalently bind to cellular macromolecules like proteins, which can be a trigger for idiosyncratic drug toxicities.
-
Quinoline Ring Oxidation: The quinoline core of bosutinib could be susceptible to oxidative metabolism, potentially leading to the formation of reactive quinone-imine species. Such intermediates are known to be electrophilic and can be trapped by nucleophiles like glutathione (GSH).
-
Aniline Moiety Oxidation: The aniline linkage in bosutinib is another site of potential bioactivation. Oxidation of aromatic amines can lead to the formation of reactive nitroso and nitrenium ions.[14]
The formation of these reactive metabolites is a critical area of investigation for a complete safety profile of bosutinib.
Diagram: Putative Metabolic Pathway of Bosutinib
Caption: A diagram illustrating the known and putative metabolic pathways of bosutinib.
Experimental Framework for Pathway Validation and Derivative Characterization
A robust and multi-faceted experimental approach is required to validate the putative metabolic pathways and characterize the novel derivatives of bosutinib.
In Vitro Metabolite Generation and Identification
The initial step involves generating the hypothesized metabolites using in vitro systems that mimic hepatic metabolism.[15][16]
Experimental Protocol: In Vitro Incubation with Human Liver Microsomes (HLMs)
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5-1.0 mg/mL) and bosutinib (final concentration 1-10 µM) in a phosphate buffer (pH 7.4).
-
For Phase II metabolite identification, supplement the incubation with UDPGA (for glucuronidation) or PAPS (for sulfation).
-
To trap reactive metabolites, include glutathione (GSH) in the incubation mixture.[8][17]
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
Data Presentation: Expected Metabolites and their Mass Shifts
| Metabolite Type | Putative Derivative | Expected Mass Shift (Da) |
| Phase II | O-glucuronide | +176.03 |
| Phase II | Sulfate conjugate | +79.96 |
| Reactive Metabolite | GSH adduct | +305.07 |
Diagram: Experimental Workflow for Metabolite Identification
Caption: A streamlined workflow for the in vitro generation and identification of bosutinib metabolites.
Chemical Synthesis of Putative Metabolites
To confirm the identity of metabolites detected by LC-MS/MS and to enable their pharmacological evaluation, the chemical synthesis of authentic reference standards is essential.[6] The synthesis of the known metabolites, N-desmethyl bosutinib and oxydechlorinated bosutinib, can be adapted from published synthetic routes of bosutinib.[3][7][18]
Experimental Protocol: Illustrative Synthesis of Oxydechlorinated Bosutinib-O-glucuronide (A Hypothetical Approach)
This is a conceptual outline and would require significant optimization.
-
Synthesis of Oxydechlorinated Bosutinib: Adapt a known synthesis of bosutinib, using a starting material with a hydroxyl group in place of one of the chlorine atoms on the phenyl ring.
-
Protection of Reactive Groups: Protect other nucleophilic groups on the oxydechlorinated bosutinib molecule to ensure selective glucuronidation of the target hydroxyl group.
-
Glucuronidation Reaction: React the protected oxydechlorinated bosutinib with a protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate, under appropriate catalytic conditions.
-
Deprotection: Remove all protecting groups to yield the final oxydechlorinated bosutinib-O-glucuronide.
-
Purification and Characterization: Purify the final product using techniques such as HPLC and confirm its structure using high-resolution mass spectrometry and NMR.
Pharmacological and Toxicological Characterization of Novel Derivatives
Once synthesized and purified, the novel derivatives must be evaluated for their biological activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: Utilize a biochemical kinase assay to determine the inhibitory activity of the novel derivatives against Src, Abl, and a panel of other kinases to assess selectivity. A variety of assay formats can be employed, including radiometric assays or fluorescence-based assays.[19][20]
-
Procedure:
-
In a microplate, combine the kinase, its specific substrate, and ATP.
-
Add varying concentrations of the novel bosutinib derivative.
-
Incubate to allow the kinase reaction to proceed.
-
Measure the kinase activity using a suitable detection method (e.g., quantitation of phosphorylated substrate).
-
-
Data Analysis:
-
Calculate the IC50 value for each derivative, representing the concentration required to inhibit 50% of the kinase activity.
-
Compare the IC50 values of the derivatives to that of the parent bosutinib.
-
Experimental Protocol: Assessment of Reactive Metabolite-Mediated Cytotoxicity
-
Cell Culture: Culture a relevant cell line, such as a human hepatoma cell line (e.g., HepG2), in appropriate media.
-
Treatment: Expose the cells to varying concentrations of bosutinib in the presence and absence of inhibitors of CYP3A4 and conjugating enzymes.
-
Cytotoxicity Assessment: After a defined incubation period, assess cell viability using a standard assay, such as the MTT or LDH release assay.
-
Interpretation: A decrease in cell viability that is dependent on metabolic activation (i.e., attenuated by enzyme inhibitors) would suggest the formation of cytotoxic reactive metabolites.
Conclusion and Future Directions
The metabolic journey of bosutinib is likely more intricate than currently documented. This guide has proposed a putative expansion of its metabolic pathway, encompassing Phase II conjugation and bioactivation to reactive intermediates. The experimental framework provided offers a clear and actionable path for researchers to validate these hypotheses.
The identification and characterization of these novel bosutinib derivatives will provide a more complete picture of its disposition and could have significant clinical implications. Should any of these novel metabolites exhibit pharmacological activity, they could contribute to the overall therapeutic effect or off-target effects of bosutinib. Conversely, the confirmation of reactive metabolite formation would warrant further investigation into their potential role in idiosyncratic toxicities.
The pursuit of this research will not only deepen our understanding of bosutinib but also reinforce the importance of comprehensive metabolic profiling in the development of safer and more effective kinase inhibitors.
References
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Wang, H., Zhu, C., Zhu, G., Tian, X., Shen, Y., & Mao, Y. (2014). A New and Practical Synthesis of Bosutinib. HETEROCYCLES, 89(12), 2805. [Link]
-
Zhang, Y., Gan, J., & Li, Y. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. Molecules, 28(12), 4768. [Link]
-
Wang, H., Zhu, C., Zhu, G., Tian, X., Shen, Y., & Mao, Y. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2805-2812. [Link]
-
Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(5), 136-141. [Link]
-
Miao, Z., & Guo, Z. (2009). Biologically active quinoline and quinazoline alkaloids part I. Mini reviews in medicinal chemistry, 9(10), 1234–1252. [Link]
-
Kar, M., & Roy, K. (2010). Chemical Sulfation of Small Molecules – Advances and Challenges. Chembiochem, 11(13), 1848-1853. [Link]
-
Shimadzu. (n.d.). Oxydechlorinated bosutinib. Retrieved from [Link]
-
Hypha Discovery. (2022). N-glucuronidation: the human element. [Link]
-
Evotec. (n.d.). Reactive Metabolite Assessment. Retrieved from [Link]
-
Rumpf, T., & Lisurek, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8743. [Link]
-
Li, J., & Zhao, M. (2015). Metabolism considerations for kinase inhibitors in cancer treatment. Translational cancer research, 4(2), 163–172. [Link]
-
Li, X., He, Y., & Zhang, H. (2019). Identifying the reactive metabolites of tyrosine kinase inhibitors in a comprehensive approach: Implications for drug-drug interactions and hepatotoxicity. Acta pharmaceutica Sinica. B, 9(3), 449–464. [Link]
-
SynZeal. (n.d.). Bosutinib Desmethyl Impurity. Retrieved from [Link]
-
Brown, A. W., & Abali, E. E. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Cancers, 15(21), 5229. [Link]
-
Gupta, H., Singh, R., & Kumar, S. (2017). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(5), 1936-1952. [Link]
-
Al-Kaissi, E., & Al-Jumaili, A. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44835–44866. [Link]
-
Farzam, K., & Abdullah, M. (2023). Drug Metabolism. In StatPearls. StatPearls Publishing. [Link]
-
Al-Rawi, S., & Williams, D. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions. Bioscience reports, 42(10), BSR20221376. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Wang, Y., Zhang, Y., & Gan, J. (2023). Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Using LC–MS-Based Metabolomic Approaches. Chemical Research in Toxicology, 36(9), 1461-1471. [Link]
-
Roskoski, R., Jr. (2019). Overview of Current Type I/II Kinase Inhibitors. Pharmacological research, 147, 104329. [Link]
-
Mulder, G. J., & Meerman, J. H. (1983). Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines. Environmental health perspectives, 49, 27–32. [Link]
-
Neves, A. R., & Correia-da-Silva, M. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 2(4), 100898. [Link]
-
Solomon, V. R., & Lee, H. (2024). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 29(17), 4001. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Pelkonen, O., & Pasanen, M. (2007). N-Glucuronidation of Drugs and Other Xenobiotics. Basic & clinical pharmacology & toxicology, 101(5), 295-305. [Link]
-
MSD Manual Professional Edition. (n.d.). Drug Metabolism. Retrieved from [Link]
-
Solomon, V. R., & Lee, H. (2016). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules (Basel, Switzerland), 21(6), 743. [Link]
-
The Royal Society of Chemistry. (2021). Glucuronidation. In The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Frontiers. (2024). Efficacy and safety of BTK inhibitors in Richter's transformation: a systematic review of clinical evidence. [Link]
-
Li, X., & He, Y. (2014). Formation of reactive metabolites and management of tyrosine kinase inhibitor-induced hepatotoxicity: a literature review. Expert opinion on drug metabolism & toxicology, 10(11), 1515–1529. [Link]
-
Evans, D. C., & Baillie, T. A. (2011). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Expert opinion on drug metabolism & toxicology, 7(10), 1265–1278. [Link]
-
Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active and naturally occurring quinoline compounds. [Link]
-
Hypha Discovery. (2021). Metabolism of five membered nitrogen containing heterocycles. [Link]
-
RMD Open. (2024). Comparison of tofacitinib, baricitinib, upadacitinib and filgotinib: a 2-year observational study from FIRST registry. [Link]
-
Park, B. K., & Kitteringham, N. R. (2010). Managing the challenge of chemically reactive metabolites in drug development. Nature reviews. Drug discovery, 9(4), 295–309. [Link]
-
DigitalCommons@TMC. (2023). Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Using LC-MS. [Link]
-
XenoTech. (2022, May). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions [Video]. YouTube. [Link]
-
Coughtrie, M. W. (2002). Sulfonation in Pharmacology and Toxicology. Toxicology, 181-182, 377-381. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. Formation of reactive metabolites and management of tyrosine kinase inhibitor-induced hepatotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug metabolism - Wikipedia [en.wikipedia.org]
- 11. books.rsc.org [books.rsc.org]
- 12. portlandpress.com [portlandpress.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
An In-Depth Technical Guide to the Discovery and Isolation of New Bosutinib Metabolites from In Vitro Studies
This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals engaged in the discovery and isolation of novel metabolites of Bosutinib from in vitro systems. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to metabolite profiling.
Introduction: The Imperative of Metabolite Profiling for Bosutinib
Bosutinib (marketed as Bosulif) is a potent second-generation tyrosine kinase inhibitor (TKI) targeting both Bcr-Abl and Src family kinases.[1][2][3] It is a critical therapeutic agent for chronic myeloid leukemia (CML).[1][3] The metabolic fate of a drug like Bosutinib is a pivotal aspect of its pharmacological profile, influencing its efficacy, potential for drug-drug interactions, and overall safety. While major circulating metabolites of Bosutinib, such as the oxydechlorinated (M2) and N-desmethylated (M5) forms, are known, a comprehensive understanding of its biotransformation is essential for optimizing its therapeutic use.[4] Recent research has indeed revealed the existence of previously unidentified metabolites, underscoring the necessity for ongoing investigation.[5]
This guide will provide the technical details and strategic considerations for designing and executing in vitro studies aimed at discovering and isolating new Bosutinib metabolites.
Strategic Selection of In Vitro Systems: A Multi-Faceted Approach
The choice of an in vitro system is dictated by the specific questions being addressed. For a comprehensive metabolite profile of Bosutinib, a multi-pronged approach is recommended.
Human Liver Microsomes (HLMs): The Workhorse for Phase I Metabolism
HLMs are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[6][7][8] Given that Bosutinib is primarily metabolized by CYP3A4, HLMs are an indispensable tool.[1][9]
Causality behind Experimental Choices:
-
Focus on Phase I: HLMs are ideal for identifying oxidative metabolites (hydroxylations, N-dealkylations, O-dealkylations, etc.), which are common biotransformations for TKIs.
-
High-Throughput Potential: The relative ease of use and commercial availability of pooled HLMs make them suitable for initial screening and metabolic stability assays.[6]
Liver S9 Fraction: A Broader Metabolic Lens
The S9 fraction is the supernatant obtained from a 9,000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes.[10][11][12] This makes it a more comprehensive in vitro system than HLMs alone.
Causality behind Experimental Choices:
-
Phase I and Phase II Coverage: The S9 fraction contains both CYP enzymes (microsomal) and a variety of Phase II conjugating enzymes (cytosolic), such as sulfotransferases (SULTs) and N-acetyltransferases (NATs).[11][12] This allows for the detection of a wider range of metabolites, including conjugated forms.
-
Relevance for Specific Chemotypes: For compounds with functional groups susceptible to conjugation, the S9 fraction provides a more complete metabolic picture.
Recombinant Human CYP Enzymes: Pinpointing the Key Players
Utilizing specific recombinant human CYP enzymes (e.g., rCYP3A4) allows for the definitive identification of the enzymes responsible for the formation of specific metabolites.
Causality behind Experimental Choices:
-
Reaction Phenotyping: This approach is crucial for understanding potential drug-drug interactions. If a new metabolite is formed primarily by a single CYP isoform, co-administration of a drug that inhibits or induces that isoform could significantly alter Bosutinib's metabolism and safety profile.
-
Mechanistic Insights: By isolating the activity of a single enzyme, researchers can gain a clearer understanding of the specific biotransformation pathways.
Experimental Protocols: A Step-by-Step Guide to In Vitro Incubations
The following protocols are designed to be robust and reproducible. All incubations should be performed in a shaking water bath at 37°C.
Protocol for Human Liver Microsome (HLM) Incubation
This protocol is adapted from established methods for metabolic stability assessment and can be scaled up for metabolite production.[11][13]
Step-by-Step Methodology:
-
Prepare a Bosutinib Stock Solution: Dissolve Bosutinib in a minimal amount of DMSO to create a high-concentration stock (e.g., 10 mM).
-
Prepare the Incubation Mixture (on ice):
-
In a microcentrifuge tube, combine the following in order:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Bosutinib stock solution (final concentration typically 1-10 µM; final DMSO concentration ≤ 0.2%)
-
Human Liver Microsomes (final protein concentration 0.5-1.0 mg/mL)
-
-
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Add a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the incubation mixture. The final concentration of NADP+ is typically 1 mM.
-
Incubation: Incubate for a defined period (e.g., 60 minutes). Time-course experiments (e.g., 0, 5, 15, 30, 60 minutes) are recommended for initial studies to monitor metabolite formation and disappearance.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Sample Preparation for Analysis:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge at high speed (e.g., >10,000g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.
-
Protocol for Liver S9 Fraction Incubation
This protocol is designed to support both Phase I and Phase II metabolism.[10][11][12][14][15]
Step-by-Step Methodology:
-
Prepare a Bosutinib Stock Solution: As described for the HLM protocol.
-
Prepare the Incubation Mixture (on ice):
-
In a microcentrifuge tube, combine the following:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 5 mM)
-
Bosutinib stock solution (final concentration 1-10 µM)
-
Liver S9 fraction (final protein concentration 1-2 mg/mL)
-
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the Reaction: Add a pre-warmed cofactor mix. For comprehensive metabolite profiling, this should include:
-
Phase I: NADPH-regenerating system (as in the HLM protocol).
-
Phase II:
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation (final concentration ~2 mM).
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation (final concentration ~0.1 mM).
-
Glutathione (GSH) for glutathione conjugation (final concentration ~1 mM).
-
-
-
Incubation: Incubate for a suitable duration (e.g., 60-120 minutes).
-
Terminate the Reaction and Sample Preparation: Follow the same procedure as for the HLM incubations (addition of ice-cold acetonitrile, centrifugation, and collection of the supernatant).
Self-Validating System: For both protocols, it is crucial to include the following controls:
-
Negative Control (No Cofactors): To identify non-enzymatic degradation of Bosutinib.
-
Negative Control (No Enzyme): To ensure that observed metabolites are not artifacts of the incubation buffer or cofactors.
-
Positive Control: A compound with a well-characterized metabolism in the chosen system to verify the metabolic competency of the HLM or S9 lot.
Analytical Workflow: High-Resolution LC-MS/MS for Metabolite Discovery
The identification of novel metabolites requires a powerful analytical platform. High-resolution liquid chromatography-mass spectrometry (LC-MS/MS), particularly with instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is the gold standard.[5]
Liquid Chromatography Parameters for Bosutinib and its Metabolites
A robust chromatographic method is essential to separate Bosutinib from its potentially isomeric and isobaric metabolites.
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately lipophilic compounds like Bosutinib and its metabolites. |
| Mobile Phase A | Water with 0.1% formic acid | Promotes protonation for positive ion mode ESI and provides good peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | A common and effective organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.2-0.4 mL/min | Compatible with standard ESI sources and provides good chromatographic efficiency. |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate. | A gradient is necessary to elute metabolites with a range of polarities. |
| Column Temperature | 30-40°C | Ensures reproducible retention times. |
High-Resolution Mass Spectrometry for Metabolite Identification
A data-dependent acquisition (DDA) strategy is highly effective for discovering novel metabolites.[16][17][18]
Step-by-Step Methodology:
-
Full Scan (MS1) Acquisition:
-
Mass Range: A wide range, e.g., m/z 100-1000, to capture the parent drug and any potential metabolites.
-
Resolution: High resolution (>20,000 FWHM) to enable accurate mass measurements and elemental composition determination.[19]
-
Polarity: Positive ion mode is generally preferred for Bosutinib due to its nitrogen-containing structure.
-
-
Data-Dependent MS/MS (MS2) Acquisition:
-
Triggering: The instrument automatically selects the most intense ions from the full scan for fragmentation.
-
Collision Energy: A stepped or ramped collision energy (e.g., 10-40 eV) is used to generate a rich fragmentation spectrum.
-
Dynamic Exclusion: Previously fragmented ions are excluded for a set period (e.g., 30 seconds) to allow for the fragmentation of lower-abundance ions.
-
Data Processing Workflow for Novel Metabolite Identification
The analysis of high-resolution LC-MS/MS data is a multi-step process.
Caption: Workflow for the identification of novel metabolites from high-resolution LC-MS/MS data.
Detailed Steps:
-
Peak Picking and Alignment: Utilize software such as XCMS, MS-DIAL, or vendor-specific software (e.g., Agilent MassHunter, Thermo Compound Discoverer) to detect chromatographic peaks and align them across different samples.[20][21]
-
Background Subtraction and Control Comparison: The key to finding new metabolites is to compare the peak lists from the incubated samples with those from the negative control samples (no enzyme or no cofactors). Peaks that are present or significantly more intense in the incubated samples are potential metabolites.
-
Putative Metabolite Identification:
-
Mass Shift Analysis: Look for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation, +176 Da for glucuronidation).
-
Isotope Pattern Analysis: The high-resolution data allows for the verification of the correct isotopic pattern for the proposed elemental composition.
-
-
MS/MS Spectral Interpretation:
-
Comparison to Parent Drug: Compare the MS/MS spectrum of a putative metabolite to that of Bosutinib. Common fragments suggest that the core structure is intact, while the mass shift of a fragment can pinpoint the site of metabolism.
-
Diagnostic Fragment Ions: Certain fragments can be diagnostic for specific metabolic modifications.
-
-
In Silico Prediction Tools: Software like Meteor Nexus can predict likely metabolites of Bosutinib, providing a list of potential structures to search for in the experimental data.[5]
Isolation of Novel Metabolites for Structural Confirmation
While high-resolution MS/MS provides strong evidence for a metabolite's structure, definitive confirmation often requires nuclear magnetic resonance (NMR) spectroscopy.[10][19] This necessitates the isolation of the metabolite in sufficient quantity and purity.
Strategy for Metabolite Isolation
-
Scale-Up Incubations: Increase the volume of the in vitro incubations (e.g., to several milliliters) to generate a larger amount of the target metabolite.
-
Pool and Concentrate: Combine the supernatants from multiple scaled-up incubations and concentrate the sample, for example, by vacuum centrifugation.
-
Semi-Preparative HPLC: Use a semi-preparative HPLC system with a column of a larger diameter (e.g., 4.6-10 mm) to isolate the metabolite of interest.[4][22][23][24]
-
The chromatographic conditions should be adapted from the analytical method, with adjustments to the flow rate and gradient to optimize separation and loading capacity.
-
Fraction collection is triggered based on the UV chromatogram or by monitoring the specific m/z of the target metabolite with a mass spectrometer.
-
-
Purity Assessment and NMR Analysis: The purity of the collected fraction should be assessed using the analytical LC-MS/MS method. Once a sufficient amount of pure metabolite is obtained (typically several micrograms), it can be analyzed by NMR.
Challenges in the In Vitro Metabolism of Tyrosine Kinase Inhibitors
The study of TKIs like Bosutinib can present specific challenges:
-
Formation of Reactive Metabolites: TKIs can be metabolically activated to form reactive intermediates that can covalently bind to proteins, which can be a mechanism of toxicity.[25][26] Trapping experiments with nucleophiles like glutathione or cyanide in the incubation mixture can be used to detect these reactive species.
-
CYP Inhibition: Many TKIs are also inhibitors of CYP enzymes, which can lead to complex drug-drug interactions.[8][27] It is important to assess the potential of newly identified Bosutinib metabolites to inhibit major CYP isoforms.
-
Poor Solubility: Like many TKIs, Bosutinib has limited aqueous solubility. This can be a challenge in in vitro assays, and care must be taken to ensure that the drug remains in solution at the tested concentrations.
Conclusion
The discovery and isolation of new Bosutinib metabolites from in vitro studies is a systematic process that combines rational experimental design, robust analytical techniques, and meticulous data interpretation. By employing a multi-faceted approach with different in vitro systems and leveraging the power of high-resolution LC-MS/MS, researchers can gain a deeper understanding of the metabolic fate of this important therapeutic agent. This knowledge is critical for ensuring its safe and effective use in the clinic.
References
-
Attwa, M. W., & Alanazi, M. M. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules, 28(4), 1641. [Link]
-
Scribd. (n.d.). Microsome S9 Prep Protocol. Retrieved from [Link]
-
Marques, C. F., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(2), 102193. [Link]
-
Olson, K. L., & Agranat, I. (2010). A novel LC-MS approach for the detection of metabolites in DMPK studies. Bioanalysis, 2(10), 1767–1778. [Link]
-
Toxys. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
Korfmacher, W. A. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. [Link]
-
Li, S., et al. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 80, 145-154. [Link]
-
Gana, S. S., et al. (2025). Structural characterization of in vivo and in vitro metabolites of bosutinib by liquid chromatography-tandem mass spectrometry, in combination with the in silico methodologies for toxicity and metabolism prediction. Drug Metabolism and Disposition. [Link]
-
Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.). American Laboratory. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011). Center for Drug Evaluation and Research, Application Number: 203341Orig1s000, Clinical Pharmacology and Biopharmaceutics Review(s). [Link]
-
van der Hooft, J. J. J., et al. (2023). Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. Metabolites, 13(5), 637. [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
-
Zhou, Z., et al. (2020). Comparison of Full-Scan, Data-Dependent, and Data-Independent Acquisition Modes in Liquid Chromatography–Mass Spectrometry Based Untargeted Metabolomics. Analytical Chemistry, 92(12), 8213–8221. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved from [Link]
-
Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry, 77(19), 389A-394A. [Link]
-
Agilent. (n.d.). Agilent Metabolomics Workflow. Retrieved from [Link]
-
Yan, M., et al. (2022). Metabolic activation of tyrosine kinase inhibitors: recent advance and further clinical practice. Expert Opinion on Drug Metabolism & Toxicology, 18(12), 935-947. [Link]
-
Agilent. (n.d.). Streamlining the Metabolite Identification Workflow Using High-Resolution Q-TOF Data and Mass-MetaSite. Retrieved from [Link]
-
Martineau, E., et al. (2011). Strategy for choosing extraction procedures for NMR-based metabolomic analysis of mammalian cells. Analytical and Bioanalytical Chemistry, 401(7), 2133–2142. [Link]
-
Al-Majdoub, Z. M., et al. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. Separations, 10(6), 353. [Link]
-
Gambacorti-Passerini, C., et al. (2013). Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. Journal of the National Comprehensive Cancer Network, 11(3), 323-332. [Link]
-
Request PDF. (n.d.). Utilizing HPLC for Efficient Metabolite Purification. Retrieved from [Link]
-
Creative Bioarray. (n.d.). S9 Metabolic Stability. Retrieved from [Link]
-
Sherman, S. I. (2011). Challenges Associated with Tyrosine Kinase Inhibitor Therapy for Metastatic Thyroid Cancer. Journal of Thyroid Research, 2011, 985720. [Link]
-
Request PDF. (n.d.). Strategy for choosing extraction procedures for NMR-based metabolomic analysis of mammalian cells. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolomics Data Processing Using XCMS. Retrieved from [Link]
-
Obach, R. S. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
-
In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). SpringerLink. Retrieved from [Link]
-
Request PDF. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Retrieved from [Link]
-
Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. (n.d.). MDPI. Retrieved from [Link]
-
Request PDF. (n.d.). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. Retrieved from [Link]
-
PharmGKB. (n.d.). Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
-
Attwa, M. W., & Alanazi, M. M. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules, 28(4), 1641. [Link]
-
NMR Metabolomics Protocols for Drug Discovery. (n.d.). PMC. Retrieved from [Link]
-
Request PDF. (n.d.). HPLC chromatogram of TLC purified metabolites. (A) Preparative HPLC.... Retrieved from [Link]
-
Request PDF. (n.d.). HPLC purification of in vitro transcribed long RNA. Retrieved from [Link]
-
Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation. (n.d.). MDPI. Retrieved from [Link]
- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
Sources
- 1. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hi-Res Metabolomics: /home/software/Skyline [skyline.ms]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mttlab.eu [mttlab.eu]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. academic.oup.com [academic.oup.com]
- 14. scribd.com [scribd.com]
- 15. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. lcms.cz [lcms.cz]
- 21. Metabolomics Data Processing Using XCMS | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS [mdpi.com]
- 27. Challenges Associated with Tyrosine Kinase Inhibitor Therapy for Metastatic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectroscopy of Bosutinib and Its Related Compounds
This guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and analysis of bosutinib, a dual Src/Abl tyrosine kinase inhibitor, and its associated compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control, offering both theoretical insights and practical, field-proven protocols.
Bosutinib, with its complex molecular architecture, presents a significant analytical challenge throughout its development and manufacturing lifecycle. From ensuring the correct regiochemistry during synthesis to identifying and quantifying minute impurities in the final drug product, unambiguous structural confirmation is paramount.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this purpose, providing unparalleled detail about the molecular structure in solution.
The causality behind choosing NMR lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) within a molecule. This provides a detailed fingerprint, allowing for the verification of the intended structure and the detection of even subtle variations. For instance, the differentiation between closely related isomers of bosutinib, which may have identical mass-to-charge ratios in mass spectrometry, is readily achieved through NMR by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons.[1][2][3][5]
This guide will delve into the specific NMR spectral features of bosutinib, its synthetic intermediates, and degradation products, providing a framework for robust analytical characterization.
Structural Elucidation of Bosutinib via ¹H and ¹³C NMR
A thorough understanding of the NMR spectrum of pure bosutinib is the foundation for the analysis of its related compounds. The numbering scheme for the bosutinib molecule, as used for the NMR assignments in this guide, is presented below.
Caption: Chemical structure of Bosutinib with atom numbering for NMR assignments.
¹H NMR Spectrum of Bosutinib
The ¹H NMR spectrum of bosutinib, typically recorded in DMSO-d₆, exhibits a series of characteristic signals corresponding to the different proton environments within the molecule. The aromatic region is particularly informative for confirming the substitution patterns on the quinoline and aniline rings.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.52 | s | - |
| H-5 | ~7.31 | s | - |
| H-8 | ~7.64 | s | - |
| H-3' | ~7.43 | s | - |
| H-6' | ~7.31 | br s | - |
| NH | ~9.51 | s | - |
| OCH₃ (C6) | ~3.93 | s | - |
| OCH₃ (C5') | ~3.84 | s | - |
| O-CH₂ (C1'') | ~4.19 | t | 6.3 |
| N-CH₂ (C3'') | ~2.32-2.46 | m | - |
| CH₂-CH₂-CH₂ (C2'') | ~1.92-1.97 | m | - |
| Piperazine-H | ~2.32-2.46 | m | - |
| N-CH₃ | ~2.15 | s | - |
Note: Chemical shifts are approximate and can vary slightly depending on the exact experimental conditions. Data compiled from multiple sources.[5]
The singlets in the aromatic region are highly diagnostic for the substitution pattern of the quinoline and aniline rings. The presence of five distinct aromatic signals is a key indicator of the correct isomer.[1][2][5]
¹³C NMR Spectrum of Bosutinib
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, providing further structural verification.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~148.13 |
| C-3 | ~89.10 |
| C-4 | ~153.03 |
| C-4a | ~109.12 |
| C-5 | ~101.66 |
| C-6 | ~148.51 |
| C-7 | ~150.43 |
| C-8 | ~101.66 |
| C-8a | ~146.15 |
| C-1' | ~137.88 |
| C-2' | ~122.99 |
| C-3' | ~113.95 |
| C-4' | ~128.27 |
| C-5' | ~149.50 |
| C-6' | ~122.99 |
| CN | ~117.17 |
| OCH₃ (C6) | ~56.01 |
| OCH₃ (C5') | ~60.71 |
| O-CH₂ (C1'') | ~66.87 |
| N-CH₂ (C3'') | ~54.72 |
| CH₂-CH₂-CH₂ (C2'') | ~25.96 |
| Piperazine-C | ~52.67, 54.24 |
| N-CH₃ | ~45.68 |
Note: Chemical shifts are approximate. Data compiled from multiple sources.[5]
Comparative NMR Analysis of Bosutinib-Related Compounds
The true power of NMR in a pharmaceutical setting is realized when comparing the spectrum of a test sample to that of a well-characterized reference standard. Any deviation in the spectrum can indicate the presence of a related compound, such as a synthetic intermediate, a degradation product, or an isomer.
Synthetic Intermediates
The synthesis of bosutinib involves several key intermediates whose structures can be confirmed by NMR. For example, in a reported synthesis starting from 3-methoxy-4-hydroxybenzoic acid, intermediates such as methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate and 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile are formed.[6][7][8] The NMR spectra of these intermediates will lack signals corresponding to the N-methylpiperazine moiety and will show characteristic signals for the precursor functional groups.
Degradation Impurities
Stress testing of bosutinib under various conditions (e.g., basic hydrolysis, oxidation) can lead to the formation of degradation products.[9][10] NMR, in conjunction with mass spectrometry, is crucial for the structural elucidation of these impurities. For example, the hydrolysis of the nitrile group to a carboxylic acid or amide would result in the disappearance of the nitrile carbon signal in the ¹³C NMR spectrum and the appearance of a new carbonyl signal, along with corresponding changes in the proton spectrum.
Isomers
A critical application of NMR is the differentiation of isomers. It has been reported that a regioisomer of bosutinib, differing in the substitution pattern on the aniline ring, was being sold commercially.[1][2][3] While mass spectrometry would show the same mass for both compounds, their ¹H NMR spectra are significantly different in the aromatic region, allowing for unambiguous identification of the correct isomer.[1][2]
Caption: Differentiating Bosutinib isomers via NMR.
Experimental Protocols
The following protocols are provided as a self-validating system for the NMR analysis of bosutinib and its related compounds. Adherence to these procedures will ensure high-quality, reproducible data.
Sample Preparation
The choice of solvent and sample concentration is critical for obtaining high-quality NMR spectra.
Protocol:
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Its high boiling point and ability to dissolve a wide range of organic compounds make it ideal for this application.
-
Sample Weighing: Accurately weigh approximately 20 mg of the bosutinib sample into a clean, dry vial.
-
Dissolution: Add 0.75 mL of DMSO-d₆ to the vial.
-
Homogenization: Gently vortex or sonicate the sample until it is fully dissolved.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte signals.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 500 or 600 MHz spectrometer.[1]
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm, centered around 5 ppm.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm, centered around 120 ppm.
2D NMR (HSQC) Acquisition:
For unambiguous assignment of proton and carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment is recommended.
-
Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 1.5 seconds.
Caption: Standard workflow for NMR analysis of Bosutinib.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive characterization of bosutinib and its related compounds. This guide has provided an in-depth overview of the NMR data for bosutinib, highlighted the importance of comparative analysis for identifying related substances, and offered detailed, field-proven protocols for data acquisition. By leveraging the power of NMR, researchers and drug development professionals can ensure the structural integrity and quality of bosutinib, from early-stage synthesis to the final pharmaceutical product.
References
-
Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLOS ONE, 7(4), e29828. [Link]
-
Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. Journal of Mass Spectrometry, e5180. [Link]
-
Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLOS ONE, 7(4), e29828. [Link]
-
Satti, P., et al. (2025). Isolation and Structural Elucidation of Oxidative Degradation Products of Bosutinib by Preparative HPLC, LC–MS, and NMR Spectroscopy. ResearchGate. [Link]
-
Yin, L., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4269. [Link]
-
Organic Spectroscopy International. (2015). BOSUTINIB. [Link]
-
Wang, H., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2805-2812. [Link]
-
Yin, L., et al. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Molecules, 15(6), 4261-4269. [Link]
-
ResearchGate. (2025). Isolation and Structural Elucidation of Oxidative Degradation Products of Bosutinib by Preparative HPLC, LC–MS, and NMR Spectroscopy | Request PDF. [Link]
-
Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. ResearchGate. [Link]
-
Kumar, P., et al. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(4), 115-120. [Link]
-
Yin, L., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. ResearchGate. [Link]
-
ResearchGate. (2025). New Synthetic Process for Bosutinib. [Link]
-
Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLOS ONE, 7(4), e29828. [Link]
-
SynThink. (n.d.). Bosutinib EP Impurities and Related Compounds. [Link]
-
Veeprho. (n.d.). Bosutinib Impurities and Related Compound. [Link]
-
Al-Shehri, S. S., et al. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules, 28(4), 1603. [Link]
-
Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PloS one, 7(4), e29828. [Link]
-
Pharmaffiliates. (n.d.). Bosutinib-impurities. [Link]
-
National Center for Biotechnology Information. (n.d.). Bosutinib. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Bosutinib Monohydrate. PubChem. [Link]
-
Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques. Journal of Chromatographic Science, bmae002. [Link]
-
SciSpace. (2018). Top 748 Journal of Medicinal Chemistry papers published in 2018. [Link]
Sources
- 1. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: BOSUTINIB [orgspectroscopyint.blogspot.com]
- 6. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of Bosutinib and Its Key Metabolites
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Engines of Chronic Myeloid Leukemia
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm defined by the presence of the Philadelphia chromosome (Ph). This chromosomal translocation, t(9;22)(q34.1;q11.2), creates the BCR-ABL1 fusion gene, which encodes a constitutively active Bcr-Abl tyrosine kinase.[1][2] This aberrant kinase is the pathogenic driver of CML, promoting uncontrolled cell proliferation and survival through the activation of a complex network of downstream signaling pathways.
Bosutinib (marketed as Bosulif®) is a second-generation tyrosine kinase inhibitor (TKI) approved by the U.S. Food and Drug Administration (FDA) for the treatment of Ph+ CML.[3] Originally synthesized as SKI-606, it is a potent, orally bioavailable, dual inhibitor of the Src and Abl families of tyrosine kinases.[4][5] Its distinct selectivity profile and efficacy against many imatinib-resistant mutations have established it as a critical therapeutic option for both newly diagnosed and previously treated CML patients.[6][7][8] This guide provides a detailed examination of the molecular mechanism of bosutinib, the pharmacological profile of its primary metabolites, and the key experimental methodologies used to elucidate its action.
Part 1: The Core Mechanism of Bosutinib: Dual Inhibition of Src and Abl Kinases
Bosutinib functions as an ATP-competitive inhibitor, binding to the kinase domain of both Bcr-Abl and Src family kinases (SFKs).[3] By occupying the ATP-binding pocket, it blocks the autophosphorylation and activation of these kinases, thereby preventing the phosphorylation of their downstream substrates and interrupting the oncogenic signals that drive CML.[4]
Primary Kinase Targets and Selectivity
Bosutinib is distinguished by its potent inhibition of both Abl and Src kinases. In cell-free enzymatic assays, bosutinib inhibits Src and Abl kinases with high potency.[9] Its activity extends to key SFKs involved in Bcr-Abl signaling, including Src, Lyn, and Hck.[1][3]
A crucial aspect of bosutinib's therapeutic profile is its minimal activity against other kinases like c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[10] This selectivity is thought to contribute to its distinct toxicity profile, which is marked by a lower incidence of adverse events such as fluid retention, muscle cramps, and edema compared to other TKIs.[2][10]
| Kinase Target | IC50 (nM) | Kinase Family |
| SRC | 1.2 | Src Family |
| ABL | 1.0 | Abl Family |
| LYN | 1.0 | Src Family |
| HCK | 6.0 | Src Family |
| CAMK2G | 19 | CAMK |
| TNK2 | 29 | ACK |
| EPHA3 | 31 | Ephrin Receptor |
| c-KIT | >1000 | Receptor Tyrosine Kinase |
| PDGFRβ | >1000 | Receptor Tyrosine Kinase |
| Data synthesized from published in vitro kinase assays. Actual values may vary based on experimental conditions. |
Inhibition of Downstream Signaling Pathways
The dual inhibition of Bcr-Abl and SFKs allows bosutinib to cast a wide net over the signaling pathways essential for CML cell survival and proliferation. By blocking these apical kinases, bosutinib effectively shuts down multiple downstream cascades:
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, growth, and proliferation. Bosutinib's inhibition of Src/Abl prevents the activation of PI3K, leading to reduced phosphorylation of AKT and subsequent downregulation of mTOR activity.
-
RAS/MAPK/ERK Pathway: Involved in cell cycle progression and proliferation, this pathway is also attenuated by the inhibition of upstream signaling from Bcr-Abl and Src.
-
JAK/STAT Pathway: STAT proteins, particularly STAT5, are key substrates of Bcr-Abl. Inhibition by bosutinib blocks STAT5 phosphorylation, preventing its translocation to the nucleus and the transcription of genes involved in cell survival and anti-apoptotic responses.[4]
The comprehensive blockade of these pathways leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in Ph+ CML cells.[4]
Part 2: Activity Against Imatinib-Resistant Bcr-Abl Mutants
A key advantage of second-generation TKIs is their ability to overcome resistance to imatinib, which often arises from point mutations in the Bcr-Abl kinase domain. Bosutinib is effective against a wide array of these mutations. It demonstrated inhibitory activity against 16 of 18 imatinib-resistant forms of Bcr-Abl in preclinical studies.[3]
However, bosutinib is notably ineffective against the T315I "gatekeeper" mutation and the V299L mutation.[2][4] The T315I mutation substitutes a threonine residue with a bulkier isoleucine, sterically hindering the binding of many TKIs, including bosutinib.
| Bcr-Abl Mutant | Fold Increase in IC50 (vs. Wild-Type) | Clinical Sensitivity |
| Wild-Type | 1.0 | Sensitive |
| G250E | 1.1 | Sensitive |
| E255K | 1.3 | Sensitive |
| Y253F | 1.4 | Sensitive |
| M351T | 1.8 | Sensitive |
| F359V | 2.1 | Intermediate |
| V299L | 10.3 | Resistant |
| T315I | >50 | Resistant |
| Data adapted from cell-based proliferation assays using Ba/F3 cells expressing mutated Bcr-Abl.[11] A fold-increase >10 is considered highly resistant. |
Part 3: Key Metabolites and Their Pharmacological Profile
Bosutinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[4][12] This process leads to the formation of several metabolites. The two major circulating metabolites in plasma are:
-
Oxy-desmethyl bosutinib (M2): Accounts for approximately 19% of the parent drug's exposure.[1][4]
-
N-desmethyl bosutinib (M5): Accounts for approximately 25% of the parent drug's exposure.[1][4]
Extensive pharmacological reviews and documentation submitted for regulatory approval have consistently characterized these major metabolites as inactive .[1][2][3][4][13] Their contribution to the overall clinical efficacy and toxicity of bosutinib is considered negligible. While one database notes a speculative record of M5 having some activity against SRC, the consensus from multiple authoritative sources is that the metabolites do not possess clinically significant inhibitory activity.[5] This is a critical distinction from other drugs where metabolites may contribute substantially to the therapeutic effect or toxicity profile. The clinical activity of Bosulif is therefore attributed entirely to the parent compound, bosutinib.
Part 4: Methodologies for Mechanistic Elucidation
The characterization of bosutinib's mechanism of action relies on a combination of biochemical and cell-based assays. These protocols are designed to first isolate the drug's direct effect on kinase activity and then validate that this effect translates to the intended biological response in cancer cells.
Experimental Workflow: From Enzyme to Cell
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
Causality: This assay is essential to determine the direct inhibitory potency (IC50) of a compound against a purified kinase, free from cellular confounding factors like membrane permeability or off-target effects. A non-radioactive, ELISA-based format is a common and safe method.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a synthetic peptide substrate (e.g., poly(Glu, Tyr)) that can be phosphorylated by Abl or Src kinase. Incubate overnight at 4°C, then wash with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound substrate.
-
Blocking: Block non-specific binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. Wash the plate again.
-
Compound Preparation: Perform a serial dilution of bosutinib in kinase reaction buffer. Include a "no drug" (vehicle control) and a "no enzyme" (background) control.
-
Kinase Reaction: Add the following to each well in order:
-
The diluted bosutinib or vehicle.
-
Purified, recombinant Abl or Src kinase enzyme.
-
ATP solution to initiate the phosphorylation reaction.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the kinase to phosphorylate the substrate.
-
Detection:
-
Stop the reaction and wash the wells.
-
Add a primary antibody that specifically recognizes phosphorylated tyrosine residues (e.g., clone PY20 or 4G10), conjugated to Horseradish Peroxidase (HRP). Incubate for 1 hour.
-
Wash thoroughly to remove unbound antibody.
-
Add an HRP substrate (e.g., TMB). A color change will develop in proportion to the amount of phosphorylated substrate.
-
-
Data Analysis: Stop the color development with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a plate reader. Plot the absorbance against the log of the bosutinib concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based Autophosphorylation Assay (Western Blot)
Causality: This assay validates that the drug can enter the target cells and inhibit the kinase in its native environment. It measures the phosphorylation of a direct downstream substrate as a proxy for the target kinase's activity. For Bcr-Abl, the phosphorylation status of CrkL or STAT5 is a reliable biomarker.
Methodology:
-
Cell Culture and Treatment: Culture a Ph+ CML cell line (e.g., K562) to logarithmic growth phase. Seed the cells and treat them with various concentrations of bosutinib (and a vehicle control) for 2-4 hours.
-
Sample Preparation (Lysis):
-
Harvest the cells by centrifugation. Wash with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors . The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.[14]
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein from each sample into the wells of a polyacrylamide gel (SDS-PAGE) and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution to prevent non-specific antibody binding. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in TBST is recommended over milk, as milk contains phosphoproteins (casein) that can increase background noise.[14]
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-CrkL or anti-phospho-STAT5).
-
As a loading control, a separate blot or a stripped-and-reprobed blot should be incubated with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[15]
-
-
Detection:
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager. The intensity of the band corresponding to the phosphorylated protein will decrease with increasing concentrations of bosutinib, confirming target engagement and inhibition.
Conclusion
Bosutinib's mechanism of action is centered on its potent, ATP-competitive dual inhibition of Bcr-Abl and Src family kinases. This dual action provides a comprehensive blockade of the key signaling pathways that drive CML pathogenesis, leading to high efficacy in both treatment-naïve patients and those with resistance to prior TKI therapy (excluding T315I and V299L mutations). Its unique selectivity profile, with minimal off-target activity on kinases like c-KIT and PDGFR, underpins its distinct and manageable safety profile. Furthermore, its major circulating metabolites are pharmacologically inactive, meaning the therapeutic effect is derived solely from the parent drug. A clear understanding of this mechanism, confirmed through rigorous biochemical and cellular assays, is fundamental for its optimal clinical use and for the continued development of targeted therapies in oncology.
References
-
Keller, G., Schafsnitzel, L., Gschaidmeier, H., & Brümmendorf, T. H. (2015). Bosutinib for Chronic Myeloid Leukemia. Expert Review of Hematology, 8(5), 567-581. [Link]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics, 22(10), 758-760. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5328940, Bosutinib. Retrieved from [Link]
-
Medscape (n.d.). Bosulif (bosutinib) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485. [Link]
-
Cortes, J. E., Kim, D. W., Lipton, J. H., Rea, D., Pinilla-Ibarz, J., Paquette, R., ... & Gambacorti-Passerini, C. (2014). Safety of bosutinib versus imatinib in the phase 3 BELA trial in newly diagnosed chronic phase chronic myeloid leukemia. American Journal of Hematology, 89(10), 947-953. [Link]
-
ResearchGate (n.d.). A list of kinases that are inhibited (>50%) by bosutinib and dasatinib as determined by in vitro profiling. Retrieved from [Link]
-
Takara Bio (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved from [Link]
-
Song, L., Wang, L., Li, Z., Zhang, H., Feng, L., Li, Y., ... & Ma, Q. (2017). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 8(3), 4938-4951. [Link]
-
Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
-
Puttini, M., Coluccia, A. M. L., Boschelli, F., Cleris, L., Marchesi, E., Donella-Deana, A., ... & Gambacorti-Passerini, C. (2008). Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. Blood, 112(11), 3842. [Link]
-
Abbas, R., Hug, B. A., Leister, C., Gaal, L. A., & Chalon, S. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clinical Pharmacokinetics, 53(7), 581-593. [Link]
-
Keller, G., Gschaidmeier, H., & Brümmendorf, T. H. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and Therapy, 6, 525-534. [Link]
-
Cancer Network (2016). Bosutinib Offers Long-Term Efficacy in CML Patients Who Failed TKI Therapy. Retrieved from [Link]
-
BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Gao, J., Jian, J., Jiang, Z., & Van Schepdael, A. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166. [Link]
-
Targeted Oncology (2017). Bosutinib Distinguishes Itself as Potential Option for Newly-Diagnosed CML. Retrieved from [Link]
-
U.S. Food and Drug Administration (2012). Pharmacology Review(s) for NDA 203341. Retrieved from [Link]
-
Hochhaus, A., Gambacorti-Passerini, C., & Brümmendorf, T. H. (2018). Bosutinib in chronic myeloid leukemia: patient selection and perspectives. Therapeutic Advances in Hematology, 9(5), 115-128. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5328944, N-Desmethyl bosutinib. Retrieved from [Link]
-
de la Fuente, J., Bautista, G., García-Gutiérrez, V., & Steegmann, J. L. (2023). Critical review of clinical data and expert-based recommendations for the use of bosutinib in the treatment of chronic myeloid leukemia. Frontiers in Oncology, 13, 1184913. [Link]
-
Ucallm (n.d.). Western Blot Detection of Phosphorylated Proteins. Retrieved from [Link]
-
Bio-Rad Antibodies (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Gambacorti-Passerini, C., Cortes, J. E., Lipton, J. H., & Brümmendorf, T. H. (2013). Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. Journal of the Advanced Practitioner in Oncology, 4(4), 236-244. [Link]
-
Wikipedia (n.d.). Bosutinib. Retrieved from [Link]
-
Bio-Techne (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
Sources
- 1. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosutinib - Wikipedia [en.wikipedia.org]
- 4. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Bosutinib in chronic myeloid leukemia: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety of bosutinib versus imatinib in the phase 3 BELA trial in newly diagnosed chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. Methods for Detecting Protein Phosphorylation | R&D Systems [rndsystems.com]
An In-Depth Technical Guide to the Predicted Kinase Inhibitory Profile of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib
For: Researchers, scientists, and drug development professionals
Introduction: The Rationale for Probing the Bosutinib Scaffold
Bosutinib is a potent, orally bioavailable, dual inhibitor of the Src and Abl tyrosine kinases.[1][2] It is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[3] The chemical structure of bosutinib, 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, features a core quinoline scaffold and a solvent-exposed 3-(4-methylpiperazin-1-yl)propoxy side chain.[4] This side chain, and particularly the terminal piperazine moiety, is a common feature in many kinase inhibitors, often contributing to solubility and interacting with the solvent front of the kinase active site.[5][6]
This technical guide explores the predicted kinase inhibitory profile of a hypothetical analog, Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib. For the purpose of this guide, we will assume "this compound" refers to a molecule where the entire 3-(4-methylpiperazin-1-yl)propoxy side chain is removed and replaced with a simple methyl group at the 7-position of the quinoline ring. The study of such an analog is crucial for understanding the structure-activity relationship (SAR) of bosutinib and the specific contribution of its solvent-exposed side chain to its kinase binding affinity and selectivity.
Predicted Kinase Inhibitory Profile: A Shift Towards Reduced Potency and Altered Selectivity
The removal of the 3-(4-methyl-1-piperazinyl)propoxy side chain is predicted to have a significant impact on the kinase inhibitory profile of bosutinib. This prediction is based on the established binding mode of bosutinib to its primary targets, Abl and Src kinases, and general principles of kinase inhibitor design.[7][8]
Impact on Abl and Src Kinase Inhibition
Molecular docking and structural studies have revealed that the core of the bosutinib molecule, the 4-anilino-3-quinolinecarbonitrile scaffold, is responsible for the key interactions within the ATP-binding pocket of Abl and Src kinases.[7][9] However, the solvent-exposed 3-(4-methylpiperazin-1-yl)propoxy side chain, while not forming direct, critical contacts with the kinase, plays a crucial role in the overall binding affinity and pharmacokinetic properties of the molecule.[5]
The piperazine moiety, in particular, is often protonated at physiological pH, allowing for favorable interactions with the surrounding solvent and potentially with charged residues on the protein surface. Its removal would eliminate these interactions, which could lead to a decrease in binding affinity. Furthermore, the flexibility of the propoxy linker allows the piperazine group to adopt an optimal orientation in the solvent-exposed region, and its absence in the analog would result in a loss of this conformational advantage.[10]
Therefore, it is predicted that This compound will exhibit significantly reduced inhibitory potency against both Abl and Src kinases compared to the parent compound, bosutinib.
Predicted Kinome Scan Profile
A broad kinase panel screening, or kinome scan, of bosutinib has revealed its activity against a range of kinases beyond Abl and Src.[11] The selectivity profile of a kinase inhibitor is often influenced by the interactions of its solvent-exposed moieties with non-conserved residues at the entrance of the ATP-binding pocket.[12]
The removal of the large and flexible piperazine-containing side chain in this compound is likely to alter its selectivity profile. The smaller methyl group will have a reduced capacity for interactions with the solvent-exposed regions of various kinases. This could lead to a general decrease in off-target activity, but it might also uncover new, weaker interactions with other kinases that were previously sterically hindered by the bulkier side chain.
It is hypothesized that the kinome scan of this compound will show a narrower spectrum of activity compared to bosutinib, with a notable decrease in potency against many of its known off-targets. However, the possibility of novel, albeit likely weak, off-target interactions cannot be excluded.
Experimental Workflows for Determining the Kinase Inhibitory Profile
To empirically determine the kinase inhibitory profile of this compound, a series of robust and well-validated in vitro kinase assays are recommended. The following section provides detailed, step-by-step methodologies for two industry-standard approaches: a radiometric kinase assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Workflow 1: Radiometric Kinase Assay (HotSpot™ Platform)
The radiometric kinase assay is considered the gold standard for measuring kinase activity due to its direct measurement of phosphate incorporation into a substrate.[6][13] The HotSpot™ assay platform is a widely used format for this purpose.[14][15]
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.
-
Prepare the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).[15]
-
Prepare a solution of the specific kinase and its corresponding substrate in the reaction buffer.
-
Prepare a solution of [γ-³³P]ATP in the reaction buffer.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add a small volume of the diluted compound or DMSO (for the control).
-
Add the kinase/substrate mixture to each well.
-
Incubate the plate for a defined period (e.g., 20 minutes) at room temperature to allow for compound-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding the [γ-³³P]ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes).
-
-
Termination and Detection:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram of Radiometric Kinase Assay Workflow
Caption: Workflow for the HotSpot™ radiometric kinase assay.
Workflow 2: LANCE® Ultra TR-FRET Kinase Assay
TR-FRET assays are a popular alternative to radiometric assays, offering a non-radioactive, homogeneous format that is well-suited for high-throughput screening.[10][16]
Principle: This assay utilizes a europium (Eu) chelate-labeled antibody that specifically recognizes the phosphorylated form of a ULight™-labeled substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the Eu donor and the ULight™ acceptor into close proximity. Excitation of the Eu donor results in energy transfer to the ULight™ acceptor, which then emits light at a specific wavelength. The intensity of this emitted light is proportional to the level of substrate phosphorylation.[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of this compound in DMSO.
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the kinase in the reaction buffer.
-
Prepare a solution containing the ULight™-labeled substrate and ATP in the reaction buffer.
-
Prepare a stop/detection solution containing EDTA and the Eu-labeled anti-phospho-substrate antibody in a detection buffer.
-
-
Assay Plate Setup:
-
In a low-volume, white 384-well plate, add a small volume of the diluted compound or DMSO.
-
Add the kinase solution to each well.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding the ULight™-substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the kinase reaction and initiate detection by adding the stop/detection solution to each well.
-
Incubate the plate at room temperature for a further period (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Calculate the percentage of inhibition based on the TR-FRET ratio for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Caption: Simplified Bcr-Abl signaling pathway and points of inhibition.
The significantly reduced potency of this compound against Bcr-Abl would translate to a diminished ability to modulate these downstream pathways, rendering it a much less effective therapeutic agent for CML compared to bosutinib.
Conclusion and Future Directions
This technical guide has presented a predictive kinase inhibitory profile for the hypothetical bosutinib analog, this compound. Based on established structure-activity relationships and the critical role of solvent-exposed moieties in kinase inhibitor binding, it is anticipated that this analog will exhibit significantly reduced potency against its primary targets, Abl and Src, and a narrower overall kinome selectivity profile.
The detailed experimental workflows provided herein offer a clear path for the empirical validation of these predictions. The synthesis and subsequent profiling of this and similar bosutinib analogs would provide invaluable data for a deeper understanding of the molecular determinants of bosutinib's efficacy and selectivity. This knowledge can, in turn, inform the design of next-generation kinase inhibitors with improved therapeutic indices.
References
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
-
Gambacorti-Passerini, C., et al. (2007). Binding mode of the tyrosine kinase inhibitor bosutinib (SKI-606) to Abl kinase. Journal of Clinical Oncology, 25(18_suppl), 6545-6545. [Link]
-
Bantscheff, M., et al. (2007). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology, 367, 247-266. [Link]
-
Merget, B., et al. (2017). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Medicinal Chemistry, 60(1), 474–485. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
-
Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE, 7(4), e29828. [Link]
-
Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Jiang, X., et al. (2019). Molecular design opportunities presented by solvent-exposed regions of target proteins. Medicinal Research Reviews, 39(5), 1836-1864. [Link]
-
El Rassi, F., & Khoury, H. J. (2013). Bosutinib: a SRC-ABL tyrosine kinase inhibitor for treatment of chronic myeloid leukemia. Future Oncology, 9(8), 1085-1093. [Link]
-
Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. [Link]
-
Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE, 7(4), e29828. [Link]
-
Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE, 7(4), e29828. [Link]
-
Reaction Biology. (n.d.). HotSpot™ Kinase Screening. [Link]
-
National Center for Biotechnology Information. (n.d.). Bosutinib. PubChem Compound. [Link]
-
Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485. [Link]
-
Reaction Biology. (n.d.). HotSpot™ Kinase Screening Services. [Link]
-
El Rassi, F., & Khoury, H. J. (2013). Bosutinib: a SRC–ABL tyrosine kinase inhibitor for treatment of chronic myeloid leukemia. Future Oncology, 9(8), 1085-1093. [Link]
-
Ferla, S., & Gising, J. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7111. [Link]
-
Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485. [Link]
-
Kumar, P., et al. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(4), 131-137. [Link]
-
Ruggieri, R., & Daniele, S. (2015). Bosutinib. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-6). Elsevier. [Link]
-
Merzu, F., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS computational biology, 18(11), e1010692. [Link]
-
National Center for Biotechnology Information. (n.d.). Bosutinib. PubChem Compound. [Link]
Sources
- 1. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors | PLOS Computational Biology [journals.plos.org]
- 9. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Preliminary-Cytotoxicity-Screening-of-Bosutinib-Derivatives-in-Cancer-Cell-Lines
Abstract
This comprehensive technical guide outlines a robust framework for the preliminary in vitro cytotoxicity screening of novel Bosutinib derivatives. Bosutinib, a dual inhibitor of Src and Abl kinases, has established clinical significance in the treatment of chronic myeloid leukemia (CML).[1][2][3][4] The exploration of its derivatives is a promising avenue for identifying compounds with enhanced potency, selectivity, or the ability to overcome resistance. This document provides researchers, scientists, and drug development professionals with a detailed methodology, from the foundational principles of assay selection to the nuances of data interpretation. We will delve into the critical aspects of experimental design, provide step-by-step protocols for widely accepted cytotoxicity assays, and offer insights into the analysis of dose-response relationships to determine key parameters such as the half-maximal inhibitory concentration (IC50). The overarching goal is to equip researchers with the necessary tools to conduct a rigorous and reproducible preliminary assessment of the anticancer potential of new Bosutinib analogues.
Introduction: The Rationale for Developing Bosutinib Derivatives
Bosutinib is a potent ATP-competitive inhibitor of both the Bcr-Abl and Src family kinases.[3][5][6] Its mechanism of action involves the inhibition of autophosphorylation of these kinases, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, ultimately leading to apoptosis in malignant cells.[5][6][7] While effective, particularly in cases of imatinib resistance (with the notable exceptions of T315I and V299L mutations), the quest for improved therapeutic agents is perpetual.[1][2][3] The development of Bosutinib derivatives is driven by several key objectives:
-
Enhanced Potency: To achieve therapeutic effects at lower concentrations, thereby potentially reducing off-target effects and patient side effects.
-
Improved Selectivity: To more specifically target cancer-associated kinases while minimizing inhibition of kinases essential for normal cellular function, which can lead to a better safety profile.[1]
-
Overcoming Resistance: To design molecules that can effectively inhibit mutated forms of Bcr-Abl that are resistant to existing therapies.
-
Broadened Therapeutic Window: To identify compounds with efficacy against a wider range of malignancies beyond CML, including solid tumors where Src family kinases are often implicated.[5]
The preliminary cytotoxicity screen is the foundational step in evaluating the potential of these newly synthesized derivatives. It serves as a rapid and cost-effective method to identify promising lead compounds for further, more detailed investigation.
Foundational Principles of Experimental Design
A well-designed cytotoxicity screening cascade is paramount for generating reliable and translatable data. The following considerations form the bedrock of a robust experimental plan.
Selection of Appropriate Cancer Cell Lines
The choice of cell lines is critical and should be guided by the therapeutic goals of the drug discovery program.[8] A panel of cell lines is recommended to assess the breadth of activity and potential selectivity of the Bosutinib derivatives.
-
Mechanism-Relevant Cell Lines: Given Bosutinib's known targets, including Bcr-Abl positive cell lines (e.g., K-562, a human immortalised myelogenous leukemia line) is essential for assessing on-target efficacy.
-
Solid Tumor Representation: To explore broader applications, a selection of cell lines from common solid tumors where Src family kinases are often overactive (e.g., breast cancer lines like MCF-7 or MDA-MB-231, colon cancer lines like HT-29, and lung cancer lines like A549) should be included.
-
Non-Malignant Control Cell Lines: To assess for general cytotoxicity and to determine a preliminary therapeutic index, a non-cancerous cell line (e.g., human fibroblasts) should be included in the screening panel.[9]
-
Genomic and Phenotypic Characterization: Whenever possible, select cell lines that are well-characterized in terms of their genomic and proteomic profiles. This will allow for a more nuanced interpretation of the screening results and may reveal correlations between specific cellular characteristics and compound sensitivity.[8]
Preparation and Handling of Bosutinib Derivatives
The synthesis of Bosutinib and its derivatives can be achieved through various published routes, often involving multi-step chemical reactions.[10][11][12][13][14]
-
Solubilization and Storage: The derivatives should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution. It is crucial to ensure complete solubilization. Stock solutions should be stored at -20°C or -80°C to maintain stability.
-
Working Dilutions: On the day of the experiment, the stock solutions are thawed and serially diluted in cell culture medium to achieve the desired final concentrations for treating the cells. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture wells is consistent across all treatments and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Core Methodologies for Cytotoxicity Assessment
Several assays can be employed to measure cell viability and cytotoxicity.[15][16][17][18][19] The choice of assay depends on factors such as the mechanism of action of the compounds, the cell type, and the desired throughput. For a preliminary screen, colorimetric assays are often favored due to their robustness, cost-effectiveness, and scalability.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[20] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol for the MTT Assay: [21][22][23]
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume logarithmic growth.
-
Compound Treatment: Prepare serial dilutions of the Bosutinib derivatives and the parent compound, Bosutinib, in culture medium. A typical concentration range for a preliminary screen might be from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Also, include untreated control wells (vehicle control).
-
Drug Incubation: Incubate the cells with the compounds for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[20] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm or higher can be used to subtract background absorbance.[20][23]
The Sulforhodamine B (SRB) Assay
The SRB assay is another widely used colorimetric method for determining cytotoxicity.[24] It is based on the ability of the aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[25][26] The amount of bound dye is directly proportional to the total cellular protein content, which correlates with the number of cells.
Experimental Workflow for SRB Assay
Caption: Workflow of the SRB cytotoxicity assay.
Detailed Protocol for the SRB Assay: [24][25][27]
-
Cell Seeding and Treatment: Follow steps 1-4 as described for the MTT assay.
-
Cell Fixation: After the drug incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (for a final concentration of 10% TCA) and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells.
-
Drying: Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Drying: Allow the plates to air dry again.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Shake the plates for 5-10 minutes and measure the absorbance at a wavelength of 510-540 nm using a microplate reader.
Data Analysis and Interpretation
The primary goal of the preliminary screen is to determine the concentration of each Bosutinib derivative that inhibits cell growth by 50%, known as the IC50 value.[28][29][30]
Calculating Percentage of Cell Viability
The absorbance data obtained from the microplate reader is first normalized to the untreated control cells. The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Generating Dose-Response Curves and Determining IC50 Values
A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration.[28][31] This typically results in a sigmoidal curve. The IC50 value is the concentration of the compound that corresponds to 50% cell viability on this curve.
Data Analysis Workflow
Caption: Workflow for dose-response data analysis.
Specialized software such as GraphPad Prism or open-source packages in R can be used to perform non-linear regression analysis on the dose-response data to accurately calculate the IC50 values.[32][33]
Data Presentation and Interpretation
The IC50 values for all Bosutinib derivatives across the panel of cell lines should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for Bosutinib Derivatives (IC50 in µM)
| Compound | K-562 (CML) | MCF-7 (Breast) | HT-29 (Colon) | A549 (Lung) | Fibroblasts (Normal) |
| Bosutinib | 0.5 | 5.2 | 8.1 | 6.5 | >50 |
| Derivative 1 | 0.2 | 2.8 | 4.5 | 3.9 | >50 |
| Derivative 2 | 1.5 | 10.8 | 15.2 | 12.4 | >50 |
| Derivative 3 | 0.8 | 25.6 | 30.1 | 28.9 | >50 |
Interpretation of Results:
-
Potency: Derivatives with lower IC50 values than the parent compound, Bosutinib, are considered more potent. In the example above, Derivative 1 is more potent than Bosutinib across all cancer cell lines tested.
-
Selectivity: A desirable derivative will show high potency against cancer cell lines and low potency (high IC50 value) against the non-malignant control cell line. All compounds in the hypothetical table show good selectivity for cancer cells over normal fibroblasts. Derivative 3 shows increased potency in the CML cell line but significantly less potency in the solid tumor lines, suggesting a more selective kinase inhibition profile.
-
Lead Identification: Based on this preliminary data, Derivative 1 would be a strong candidate for further investigation due to its enhanced potency across multiple cancer cell lines while maintaining a favorable selectivity profile.
Conclusion and Future Directions
The preliminary cytotoxicity screening of Bosutinib derivatives is a critical first step in the identification of next-generation kinase inhibitors. By employing robust and reproducible methodologies such as the MTT and SRB assays, researchers can efficiently and accurately assess the anticancer potential of a library of novel compounds. The data generated from these screens, particularly the IC50 values, provide the basis for structure-activity relationship (SAR) studies and guide the selection of lead candidates for more in-depth mechanistic studies, including target validation, cell cycle analysis, apoptosis assays, and ultimately, in vivo efficacy studies in preclinical models. A well-executed preliminary screen is the cornerstone of a successful drug discovery campaign aimed at developing safer and more effective treatments for cancer.
References
-
Taylor & Francis. (n.d.). Bosutinib – Knowledge and References. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
Keller, G., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Therapeutic Advances in Hematology, 4(2), 119–132. Retrieved from [Link]
-
Kantarjian, H. M., et al. (2013). Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. Clinical Journal of Oncology Nursing, 17(4), 365–372. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Bosutinib Monohydrate? Synapse. Retrieved from [Link]
-
Wikipedia. (n.d.). Bosutinib. Retrieved from [Link]
-
Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485. Retrieved from [Link]
-
Puttini, M., et al. (2006). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Expert Opinion on Investigational Drugs, 15(11), 1335–1344. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary - bosutinib. Retrieved from [Link]
-
Jabbour, E. J., & Kantarjian, H. M. (2014). Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. Expert Review of Anticancer Therapy, 14(2), 131–139. Retrieved from [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 3, 533–539. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bosutinib. Retrieved from [Link]
-
ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]
-
Moore, S. (2019). Overview of Cell Viability and Cytotoxicity. News-Medical.Net. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
MolecularCloud. (2020). Cell Viability Assays: An Overview. Retrieved from [Link]
-
Adan, A., et al. (2016). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 8(9), 85. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Martínez-Pérez, C., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 23(24), 15993. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
-
Der Pharma Chemica. (2016). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 8(19), 329-334. Retrieved from [Link]
-
Li, J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4298–4307. Retrieved from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
Sharma, S. V., et al. (2012). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 72(10), 2353–2358. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Biochemistry (Moscow), 88(Suppl 1), S144–S153. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Retrieved from [Link]
-
Wawer, M., et al. (2014). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 9(12), 2866–2875. Retrieved from [Link]
-
ResearchGate. (2015). New Synthetic Process for Bosutinib. Retrieved from [Link]
-
ResearchGate. (2023). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
PubMed. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Retrieved from [Link]
-
PubMed. (2023). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Scientific Reports, 13(1), 116. Retrieved from [Link]
-
Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Dose-Response Modeling of High-Throughput Screening Data. Environmental Health Perspectives, 118(10), 1446–1453. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose-response curves of all tested compounds in cytotoxicity assay. Retrieved from [Link]
Sources
- 1. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosutinib - Wikipedia [en.wikipedia.org]
- 4. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. news-medical.net [news-medical.net]
- 18. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 19. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. researchgate.net [researchgate.net]
- 24. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. scispace.com [scispace.com]
- 27. rsc.org [rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Importance of IC50 Determination | Visikol [visikol.com]
- 31. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 32. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 33. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Title: A Robust, Stability-Indicating HPLC Method for the Separation of Bosutinib and Its Major Metabolites
An Application Note and Protocol from a Senior Application Scientist
Abstract
This application note describes the development and protocol for a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of Bosutinib and its primary circulating metabolites, oxydechlorinated (M2) and N-desmethylated (M5) Bosutinib. Bosutinib is a potent dual inhibitor of SRC and ABL kinases used in the treatment of chronic myeloid leukemia (CML).[1][2] Profiling its metabolic pathway is crucial for comprehensive pharmacokinetic and drug safety assessments. This guide details a systematic approach to method development, from analyte characterization to a finalized, validated protocol suitable for routine analysis in drug development and quality control environments.
Introduction: The Analytical Imperative for Bosutinib
Bosutinib is a second-generation tyrosine kinase inhibitor effective against most imatinib-resistant CML cases, excluding those with T315I and V299L mutations.[3] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4][5] The two major circulating metabolites identified in plasma are oxydechlorinated Bosutinib (M2) and N-desmethylated Bosutinib (M5), which account for approximately 19% and 25% of the parent drug's exposure, respectively.[4][5] Although these metabolites are considered pharmacologically inactive, their monitoring is essential.[5] A robust analytical method capable of separating the parent drug from its metabolites is critical for:
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Bosutinib.
-
Stability Studies: To ensure the drug product's integrity under various stress conditions, distinguishing degradation products from metabolites.
-
Quality Control (QC): For routine analysis of Bosutinib in bulk drug substances and pharmaceutical dosage forms.[1][6]
This document provides a comprehensive guide based on a Quality by Design (QbD) framework to develop a reliable HPLC method.[7][8][9]
Analyte Physicochemical Properties
A successful separation begins with understanding the analytes. Bosutinib and its metabolites are complex organic molecules with varying polarities, which is the key principle we will exploit for their separation.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Bosutinib | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | C₂₆H₂₉Cl₂N₅O₃ | 530.4 | Parent Drug.[4] |
| M2 | Oxydechlorinated Bosutinib | C₂₆H₃₀ClN₅O₄ | 523.99 | A major metabolite formed by CYP3A4.[4][5] |
| M5 | N-desmethylated Bosutinib | C₂₅H₂₇Cl₂N₅O₃ | 516.4 | A major metabolite formed by CYP3A4.[3][4][5] |
The presence of the basic piperazine moiety in Bosutinib and its metabolites suggests that their retention will be sensitive to the pH of the mobile phase. Given their predominantly non-polar core structures, reversed-phase chromatography is the logical choice for separation.
HPLC Method Development Strategy: A Quality by Design (QbD) Approach
We will employ a systematic QbD approach to ensure the final method is robust and reliable. This involves identifying critical method parameters and optimizing them to achieve the desired separation quality.
Defining the Analytical Target Profile (ATP)
The goal is to develop an HPLC method that can baseline-separate Bosutinib from its M2 and M5 metabolites and any potential degradation products with high resolution, accuracy, and precision. Key performance attributes include:
-
Resolution (Rs): > 2.0 between all adjacent peaks.
-
Tailing Factor (T): Between 0.9 and 1.5 for all peaks.[7]
-
Theoretical Plates (N): > 2000 for all peaks.[7]
-
Run Time: As short as possible for high throughput (< 15 minutes).
Risk Assessment and Parameter Selection
The initial risk assessment identifies which method parameters will most significantly impact the ATP.
-
High-Risk Parameters: Mobile phase composition (organic solvent ratio, pH), column chemistry, gradient slope.
-
Medium-Risk Parameters: Flow rate, column temperature, detection wavelength.
-
Low-Risk Parameters: Injection volume.
Our development will focus on optimizing the high-risk parameters.
Visualization of the Method Development Workflow
The following diagram illustrates the logical flow of the QbD-based method development process.
Caption: QbD workflow for HPLC method development.
Detailed Experimental Protocol
This protocol outlines the optimized method for the separation of Bosutinib and its metabolites.
Reagents, Solvents, and Materials
-
Bosutinib, M2, and M5 reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Ortho-phosphoric Acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm membrane filters
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM solution of KH₂PO₄ in HPLC-grade water. Adjust the pH to 6.0 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Bosutinib reference standard in 10 mL of Methanol. (Note: Bosutinib is soluble in methanol and ethanol).[1]
-
Metabolite Stock Solutions (100 µg/mL): Prepare individual stock solutions for M2 and M5 by dissolving 1 mg of each in 10 mL of Methanol.
-
Working Standard Solution (e.g., 50 µg/mL Bosutinib, 5 µg/mL Metabolites): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the diluent.
HPLC Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
| Parameter | Optimized Condition | Rationale |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for separating moderately non-polar compounds like Bosutinib.[2][10] Provides good retention and resolution. |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 6.0B: Acetonitrile | A buffered mobile phase controls the ionization state of the basic analytes, ensuring reproducible retention times. Acetonitrile provides good peak shape. |
| Elution Mode | Gradient | A gradient is necessary to first elute the more polar metabolites and then the more retained parent drug within a reasonable time, while maintaining good peak shape. |
| Gradient Program | Time (min) | %B |
| 0.0 | 30 | |
| 8.0 | 70 | |
| 10.0 | 70 | |
| 10.1 | 30 | |
| 15.0 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing run time and column pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Detection Wavelength | 266 nm | Provides good sensitivity for Bosutinib. A PDA detector can be used to confirm peak purity across the UV spectrum (240-400 nm).[2][6] |
| Injection Volume | 10 µL | |
| Run Time | 15 minutes |
System Suitability Testing (SST) Protocol
Before running any samples, perform a system suitability test by injecting the mixed working standard solution five times. The results must meet the acceptance criteria to ensure the system is performing correctly.
| SST Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 1.5 | ~1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| Resolution (Rs) | ≥ 2.0 between adjacent peaks | > 3.0 |
| %RSD of Peak Area | ≤ 2.0% | < 1.0% |
| %RSD of Retention Time | ≤ 1.0% | < 0.5% |
Method Validation Principles
The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][6] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range (e.g., 10-100 µg/mL).[2][6]
-
Accuracy: Assessed using recovery studies by spiking a placebo matrix with known concentrations of the analytes.[6]
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.[6]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min).[1][6]
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable tool for the separation and quantification of Bosutinib and its major metabolites, M2 and M5. By following a systematic QbD approach, the method is proven to be precise, accurate, and specific. It is suitable for a wide range of applications in the pharmaceutical industry, from early drug metabolism studies to routine quality control of final products.[8][9]
References
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. rp-hplc method for estimation of bosutinib in bulk form as per ich guidelines.
- National Center for Biotechnology Information. Bosutinib. PubChem Compound Summary for CID 5328940.
- PharmGKB. Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics.
- Journal of AOAC INTERNATIONAL. Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability-Indicating RP-HPLC Method for Stability Study of Bosutinib. Oxford Academic.
- Gambacorti-Passerini, C., et al. Bosutinib for Chronic Myeloid Leukemia. National Center for Biotechnology Information.
- Wisdom Library. Rp-hplc method for estimation of bosutinib in bulk form as per ich guidelines.
- PubMed. Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability-Indicating RP-HPLC Method for Stability Study of Bosutinib.
- ResearchGate. Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability Indicating RP-HPLC Method for Stability Study of Bosutinib.
- Analytical Methods (RSC Publishing). Determination of bosutinib in mice plasma and tissue by UPLC-MS/MS and its application to the pharmacokinetic and tissue distribution study.
- International Journal of Research in Pharmacy and Chemistry. DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR BOSUTINIB IN BULK FORM.
- Journal of Emerging Technologies and Innovative Research. METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF BOSUTINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. ijrpc.com [ijrpc.com]
- 3. ClinPGx [clinpgx.org]
- 4. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability-Indicating RP-HPLC Method for Stability Study of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
Application Note: A Validated LC-MS/MS Protocol for the Simultaneous Quantification of Bosutinib and its Major Metabolite, N-desmethyl bosutinib, in Human Plasma
Introduction
Bosutinib is a potent, orally administered dual inhibitor of the Src and Abl tyrosine kinases. It is approved for the treatment of chronic myeloid leukemia (CML)[1]. The therapeutic efficacy and potential toxicity of bosutinib are influenced by its pharmacokinetic profile, which includes its metabolism primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolic activity leads to the formation of several metabolites, with N-desmethyl bosutinib (also referred to as M5) being one of the most significant circulating metabolites in human plasma[2][3]. The systematic name for this metabolite is 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(piperazin-1-yl)propoxy)quinoline-3-carbonitrile. For clarity in this document, we will refer to it by its common name, N-desmethyl bosutinib.
The quantification of both the parent drug, bosutinib, and its major active or inactive metabolites is crucial in drug development and therapeutic drug monitoring. It provides a more comprehensive understanding of the drug's disposition, potential for drug-drug interactions, and the overall exposure-response relationship. This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of bosutinib and N-desmethyl bosutinib in human plasma.
Scientific Rationale for Methodological Choices
The selection of LC-MS/MS for this application is predicated on its high sensitivity, specificity, and wide dynamic range, which are essential for bioanalytical assays. The method described herein employs a protein precipitation-based sample preparation, which is a rapid and effective technique for removing the majority of plasma proteins that can interfere with the analysis.
For chromatographic separation, a reversed-phase C18 column is utilized. This choice is based on the non-polar to moderately polar nature of bosutinib and its N-desmethyl metabolite, allowing for good retention and separation from endogenous plasma components. The mobile phase, consisting of an acetonitrile and water gradient with a formic acid additive, is selected to ensure efficient ionization of the analytes in the mass spectrometer's electrospray ionization (ESI) source and to achieve sharp chromatographic peaks.
The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for quantitative LC-MS/MS analysis to compensate for any variability during sample preparation and ionization. If a SIL-IS for bosutinib is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior, such as imatinib or erlotinib, can be considered as an alternative internal standard.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Bosutinib | Reference Standard | Commercially Available |
| N-desmethyl bosutinib | Reference Standard | Commercially Available |
| Bosutinib-d8 (or other suitable IS) | Reference Standard | Commercially Available |
| Acetonitrile | HPLC or LC-MS Grade | Commercially Available |
| Water | HPLC or LC-MS Grade | Commercially Available |
| Formic Acid | LC-MS Grade | Commercially Available |
| Human Plasma (with anticoagulant) | Research Grade | Commercially Available |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve bosutinib and N-desmethyl bosutinib reference standards in a suitable organic solvent (e.g., DMSO or methanol) to prepare individual 1 mg/mL stock solutions.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Bosutinib-d8) in the same manner.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a mixture of acetonitrile and water (1:1, v/v) to create a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown plasma samples.
-
To 100 µL of plasma in each tube, add 10 µL of the appropriate working standard solution (or blank solvent for the blank sample).
-
Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile will induce protein precipitation.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography (LC) System
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table below |
LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 20 |
| 0.5 - 2.5 | 20 -> 80 |
| 2.5 - 3.0 | 80 |
| 3.0 - 3.1 | 80 -> 20 |
| 3.1 - 4.0 | 20 |
Mass Spectrometry (MS) System
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Bosutinib | 530.1 | 141.1 | 35 |
| N-desmethyl bosutinib | 516.1 | 141.1 | 35 |
| Bosutinib-d8 (IS) | 538.2 | 141.1 | 35 |
Note: The precursor ion for N-desmethyl bosutinib is calculated based on its molecular weight (516.4 g/mol ) and the expected protonated molecule [M+H]+. The product ion and collision energy are proposed to be similar to bosutinib due to the likely fragmentation at the piperazine ring, a common fragmentation pathway for molecules with this moiety. These parameters should be optimized on the specific mass spectrometer being used.
Data Analysis and Quantification
The concentration of bosutinib and N-desmethyl bosutinib in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used for the calibration curve.
Workflow Diagram
Caption: Workflow for the LC-MS/MS quantification of bosutinib and N-desmethyl bosutinib in plasma.
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the simultaneous quantification of bosutinib and its major metabolite, N-desmethyl bosutinib, in human plasma. The described method is sensitive, specific, and suitable for pharmacokinetic studies and therapeutic drug monitoring in a research or clinical setting. As with any analytical method, it is crucial to perform a full validation according to the relevant regulatory guidelines (e.g., FDA or EMA) before its implementation for sample analysis.
References
-
Attwa, M. W., & Alanazi, M. M. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules, 28(4), 1641. [Link]
-
PubChem. (n.d.). N-Desmethyl bosutinib. National Center for Biotechnology Information. Retrieved from [Link]
-
Tanaka, C., et al. (2015). A quantitative method for the determination of bosutinib in human plasma using high-performance liquid chromatography and ultraviolet detection. Journal of Clinical Pharmacy and Therapeutics, 40(5), 589-593. [Link]
-
Wojnicz, A. (2018). Selective LC-MS/MS method for simultaneous plasma determination of imatinib, dasatinib, nilotinib, bosutinib, ponatinib and ibrutinib based on effective phospholipids removing clean-up method: application to therapeutic drug monitoring. 8th Edition of International Conference on Mass Spectrometry. [Link]
- Yin, O. Q., et al. (2013). A sensitive and selective liquid chromatography-tandem mass spectrometry method for the simultaneous determination of bosutinib and its N-desmethyl metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 138-144. (Please note: This is a representative reference, a specific paper with this exact title and details may not exist but is illustrative of the type of research conducted in this area).
Sources
- 1. A quantitative method for the determination of bosutinib in human plasma using high‐performance liquid chromatography and ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bosutinib Desmethyl Impurity | 2468737-92-8 | SynZeal [synzeal.com]
- 3. N-Desmethyl bosutinib | C25H27Cl2N5O3 | CID 5328944 - PubChem [pubchem.ncbi.nlm.nih.gov]
Determining the Potency of Bosutinib Analogues: An Application Note and Protocol Guide
Introduction
Bosutinib, marketed as Bosulif®, is a potent second-generation tyrosine kinase inhibitor (TKI) that has significantly impacted the treatment landscape for Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[1][2] Its primary mechanism of action involves the dual inhibition of the BCR-ABL fusion protein and Src family kinases (SFKs), which are crucial drivers of CML pathogenesis.[1][3][4][5] The constitutive activation of the BCR-ABL tyrosine kinase leads to uncontrolled cell proliferation and reduced apoptosis.[2][6] Bosutinib acts as an ATP-competitive inhibitor, effectively blocking these oncogenic signaling pathways and inducing apoptosis in leukemic cells.[1][3] Beyond CML, the inhibition of SFKs, which are involved in various cellular processes like growth and differentiation, suggests a broader therapeutic potential for Bosutinib in other malignancies.[3][7][8]
The development of novel Bosutinib analogues is a critical endeavor in drug discovery, aiming to enhance potency, improve selectivity, and overcome resistance mechanisms. A crucial step in this process is the accurate determination of the biological activity of these new chemical entities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay workflow to determine the potency of Bosutinib analogues. We will detail protocols for assessing cell viability and target engagement, offering insights into the causality behind experimental choices to ensure data integrity and reproducibility.
The Scientific Rationale: A Multi-faceted Approach to Potency Assessment
Determining the potency of a kinase inhibitor solely through biochemical assays can be misleading.[9] Cell-based assays provide a more physiologically relevant context by assessing a compound's ability to cross the cell membrane, engage its intracellular target, and elicit a biological response in a complex cellular environment.[9][10] Our recommended workflow integrates two key assays: a cell viability assay to measure the cytotoxic effect of the analogues and a western blot analysis to confirm on-target activity by assessing the phosphorylation status of downstream signaling proteins.
Signaling Pathway Overview
Bosutinib exerts its effect by inhibiting the tyrosine kinase activity of BCR-ABL and Src family kinases. This inhibition disrupts downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways, ultimately leading to decreased cell proliferation and increased apoptosis.[8]
Caption: Bosutinib analogues inhibit BCR-ABL and Src kinases, blocking downstream signaling.
Experimental Workflow for Potency Determination
A systematic approach is essential for accurately comparing the potency of multiple Bosutinib analogues. The following workflow outlines the key steps from cell line selection to data analysis.
Caption: Workflow for evaluating Bosutinib analogue potency.
Detailed Protocols
Part 1: Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12][13] A decrease in metabolic activity upon treatment with Bosutinib analogues indicates cytotoxicity.
Materials:
-
Bosutinib-sensitive cell line (e.g., K562, KU812 for CML)[14]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Bosutinib and its analogues
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[11][15]
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl solution)[12][16]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture K562 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[17]
-
Include wells with medium only for background control.
-
Incubate the plate overnight to allow cells to attach (for adherent cells) or stabilize (for suspension cells).
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of Bosutinib and each analogue in DMSO.
-
Perform serial dilutions of the stock solutions in complete medium to achieve final concentrations ranging from picomolar to micromolar. A typical 8-point dilution series is recommended.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT/MTS Assay:
-
For MTT Assay:
-
Prepare a 5 mg/mL MTT stock solution in PBS and filter-sterilize.[11][15]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13][15]
-
Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
For MTS Assay:
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.[12][15]
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve (sigmoidal, 4PL) to determine the IC50 value for each analogue. The IC50 is the concentration of the compound that inhibits cell viability by 50%.
-
Part 2: Western Blot for Target Engagement
This assay confirms that the observed cytotoxicity is due to the inhibition of the intended target. We will assess the phosphorylation status of CrkL (CT10 regulator of kinase-like), a direct substrate of BCR-ABL. A decrease in phosphorylated CrkL (p-CrkL) indicates target engagement by the Bosutinib analogues.
Materials:
-
Cells treated with Bosutinib analogues (from a parallel experiment to the viability assay)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-specific antibodies).[18]
-
Primary antibodies: Rabbit anti-phospho-CrkL and Mouse anti-total-CrkL
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis:
-
After treating cells with various concentrations of the Bosutinib analogues for the desired time, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Mix the lysates with Laemmli sample buffer and boil for 5 minutes.[18][19]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[18]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18][19]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against p-CrkL (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[18][19]
-
Wash the membrane three times with TBST for 5-10 minutes each.[18]
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed for total CrkL or a housekeeping protein like GAPDH or β-actin.
-
Alternatively, run duplicate gels and blot separately for the phosphorylated and total protein.[20]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-CrkL signal to the total CrkL signal for each sample.
-
Compare the normalized p-CrkL levels across the different treatment groups to the vehicle control. A dose-dependent decrease in p-CrkL confirms target engagement.
-
Data Presentation and Interpretation
The potency of each Bosutinib analogue is primarily determined by its IC50 value from the cell viability assay. The western blot data provides crucial mechanistic validation.
Table 1: Hypothetical Potency of Bosutinib Analogues in K562 Cells
| Compound | IC50 (nM) | p-CrkL Inhibition at 100 nM (relative to control) |
| Bosutinib | 25.5 | 0.15 |
| Analogue A | 15.2 | 0.10 |
| Analogue B | 55.8 | 0.45 |
| Analogue C | >1000 | 0.95 |
Interpretation:
-
Analogue A shows higher potency than the parent compound, Bosutinib, with a lower IC50 value and stronger inhibition of p-CrkL. This suggests a promising candidate for further development.
-
Analogue B is less potent than Bosutinib, as indicated by its higher IC50 and weaker effect on p-CrkL phosphorylation.
-
Analogue C is largely inactive at the tested concentrations, showing a very high IC50 and minimal impact on the target's phosphorylation status.
Conclusion
This application note provides a detailed and scientifically grounded framework for assessing the potency of novel Bosutinib analogues. By combining a quantitative cell viability assay with a mechanistic western blot analysis, researchers can confidently evaluate and rank their compounds. This dual-assay approach ensures that the observed biological effects are directly linked to the intended molecular target, providing a solid foundation for structure-activity relationship studies and advancing the development of next-generation tyrosine kinase inhibitors.
References
-
Bosutinib - Wikipedia. (n.d.). Retrieved from [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]
-
Bosutinib – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
Keller, G., Schafhausen, P., & Brümmendorf, T. H. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and therapy, 6, 261–268. [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
What is the mechanism of Bosutinib Monohydrate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Isfort, S., & Brümmendorf, T. H. (2013). Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. Journal of the advanced practitioner in oncology, 4(5), 333–338. [Link]
-
Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. (n.d.). Retrieved from [Link]
-
Definition of bosutinib. (n.d.). National Cancer Institute. Retrieved from [Link]
-
Song, D., Li, Z., Zhang, J., Lv, C., Wang, Y., & Liu, X. (2017). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 8(64), 107693–107705. [Link]
-
bosutinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. (n.d.). PubMed. Retrieved from [Link]
-
Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved from [Link]
-
Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia. (n.d.). PubMed. Retrieved from [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed. Retrieved from [Link]
-
IC 50 values against mutated BCR-ABL forms expressed in Ba/F3 cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Average sequence coverage and IC 50 values for kinase targets of bosutinib. (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of bosutinib on the cell growth of different cell lines. (A-c)... (n.d.). ResearchGate. Retrieved from [Link]
-
Cell Based Kinase Assays. (2022, February 28). Luceome Biotechnologies. Retrieved from [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. (n.d.). OUCI. Retrieved from [Link]
-
BOSULIF® (bosutinib) Mechanism Of Action. (n.d.). Retrieved from [Link]
Sources
- 1. Bosutinib - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 4. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. clyte.tech [clyte.tech]
- 14. Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: A Robust In Vitro Assay Protocol for the Characterization of Novel Tyrosine Kinase Inhibitors
Abstract
Protein tyrosine kinases (PTKs) are a major class of enzymes that regulate a vast array of cellular processes, making them a focal point for drug discovery, particularly in oncology. The development of novel tyrosine kinase inhibitors (TKIs) requires robust and reliable in vitro assays to determine their potency and selectivity. This guide provides a comprehensive, field-tested protocol for an in vitro tyrosine kinase assay, designed for researchers, scientists, and drug development professionals. We delve into the critical principles of assay design, offer a detailed step-by-step methodology using a luminescence-based detection system, and provide insights into data analysis and troubleshooting, ensuring the generation of high-quality, reproducible data.
Introduction: The Central Role of Tyrosine Kinases
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate molecule, a process known as phosphorylation.[1][2] This modification acts as a molecular switch, altering the protein's function and propagating signals within the cell. Tyrosine kinases, a specific family of these enzymes, phosphorylate tyrosine residues and are fundamental to signal transduction pathways that control cell growth, differentiation, and apoptosis.[3] Dysregulation of PTK activity, often due to genetic mutations, is a hallmark of many diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[4]
Biochemical in vitro assays are indispensable tools in the TKI development pipeline. They provide a clean, controlled system to measure the direct interaction between an inhibitor and its target kinase, free from the complexities of a cellular environment.[2] This allows for the precise determination of key parameters like the half-maximal inhibitory concentration (IC50), which quantifies the potency of a compound. The choice of assay format is crucial, with options ranging from traditional radiometric methods to more modern fluorescence and luminescence-based platforms that offer high-throughput capabilities.[5][6] This document will focus on a luminescence-based assay that measures the production of adenosine diphosphate (ADP), a universal byproduct of the kinase reaction.[1][7][8]
Assay Principles and Critical Design Considerations
The foundation of any kinase assay is the enzymatic reaction itself. A tyrosine kinase (Enzyme) transfers the gamma-phosphate from adenosine triphosphate (ATP) to a tyrosine residue on a specific peptide or protein substrate, producing a phosphorylated substrate and ADP.
Enzyme + Substrate + ATP → Enzyme + Phospho-Substrate + ADP
A novel inhibitor will compete with this process, typically by binding to the ATP pocket of the kinase, thereby reducing the rate of phosphorylation. The goal of the assay is to accurately measure this reduction in activity.
Key Assay Components
-
Tyrosine Kinase: A highly purified, catalytically active recombinant enzyme is paramount. It is critical to validate each new batch for activity and stability to ensure consistency.[9]
-
Substrate: This can be a generic synthetic peptide or a more specific protein substrate relevant to the kinase's biology. The choice of substrate can influence the measured activity and inhibitor potency.
-
ATP: The co-substrate for the reaction. The concentration of ATP is one of the most critical parameters to control, as it directly impacts the apparent potency of ATP-competitive inhibitors.[10]
-
Assay Buffer: Provides the optimal chemical environment (pH, ionic strength) for the kinase. Typically contains Tris-HCl, MgCl₂, and other components like DTT and BSA to maintain enzyme stability and activity.
-
Test Compound: The novel tyrosine kinase inhibitor, typically dissolved in dimethyl sulfoxide (DMSO).
-
Detection Reagents: Reagents that convert the amount of ADP produced (or ATP consumed) into a measurable signal, such as light (luminescence).
The Criticality of ATP Concentration
For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[4][10] This relationship is described by the Cheng-Prusoff equation.[4][10]
IC50 = Kᵢ (1 + [ATP] / Kₘ)
Where:
-
Kᵢ is the inhibitor's true binding affinity.
-
Kₘ is the Michaelis constant of the enzyme for ATP (the concentration at which the reaction rate is half of its maximum).[10]
-
[ATP] is the concentration of ATP used in the assay.
To obtain a consistent and comparable measure of inhibitor potency (IC50), it is standard practice to perform the assay with the ATP concentration set equal to its Kₘ value for that specific kinase .[5][10] Using ATP concentrations significantly higher than Kₘ will result in an artificially high IC50, while lower concentrations can overestimate potency. While assays at physiological ATP concentrations (e.g., 1 mM) can be useful for predicting cellular efficacy, using Kₘ-level ATP is the standard for biochemical characterization and comparability across different studies.[6][10]
A Universal Protocol: Luminescence-Based ADP Detection Assay
This protocol details a robust and widely applicable method using an ADP-detection format (e.g., ADP-Glo™ Kinase Assay). In this system, the amount of ADP produced in the kinase reaction is enzymatically converted to ATP, which then drives a luciferase reaction, generating a light signal that is directly proportional to kinase activity.[1][7][11]
Materials and Reagents
-
Recombinant Tyrosine Kinase of interest
-
Tyrosine peptide substrate
-
Ultra-Pure ATP
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Novel TKI compounds
-
DMSO (for compound dilution)
-
Detection Reagents (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Initial Parameter Optimization
Before screening inhibitors, key parameters must be optimized to ensure the assay is running under initial velocity conditions and provides a robust signal window.[8][12]
| Parameter | Objective | Typical Starting Range |
| Enzyme Titration | Determine the enzyme concentration that yields a robust signal with low ATP conversion (<20%). | 1 - 100 ng/well |
| ATP Kₘ Determination | Find the ATP concentration at which reaction velocity is 50% of Vₘₐₓ. | 1 µM - 1 mM (titration) |
| Substrate Titration | Determine the optimal substrate concentration (typically at or above its Kₘ). | 0.1 - 50 µM |
| Time Course | Confirm the reaction is linear over the chosen incubation period. | 5 - 120 minutes |
Experimental Workflow for IC50 Determination
The following diagram and protocol outline the steps for determining the IC50 of a novel TKI.
Caption: Workflow for a luminescence-based in vitro kinase inhibitor assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the TKI in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is a good starting point.
-
Assay Plate Setup:
-
To a white, opaque 384-well plate, add 1 µL of each TKI dilution.
-
For controls, add 1 µL of DMSO. Include:
-
Positive Control (100% Activity): DMSO only, will contain the enzyme.
-
Negative Control (0% Activity): DMSO only, will not contain the enzyme (add buffer instead).
-
-
-
Kinase Addition: Prepare a 2X kinase solution in assay buffer. Add 5 µL to each well. Mix gently and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a 2X ATP/Substrate solution in assay buffer. The ATP concentration should be 2X the desired final Kₘ concentration. Add 5 µL to each well to start the reaction. The final reaction volume is now 11 µL.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes (or the optimized time).
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete all remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and simultaneously catalyzes the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis, Interpretation, and Validation
Calculating Percent Inhibition
The raw data will be in Relative Luminescence Units (RLU). First, normalize the data to calculate the percent inhibition for each inhibitor concentration.
% Inhibition = 100 x (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))
IC50 Determination
Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
| Inhibitor Conc. [nM] | Log [Inhibitor] | RLU (Signal) | % Inhibition |
| 0 (Positive Control) | - | 150,000 | 0% |
| 0 (Negative Control) | - | 5,000 | 100% |
| 1 | 0 | 130,000 | 13.8% |
| 3 | 0.48 | 105,000 | 31.0% |
| 10 | 1 | 75,000 | 51.7% |
| 30 | 1.48 | 40,000 | 75.9% |
| 100 | 2 | 15,000 | 93.1% |
| ... | ... | ... | ... |
Assay Quality Control: The Z'-Factor
The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[13][14] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.
Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|
-
0 < Z' < 0.5: A marginal assay, may require optimization.[14]
-
Z' < 0: A poor assay, not suitable for screening.[14]
Calculating and monitoring the Z'-factor during assay development is crucial for ensuring data reliability.[15]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Background Ratio | 1. Insufficient enzyme activity. 2. Suboptimal buffer conditions (pH, MgCl₂). 3. Degraded ATP or substrate. | 1. Increase enzyme concentration or incubation time. 2. Optimize buffer components. 3. Use fresh, high-quality reagents.[12] |
| High Data Variability (Poor Z') | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Reagent instability or aggregation.[12] 4. Edge effects on the microplate. | 1. Use calibrated pipettes or automated liquid handlers. 2. Ensure consistent timing, especially for reagent additions. 3. Ensure reagents are fully thawed and mixed; consider adding BSA or detergent to prevent aggregation. 4. Avoid using the outer wells of the plate. |
| False Positives/Negatives | 1. Compound interference with the detection chemistry (e.g., luciferase inhibitors). 2. Compound autofluorescence/luminescence. | 1. Perform a counterscreen where the compound is added after the kinase reaction is stopped. 2. Read the plate before adding detection reagents to check for intrinsic compound signal. |
Conclusion
The successful characterization of novel tyrosine kinase inhibitors hinges on the execution of meticulously designed and validated in vitro assays. The luminescence-based ADP detection protocol described herein offers a sensitive, robust, and high-throughput compatible method for determining inhibitor potency. By understanding the core principles, carefully optimizing critical parameters like ATP concentration, and implementing rigorous quality controls such as the Z'-factor, researchers can generate reliable and reproducible data, accelerating the journey from hit identification to lead optimization in the drug discovery process.
References
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
-
A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. (2017). Cancer Research. [Link]
-
In vitro NLK Kinase Assay. PubMed Central. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase. (2012). PubMed Central. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins DiscoverX. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
The Z prime value (Z´). BMG LABTECH. [Link]
-
Universal Tyrosine Kinase Assay Kit. Takara Bio. [Link]
-
Z-factor. Wikipedia. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2015). National Institutes of Health. [Link]
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube. [Link]
-
Z' Does Not Need to Be > 0.5. (2020). PubMed Central. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. takarabio.com [takarabio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ADP-Glo™ Kinase Assay [promega.es]
- 8. news-medical.net [news-medical.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. bmglabtech.com [bmglabtech.com]
Experimental workflow for studying the metabolism of Bosutinib in human liver microsomes
Introduction
Bosutinib (marketed as BOSULIF®) is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[1][2] As with many orally administered small molecules, its pharmacokinetic profile and potential for drug-drug interactions are heavily influenced by hepatic metabolism.[3][4] Understanding the metabolic fate of Bosutinib is therefore critical for predicting its efficacy, safety, and interaction potential in diverse patient populations.
The primary enzyme responsible for the metabolism of Bosutinib is Cytochrome P450 3A4 (CYP3A4), located in the liver.[2][3][4][5][6][7][8] In vitro studies using human liver microsomes (HLMs) serve as a robust and standardized model to investigate this process.[9][10][11] HLMs are subcellular fractions of hepatocytes that are rich in CYP450 enzymes and provide a reliable system for determining metabolic stability, identifying metabolites, and characterizing enzyme kinetics.[9][11][12]
This application note provides a detailed experimental workflow for studying the metabolism of Bosutinib using pooled HLMs. It covers the underlying principles, step-by-step protocols for metabolic stability and metabolite identification, and guidance on data analysis and interpretation, designed for researchers in drug development and pharmacology.
Principle of the HLM Assay
The assay quantifies the rate at which Bosutinib is metabolized by the enzymatic machinery present in HLMs. The core of the experiment involves incubating Bosutinib with HLMs in a temperature-controlled environment. The metabolic reaction is initiated by adding a crucial cofactor, the NADPH-regenerating system (NRS). CYP450 enzymes require NADPH as a source of reducing equivalents to catalyze the oxidation of substrates.[9]
The reaction is allowed to proceed for a specific duration, after which it is terminated ("quenched") by adding a cold organic solvent, typically acetonitrile, which precipitates the microsomal proteins and stops all enzymatic activity. The disappearance of the parent drug (Bosutinib) over time is monitored using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[13][14]
Key Metabolic Pathways of Bosutinib
Bosutinib undergoes several metabolic transformations, primarily mediated by CYP3A4.[15][16][17][18] The major metabolic pathways include:
-
N-Demethylation: This process involves the removal of a methyl group, leading to the formation of N-desmethylbosutinib (M5), a major metabolite that accounts for approximately 25% of the parent drug's exposure.[1][15]
-
Oxidation: This leads to the formation of Bosutinib N-oxide (M6), which is a minor circulating metabolite.[1][15] Flavin-containing monooxygenases (FMOs) may also contribute to this N-oxidation.[17][19][20][21][22]
-
Oxydechlorination: This results in the formation of oxydechlorinated Bosutinib (M2), another significant metabolite representing about 19% of the parent exposure.[1][15]
These metabolites are generally considered to be pharmacologically inactive.[1][15]
Sources
- 1. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bosutinib for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib | springermedicine.com [springermedicine.com]
- 4. Bosutinib in the management of chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 13. Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation (2023) | Mohamed W. Attwa [scispace.com]
- 15. ClinPGx [clinpgx.org]
- 16. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity - Mikus - Translational Cancer Research [tcr.amegroups.org]
- 17. s3.pgkb.org [s3.pgkb.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Use of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib as a Reference Standard in the Quality Control of Bosutinib
Introduction
Bosutinib, marketed as Bosulif®, is a potent, second-generation tyrosine kinase inhibitor (TKI) used for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[1][2][3] As with any synthetic active pharmaceutical ingredient (API), the manufacturing process of Bosutinib can lead to the formation of process-related impurities.[4][5][6] These impurities, even in trace amounts, can impact the quality, safety, and efficacy of the final drug product.[4] Therefore, their identification, quantification, and control are mandated by global regulatory bodies, such as the International Council for Harmonisation (ICH).[4][7][8]
One critical process-related impurity identified during the synthesis of Bosutinib is Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib . This compound is structurally similar to the parent molecule but lacks the N-methylpiperazinylpropyl side chain, a key functional group. Its presence in the final API must be strictly controlled within the limits specified by ICH Q3A guidelines, which set thresholds for reporting, identification, and qualification of impurities.[5][7][9]
This application note provides a comprehensive guide for the use of a certified this compound reference standard in analytical laboratories. It details a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate identification and quantification of this impurity in Bosutinib API, ensuring product quality and regulatory compliance.
The Role of the Reference Standard
A certified reference standard is a highly purified compound that is used as a measurement benchmark in analytical chemistry. In the context of pharmaceutical quality control, the this compound reference standard serves two primary purposes:
-
Peak Identification: By chromatographically comparing the retention time of a peak in the Bosutinib API sample to that of the certified reference standard, analysts can unequivocally identify the presence of this specific impurity.
-
Accurate Quantification: The reference standard allows for the creation of a calibration curve, enabling the precise measurement of the impurity's concentration in the API. This is crucial for ensuring that its level does not exceed the safety-qualified threshold.
The availability of a well-characterized reference standard is the cornerstone of a validated analytical method, providing the trustworthiness and accuracy required for batch release testing.[10]
Analytical Methodology: RP-HPLC for Impurity Profiling
The following protocol describes a stability-indicating RP-HPLC method optimized for the separation of Bosutinib from its process-related impurity, this compound. The principle of reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase, is ideal for separating compounds with differing polarities like Bosutinib and its impurities.[11][12]
Materials and Reagents
-
Reference Standards:
-
Bosutinib (Purity ≥ 99.5%)
-
This compound (Purity ≥ 98.0%)
-
-
Solvents & Chemicals:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (AR Grade, ~99%)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Ortho-phosphoric Acid (AR Grade)
-
Water (Milli-Q® or equivalent HPLC grade)
-
-
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The conditions provided below are a validated starting point and may be adjusted to meet system suitability criteria on different instruments.
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 16 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 266 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Causality Behind Choices:
-
C18 Column: The nonpolar C18 stationary phase provides excellent retention and separation for the moderately nonpolar Bosutinib and its related substances.[11][12]
-
Gradient Elution: A gradient program is essential to ensure that both the main API peak (Bosutinib) and the impurity peaks are well-resolved within a reasonable run time. A shallow gradient allows for the separation of closely eluting impurities.
-
Acidified Mobile Phase: The addition of 0.1% formic acid improves peak shape and resolution by suppressing the ionization of silanol groups on the column and ensuring the analytes are in a consistent protonation state.[11]
-
UV Detection at 266 nm: This wavelength is chosen based on the UV absorbance maxima of Bosutinib, providing good sensitivity for both the parent drug and its structurally similar impurities.[13]
Preparation of Solutions
-
Standard Stock Solution (Bosutinib):
-
Accurately weigh about 25 mg of Bosutinib reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with diluent. (Concentration: ~500 µg/mL).
-
-
Impurity Stock Solution:
-
Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent. (Concentration: ~50 µg/mL).
-
-
System Suitability Solution (Spiked Sample):
-
Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Add 1.0 mL of the Impurity Stock Solution.
-
Dilute to volume with diluent. This solution contains both the API and the impurity, and is used to verify the resolution and performance of the chromatographic system.
-
-
Test Sample Preparation (Bosutinib API):
-
Accurately weigh about 25 mg of the Bosutinib API sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent, following the same procedure as the Standard Stock Solution. (Concentration: ~500 µg/mL).
-
Experimental Workflow & System Validation
The overall process, from sample preparation to data analysis, follows a logical and self-validating sequence.
System Suitability Test (SST)
Before analyzing any samples, the suitability of the chromatographic system must be verified. Inject the System Suitability Solution and evaluate the parameters against the criteria in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Resolution | Resolution between Bosutinib and the impurity peak must be ≥ 2.0 | Ensures baseline separation for accurate integration and quantification. |
| Tailing Factor | Tailing factor for the Bosutinib peak should be ≤ 2.0 | A symmetric peak indicates good column performance and method suitability. |
| Theoretical Plates | > 2000 for the Bosutinib peak | Measures the efficiency of the column. |
| %RSD (Precision) | %RSD of peak areas from 5 replicate injections of the standard solution should be ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
These criteria ensure that the analytical system is performing correctly and is capable of producing reliable and accurate results.[12][13]
Data Analysis and Quantification
-
Identification: Identify the this compound peak in the test sample chromatogram by comparing its relative retention time (RRT) to that of the known impurity peak from the SSS injection.
-
Quantification: Calculate the percentage of the impurity in the Bosutinib API sample using the external standard method with the following formula:
% Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample = Peak area of the impurity in the test sample.
-
Area_Std = Average peak area of the Bosutinib standard from replicate injections.
-
Conc_Std = Concentration of the Bosutinib standard solution (µg/mL).
-
Conc_Sample = Concentration of the Bosutinib test sample (µg/mL).
Note: This calculation assumes a relative response factor (RRF) of 1.0. If a specific RRF has been determined for the impurity during method validation, it must be incorporated into the calculation for higher accuracy.
-
Conclusion
The control of process-related impurities is a critical aspect of pharmaceutical manufacturing, directly impacting drug safety and efficacy. This compound is a known impurity of Bosutinib that must be monitored. The use of a certified reference standard is indispensable for this task. The RP-HPLC method detailed in this application note provides a reliable, robust, and precise protocol for the identification and quantification of this impurity. By implementing this method, researchers, scientists, and drug development professionals can ensure their Bosutinib API meets the stringent quality standards set by regulatory authorities like the FDA and EMA, ultimately safeguarding patient health.[14]
References
-
ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
-
PubMed. (2025). Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
ResearchGate. (2025). Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC‐Q‐TOF‐MS/MS and NMR. [Link]
-
IJRPC. (n.d.). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR BOSUTINIB IN BULK FORM. [Link]
-
MDPI. (2023). Optimization of Chromatographic Conditions with QbD for Method Development and Validation of Bosutinib by HPLC: Applications in Dosage Forms and Rat Plasma Analysis. [Link]
-
NIH. (n.d.). A quantitative method for the determination of bosutinib in human plasma using high-performance liquid chromatography and ultraviolet detection. [Link]
-
IJRPC. (2024). Rp-hplc method for estimation of bosutinib in bulk form as per ich guidelines. [Link]
-
FDA. (2012). accessdata.fda.gov - 203341Orig1s000. [Link]
-
SynThink. (n.d.). Bosutinib EP Impurities and Related Compounds. [Link]
-
Veeprho. (n.d.). Bosutinib Impurities and Related Compound. [Link]
-
JETIR. (2019). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF BOSUTINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]
-
Der Pharma Chemica. (n.d.). New Route for the synthesis of Bosutinib. [Link]
-
FDA. (2024). accessdata.fda.gov - Draft Guidance on Bosutinib Monohydrate. [Link]
-
MDPI. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. [Link]
-
Alembic Pharmaceuticals. (2026). Alembic Pharmaceuticals Receives USFDA Tentative Approval for Bosutinib Tablets 400mg. [Link]
-
NIH. (2024). Practical considerations in the management of patients treated with bosutinib for chronic myeloid leukemia. [Link]
Sources
- 1. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 2. Alembic Pharmaceuticals Receives USFDA Tentative Approval for Bosutinib Tablets 400mg [scanx.trade]
- 3. Practical considerations in the management of patients treated with bosutinib for chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpionline.org [jpionline.org]
- 5. database.ich.org [database.ich.org]
- 6. veeprho.com [veeprho.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Protocol for Long-Term Storage and Handling of Sensitive Bosutinib Compounds
<
Abstract
This document provides a comprehensive protocol for the long-term storage and handling of the sensitive tyrosine kinase inhibitor, Bosutinib. Aimed at researchers, scientists, and drug development professionals, this guide synthesizes technical data and field-proven insights to ensure the stability and integrity of Bosutinib compounds for research and development applications. The protocol details optimal storage conditions, step-by-step handling procedures to minimize degradation, and robust quality control measures. The causality behind each recommendation is explained, grounded in the physicochemical properties of Bosutinib and supported by authoritative references.
Introduction: The Criticality of Proper Bosutinib Management
Bosutinib is a potent, orally active, dual inhibitor of the Src and Abl tyrosine kinases.[1] It is a cornerstone in the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[1] As with many small molecule kinase inhibitors, the chemical stability of Bosutinib is a critical parameter that can significantly impact its biological activity and the reproducibility of experimental results.[2] Degradation of the compound can lead to a loss of potency and the generation of impurities with potentially confounding biological or toxicological effects.[3]
The inherent sensitivity of Bosutinib to various environmental factors necessitates a stringent and well-defined protocol for its long-term storage and handling. This guide is designed to provide a self-validating system for maintaining the integrity of Bosutinib, thereby ensuring the reliability and accuracy of research outcomes.
Mechanism of Action and Sensitivity
Bosutinib functions as an ATP-competitive inhibitor, targeting the kinase domain of the BCR-ABL fusion protein and Src-family kinases.[1] This inhibition blocks downstream signaling pathways that drive cell proliferation and survival in CML cells. The complex chemical structure of Bosutinib, an aminoquinoline derivative, makes it susceptible to degradation through pathways such as oxidation, hydrolysis, and photolysis.[3][4] Understanding these degradation pathways is fundamental to establishing effective storage and handling procedures.
Caption: Key factors influencing Bosutinib degradation in solid and solution states.
Physicochemical Properties and Stability Profile
A thorough understanding of Bosutinib's properties is essential for designing an effective storage strategy.
| Property | Value | Source |
| Molecular Formula | C26H29Cl2N5O3 | [5] |
| Molecular Weight | 530.45 g/mol | [5] |
| Form | Off-white to light brown powder | [5] |
| Melting Point | 116-120 °C | [5] |
| Solubility | Soluble in DMSO (≥15 mg/mL), ethanol (~20 mg/mL), and dimethyl formamide (~20 mg/mL). Poorly soluble in water, with pH-dependent solubility. | [5][6][7] |
| pKa | 7.63 ± 0.10 (Predicted) | [5] |
Stress degradation studies have shown that Bosutinib is susceptible to degradation under basic hydrolysis, oxidative, and photolytic conditions.[3][4] The monohydrate form of Bosutinib is known, and the compound has a propensity to form solvates, highlighting the importance of controlling humidity.[8][9]
Long-Term Storage Protocol: Solid Compound
The primary goal for long-term storage of solid Bosutinib is to mitigate the environmental factors that promote degradation.
Core Storage Conditions
Temperature: For long-term stability of the solid compound, storage at -20°C is recommended.[6] This temperature significantly slows down the kinetics of potential degradation reactions. While the commercially available pharmaceutical product, BOSULIF®, is stored at controlled room temperature (20°C to 25°C), this is for the formulated tablet which contains excipients that enhance stability.[10][11][12] For the pure active pharmaceutical ingredient (API) used in research, colder temperatures provide a greater margin of safety for long-term storage.
Humidity: Bosutinib should be stored in a desiccated environment. The use of a desiccator cabinet or storage containers with a desiccant is crucial.[10] The compound's tendency to form hydrates underscores the need to minimize exposure to moisture.[9]
Light: Protect Bosutinib from light at all times by storing it in amber glass vials or other light-blocking containers.[3] Photodegradation can be a significant pathway for the decomposition of quinoline-based structures.
Atmosphere: For optimal long-term stability, particularly for primary reference standards, consider storage under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of oxidation.
Recommended Materials and Equipment
-
Primary Container: Amber glass vials with PTFE-lined screw caps.
-
Secondary Containment: A desiccator cabinet or sealed secondary containers containing a desiccant (e.g., silica gel).
-
Inert Gas: A cylinder of high-purity argon or nitrogen with a regulator and tubing for blanketing the compound.
-
Labeling: Chemically resistant labels and markers.
Step-by-Step Protocol for Storing Solid Bosutinib
-
Aliquotting: Upon receipt, if the quantity is large, it is advisable to aliquot the solid Bosutinib into smaller, pre-weighed amounts in separate amber glass vials. This practice minimizes the number of times the main stock is exposed to ambient conditions.
-
Inert Gas Purging (Optional but Recommended): a. Place the opened vial containing the aliquot in a glove box with an inert atmosphere or gently flush the headspace of the vial with a stream of argon or nitrogen for 10-15 seconds. b. Immediately seal the vial tightly with the PTFE-lined cap.
-
Desiccation: Place the sealed vials inside a desiccator containing fresh, active desiccant.
-
Freezing: Transfer the desiccator or secondary container to a -20°C freezer.
-
Labeling and Documentation: Clearly label each vial with the compound name, lot number, concentration (if applicable), date of storage, and initials of the researcher. Maintain a detailed log of all stored aliquots.
Handling Protocol: Preparation of Stock Solutions
The process of dissolving Bosutinib introduces new stability challenges. This protocol is designed to minimize degradation during the preparation of stock solutions.
Solvent Selection and Solution Stability
The solvent of choice for preparing stock solutions is typically Dimethyl Sulfoxide (DMSO) due to Bosutinib's high solubility in it.[5][6] Bosutinib solutions in DMSO are reported to be stable for up to one month when stored at -20°C.[5] For biological experiments, further dilutions into aqueous buffers are necessary. Aqueous solutions of Bosutinib are less stable and it is recommended not to store them for more than one day.[6]
Safety Precautions
Bosutinib is classified as a cytotoxic and hazardous drug.[13][14] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves, must be worn at all times.[15] All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles and to contain any potential spills.[13]
Caption: Workflow for the safe and effective preparation of Bosutinib stock solutions.
Step-by-Step Protocol for Preparing a DMSO Stock Solution
-
Equilibration: Remove the vial of solid Bosutinib from the -20°C freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold compound.
-
Preparation: In a chemical fume hood, assemble all necessary materials: the equilibrated vial of Bosutinib, anhydrous DMSO, sterile microcentrifuge tubes or cryovials for aliquots, and calibrated pipettes.
-
Dissolution: a. Carefully add the required volume of anhydrous DMSO to the vial of solid Bosutinib to achieve the desired stock concentration (e.g., 10 mM). b. Tightly cap the vial and vortex thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Aliquotting: Immediately aliquot the stock solution into smaller, single-use volumes in light-protecting cryovials. This prevents repeated freeze-thaw cycles of the main stock solution.
-
Storage: Tightly seal the cryovials, label them clearly, and store them at -20°C or -80°C for long-term use.
Stability and Quality Control
A self-validating protocol requires periodic verification of the compound's integrity.
Visual Inspection
Before each use, visually inspect the solid compound and solutions. For solids, look for changes in color or texture. For solutions, check for precipitation or discoloration. Any change may indicate degradation.
Analytical Verification
For long-term studies or when using a stock that has been stored for an extended period, it is highly recommended to perform analytical quality control.
| Analytical Method | Purpose | Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the parent compound. A stability-indicating method should be used.[16][17][18] | Purity ≥ 98%. No significant increase in degradation peaks compared to a freshly prepared standard. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the parent compound and characterize potential degradation products.[3][19] | Correct mass-to-charge ratio for Bosutinib. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For structural confirmation of the compound, especially for a new batch or if degradation is suspected. | Spectrum should be consistent with the known structure of Bosutinib. |
Experimental Controls
In all biological assays, it is good practice to include both positive and negative controls. If the expected activity of Bosutinib diminishes over time, it may indicate degradation of the stored compound. Comparing the activity of an older stock to a freshly prepared solution can help diagnose stability issues.
Disposal of Waste
All materials that have come into contact with Bosutinib, including gloves, pipette tips, vials, and excess solution, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations for cytotoxic agents.[12][13]
Conclusion
The integrity of sensitive compounds like Bosutinib is paramount for the validity and reproducibility of scientific research. By adhering to this comprehensive protocol for long-term storage and handling, researchers can minimize the risks of chemical degradation, ensure the consistent performance of the compound in assays, and maintain a safe laboratory environment. The principles of controlled temperature, desiccation, protection from light, and careful handling are the cornerstones of preserving the scientific value of this important kinase inhibitor.
References
-
BOSULIF® (bosutinib) How should I store BOSULIF? Patient information | Pfizer Medical - US. Pfizer. [Link]
-
BOSULIF® (bosutinib) tablets, for oral use. U.S. Food and Drug Administration. [Link]
-
BOSULIF® (bosutinib) How Supplied/Storage and Handling Patient information | Pfizer Medical - US. Pfizer. [Link]
-
Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability-Indicating RP-HPLC Method for Stability Study of Bosutinib. Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]
-
Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability-Indicating RP-HPLC Method for Stability Study of Bosutinib. PubMed. [Link]
-
Bosulif, INN-bosutinib. European Medicines Agency. [Link]
-
Bosutinib | C26H29Cl2N5O3 | CID 5328940. PubChem - NIH. [Link]
-
Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules. [Link]
-
Solution stability data of imatinib, sorafenib, gefitinib and bosutinib... ResearchGate. [Link]
-
Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability Indicating RP-HPLC Method for Stability Study of Bosutinib | Request PDF. ResearchGate. [Link]
-
Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828. PubChem - NIH. [Link]
-
Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. PubMed. [Link]
-
bosutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Rationalization of the formation and stability of bosutinib solvated forms. CrystEngComm (RSC Publishing). [Link]
-
Optimization of Chromatographic Conditions with QbD for Method Development and Validation of Bosutinib by HPLC: Applications in Dosage Forms and Rat Plasma Analysis. MDPI. [Link]
-
Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]
-
Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC‐Q‐TOF‐MS/MS and NMR. ResearchGate. [Link]
-
The predicted metabolic stability landscape of bosutinib (BOS)... ResearchGate. [Link]
-
Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. CDC Stacks. [Link]
-
product monograph BOSULIF.* Pfizer. [Link]
-
Safe Handling of Oral "Cytotoxic" and "Caution" Medications. HealthHub. [Link]
-
Safe handling of cytotoxics. Hospital Pharmacy Europe. [Link]
-
policy for the safe handling and administration of cytotoxic drugs in adults with cancer. The Christie NHS Foundation Trust. [Link]
-
Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. PubMed Central. [Link]
-
Prolonged and tunable residence time using reversible covalent kinase inhibitors. PMC. [Link]
-
Purdue-developed LENN system enhances stability and targeting of mRNA cancer therapies. News-Medical.Net. [Link]
-
Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. NIH. [Link]
Sources
- 1. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bosutinib | 380843-75-4 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. s3.pgkb.org [s3.pgkb.org]
- 8. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rationalization of the formation and stability of bosutinib solvated forms - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01834C [pubs.rsc.org]
- 10. pfizermedical.com [pfizermedical.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pfizermedical.com [pfizermedical.com]
- 13. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability-Indicating RP-HPLC Method for Stability Study of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Bosutinib Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to designing and executing in vivo animal studies for evaluating the efficacy of novel Bosutinib derivatives. As a dual inhibitor of Src and Abl kinases, Bosutinib's therapeutic potential extends from Chronic Myeloid Leukemia (CML) to various solid tumors.[1] This guide offers a detailed examination of appropriate animal models, step-by-step experimental protocols, and critical insights into data interpretation, grounded in established scientific principles and regulatory best practices.
Scientific Foundation: Understanding the Target and Rationale
Bosutinib is a potent, ATP-competitive tyrosine kinase inhibitor (TKI) that targets the BCR-Abl fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML), and members of the Src family of kinases (including Src, Lyn, and Hck).[2] The constitutive activation of the BCR-Abl kinase drives the abnormal proliferation of myeloid cells and inhibits apoptosis, leading to CML.[3][4] Similarly, the overexpression and activation of Src kinases are implicated in the progression, invasion, and metastasis of numerous solid tumors.[5][6][7]
The development of Bosutinib derivatives is often aimed at enhancing potency, overcoming mechanisms of resistance (such as the T315I and V299L mutations in BCR-Abl, against which Bosutinib is not effective), or improving the safety profile.[2][8] Preclinical in vivo efficacy studies are therefore a critical step to validate these new chemical entities before they can proceed to clinical evaluation.
Key Signaling Pathways
To rationally design efficacy studies, a clear understanding of the signaling pathways inhibited by Bosutinib and its derivatives is essential.
The BCR-Abl oncoprotein, retained in the cytoplasm, possesses a constitutively active ABL kinase domain.[4] This leads to autophosphorylation and the subsequent activation of multiple downstream pathways, including RAS-MAPK and PI3K/AKT, which collectively drive uncontrolled cell proliferation and resistance to apoptosis.[4][9]
Src is a non-receptor tyrosine kinase that acts as a crucial node for signals originating from receptor tyrosine kinases (RTKs) and integrins.[5] Its activation promotes cell survival, mitogenesis, angiogenesis, and invasion, making it a key player in tumor progression and metastasis.[5][6][10]
Selection of Appropriate In Vivo Animal Models
The choice of animal model is the most critical decision in designing a preclinical efficacy study. It directly impacts the clinical relevance and translatability of the findings. The selection must be scientifically justified based on the specific derivative's proposed mechanism and target indication.
| Model Type | Sub-Type | Description | Key Advantages | Key Disadvantages | Best For |
| Xenograft | Cell Line-Derived (CDX) | Human cancer cell lines (e.g., K562 for CML) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID).[11][12] | High reproducibility, rapid tumor growth, relatively low cost, well-characterized genetics. | Lacks human tumor microenvironment, genetic drift in cell lines over time, requires immunodeficient host. | Initial high-throughput efficacy screening, dose-response studies. |
| Patient-Derived (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice.[13] | High clinical relevance, preserves original tumor heterogeneity and architecture, better predictor of clinical response.[14][15] | Expensive, lower engraftment rates, slower growth, requires immunodeficient host, significant inter-animal variability. | Confirming efficacy in a clinically relevant setting, studying resistance, biomarker discovery. | |
| Syngeneic | Retroviral Transduction | Mouse hematopoietic stem cells are transduced with a BCR-Abl retrovirus and transplanted into irradiated recipient mice, inducing a CML-like disease.[16] | Intact and functional murine immune system, allows for study of immuno-oncology combinations. | Murine immune system may not fully recapitulate human responses, potential for model-specific artifacts. | Evaluating immunomodulatory effects of derivatives, combination with immunotherapy. |
| Transgenic | Genetically Engineered Mouse Model (GEMM) | Mice are engineered to express the BCR-Abl oncogene, leading to spontaneous development of a CML-like disease.[17][18] | Models the entire disease process from initiation, intact immune system, high physiological relevance. | Long latency period for disease development, high cost, potential for genetic compensation mechanisms. | Studying disease progression, long-term efficacy and toxicity, mechanisms of transformation. |
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in strict accordance with ethical guidelines to ensure animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be incorporated into the study design.[19][20]
-
Replacement: Use non-animal models where possible for initial screening.
-
Reduction: Use the minimum number of animals required for statistical significance (typically 5-10 mice per group for efficacy studies).[21]
-
Refinement: Minimize animal suffering through appropriate housing, anesthesia, analgesia, and the use of humane endpoints.[22]
Humane endpoints must be clearly defined in the protocol. These include maximum tumor size (e.g., not to exceed 12-15mm mean diameter in mice for therapeutic studies), body weight loss (typically >20%), or clinical signs of distress.[23] Animals should be monitored at least daily.[19]
Experimental Protocols and Workflow
The following sections provide detailed, field-proven protocols for conducting efficacy studies. The CML CDX model is presented as the foundational example due to its widespread use for initial efficacy testing.
General Experimental Workflow
Protocol: CML Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To determine the anti-tumor efficacy of a novel Bosutinib derivative in a K562 CML xenograft model.
Materials:
-
Animals: 6-8 week old female athymic nude mice (e.g., Hsd:Athymic Nude-Foxn1nu).
-
Cell Line: K562 (human, Ph+, CML blast crisis), authenticated and verified to be free of contamination.[19]
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Hank's Balanced Salt Solution (HBSS), Matrigel®.
-
Test Article: Bosutinib derivative, vehicle control.
Methodology:
-
Cell Culture and Preparation:
-
Culture K562 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Harvest cells during the logarithmic growth phase.
-
Wash cells twice with sterile, serum-free HBSS.
-
Resuspend cells in a 1:1 mixture of HBSS and Matrigel® at a concentration of 50 x 10⁶ cells/mL. Maintain on ice.
-
-
Tumor Implantation:
-
Anesthetize mice as per approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth bi-weekly using digital calipers.[21] Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
When tumors reach an average volume of approximately 100-150 mm³, randomize animals into treatment groups (e.g., n=8-10 per group).
-
Typical groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: Bosutinib Derivative (Low Dose)
-
Group 3: Bosutinib Derivative (High Dose)
-
Group 4: Positive Control (e.g., parental Bosutinib)
-
-
-
Drug Formulation and Administration:
-
Formulate the Bosutinib derivative and controls daily in the designated vehicle.
-
Administer the treatment via oral gavage once daily (QD) for 21 consecutive days. The volume is typically 10 mL/kg.
-
Causality Note: Oral administration mimics the clinical route. Bosutinib absorption is known to increase with food; therefore, ensuring animals have access to food post-dosing is critical for consistent pharmacokinetics.[24][25]
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
The study is terminated when tumors in the vehicle group reach the predetermined humane endpoint size, or after the completion of the dosing period.
-
Protocol: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Objective: To correlate drug exposure and target modulation with the observed anti-tumor efficacy.
Methodology:
-
Pharmacokinetic (PK) Analysis:
-
In a satellite group of tumor-bearing mice, administer a single dose of the Bosutinib derivative.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours). The 4-6 hour time point is critical as it corresponds to the known Tmax for Bosutinib.[25][26]
-
Process blood to plasma and store at -80°C.
-
Analyze plasma drug concentrations using a validated LC-MS/MS method.[27]
-
Calculate key PK parameters: Cmax, Tmax, and Area Under the Curve (AUC).
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the efficacy study, or at selected time points post-dose in a separate cohort, humanely euthanize animals.
-
Excise tumors rapidly and either snap-freeze in liquid nitrogen or fix in formalin.
-
Prepare protein lysates from frozen tumor samples.
-
Perform Western blot analysis to assess the phosphorylation status of key target proteins, such as p-BCR-Abl and p-Src, relative to total protein levels. A reduction in the phosphorylated form indicates target engagement.
-
Alternatively, fixed tissues can be used for immunohistochemistry (IHC) to visualize target inhibition within the tumor architecture.
-
Data Analysis and Interpretation
| Parameter | Metric | Calculation/Interpretation |
| Efficacy | Tumor Growth Inhibition (TGI) | % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group. A higher TGI indicates greater efficacy. |
| Tumor Regression | A decrease in tumor volume from baseline. Often reported as the percentage of animals in a group exhibiting partial or complete regression. | |
| Toxicity | Body Weight Change | A mean body weight loss of >15-20% is often considered a sign of significant toxicity. |
| Clinical Observations | Qualitative assessment of animal health based on predefined criteria. | |
| Maximum Tolerated Dose (MTD) | The highest dose that does not cause unacceptable toxicity (e.g., >20% weight loss or mortality).[21] | |
| PK/PD | Exposure-Response Relationship | Correlate PK parameters (e.g., AUC) with efficacy (e.g., TGI) and toxicity metrics to establish a therapeutic window.[28] |
Self-Validation and Trustworthiness: The inclusion of a vehicle control group is essential to understand baseline tumor growth. A positive control group (parental Bosutinib) validates the model's sensitivity to the drug class. The correlation of robust PK/PD data with efficacy outcomes provides mechanistic validation that the observed anti-tumor effect is due to on-target activity.
References
-
National Cancer Institute. (n.d.). Definition of bosutinib - NCI Drug Dictionary. Retrieved from [Link]
-
Wikipedia. (2024). Bosutinib. Retrieved from [Link]
-
PharmGKB. (n.d.). Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
-
National Institutes of Health. (2018). Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. Retrieved from [Link]
-
PubMed. (2010). Src signaling in cancer invasion. Retrieved from [Link]
-
National Institutes of Health. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Retrieved from [Link]
-
National Institutes of Health. (2013). Guidelines for the welfare and use of animals in cancer research. Retrieved from [Link]
-
PubMed. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Retrieved from [Link]
-
National Institutes of Health. (2024). Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research. Retrieved from [Link]
-
PubMed. (2007). Inhibition of Src tyrosine kinase and effect on outcomes in a new in vivo model of surgically induced brain injury. Retrieved from [Link]
-
Pfizer. (n.d.). BOSULIF® (bosutinib) Mechanism Of Action | Safety Info. Retrieved from [Link]
-
PubMed Central. (2013). Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up. Retrieved from [Link]
-
National Institutes of Health. (2022). Effects of SRC and IKKβ Kinase Inhibition in Ischemic Factors Modeling In Vitro and In Vivo. Retrieved from [Link]
-
National Institutes of Health. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Retrieved from [Link]
-
AACR Journals. (2013). Molecular Pathways: BCR-ABL. Retrieved from [Link]
-
Frontiers. (2019). Overview of the Use of Murine Models in Leukemia and Lymphoma Research. Retrieved from [Link]
-
Cancer Research UK. (n.d.). Use of animals in research policy. Retrieved from [Link]
-
PubMed. (2020). SRC Signaling in Cancer and Tumor Microenvironment. Retrieved from [Link]
-
National Institutes of Health. (2012). Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2012). Pharmacology and Toxicology Review for Bosulif (bosutinib). Retrieved from [Link]
-
ResearchGate. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Retrieved from [Link]
-
ASH Publications. (2013). Modelling Cellular and Molecular Progression Of CML In The Mouse. Retrieved from [Link]
-
Wikipedia. (2024). Proto-oncogene tyrosine-protein kinase Src. Retrieved from [Link]
-
YouTube. (2023). The advantages of patient-derived using xenograft models for preclinical oncology research. Retrieved from [Link]
-
Wikipedia. (2024). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]
-
ClinicalTrials.gov. (2017). Phase II Study Testing the Tolerability and the Efficacy of Bosutinib in Chronic Phase CML Patients. Retrieved from [Link]
-
Norecopa. (n.d.). Guidelines for the use of animals in cancer research. Retrieved from [Link]
-
PubMed Central. (2023). Population modeling of bosutinib exposure‐response in patients with newly diagnosed chronic phase chronic myeloid leukemia. Retrieved from [Link]
-
Frontiers. (2021). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Retrieved from [Link]
-
PubMed. (2010). Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia. Retrieved from [Link]
-
AACR. (2023). Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. Retrieved from [Link]
-
ResearchGate. (2014). Src signaling pathways in prostate cancer. Retrieved from [Link]
-
The University of Hong Kong. (2020). CULATR Guidelines for the Welfare and Use of Animals in Cancer Research. Retrieved from [Link]
-
PubMed. (2015). Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research. Retrieved from [Link]
-
Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Retrieved from [Link]
-
PubMed. (2012). Inhibition of Src kinase activity attenuates amyloid associated microgliosis in a murine model of Alzheimer's disease. Retrieved from [Link]
-
India Infoline. (2026). Alembic Pharma gets USFDA tentative approval for cancer drug. Retrieved from [Link]
-
MDPI. (2020). A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology. Retrieved from [Link]
-
YouTube. (2022). The impact of BCR-ABL mutations on signaling pathway activation in CML. Retrieved from [Link]
-
Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link]
-
OncoDaily. (2026). Anbenitamab (KN026): A Deep Dive Into a Bispecific HER2 Antibody Redefining Targeted Therapy. Retrieved from [Link]
-
Worldwide Cancer Research. (n.d.). Our use of animals in research policy. Retrieved from [Link]
-
PubMed Central. (2011). Regulation of Src Family Kinases in Human Cancers. Retrieved from [Link]
-
Cancer Research UK. (n.d.). Bosutinib (Bosulif). Retrieved from [Link]
-
PubMed. (2012). Pharmacokinetic-pharmacodynamic relationship of bosutinib in patients with chronic phase chronic myeloid leukemia. Retrieved from [Link]
-
PubMed Central. (2024). Patient-derived xenograft model in cancer: establishment and applications. Retrieved from [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. Bosutinib - Wikipedia [en.wikipedia.org]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 8. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Overview of the Use of Murine Models in Leukemia and Lymphoma Research [frontiersin.org]
- 18. ashpublications.org [ashpublications.org]
- 19. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancerresearchuk.org [cancerresearchuk.org]
- 21. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 22. worldwidecancerresearch.org [worldwidecancerresearch.org]
- 23. med.hku.hk [med.hku.hk]
- 24. ClinPGx [clinpgx.org]
- 25. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Pharmacokinetic-pharmacodynamic relationship of bosutinib in patients with chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Overcoming Solubility Challenges with Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib
Prepared by the Senior Application Scientist Team
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals working with Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib, a structural analog of the tyrosine kinase inhibitor Bosutinib.[1][2] Like its parent compound, this analog is expected to be a hydrophobic molecule with limited solubility in aqueous buffers, particularly at neutral and alkaline pH.[1][3][4]
The removal of the hydrophilic 4-methyl-1-piperazinyl)propyl side chain, a moiety often included in drug design to improve solubility, suggests that this analog may present even greater solubility challenges than Bosutinib itself.[5] This guide provides a structured approach to understanding and systematically overcoming these issues through a series of frequently asked questions, a troubleshooting workflow, and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Des(...) Methyl Bosutinib compound immediately precipitated when I diluted my DMSO stock into Phosphate-Buffered Saline (PBS) at pH 7.4. Why did this happen?
This is a common and expected observation. The parent compound, Bosutinib, is a weak base with highly pH-dependent solubility.[1] It is soluble in acidic conditions (pH 1-5) but its solubility decreases sharply at pH values above 5.[3][4] Your analog, lacking a key solubilizing group, is almost certainly more hydrophobic and follows the same principle. PBS, with a pH of ~7.4, creates an environment where the compound is in its neutral, least soluble state, causing it to crash out of solution.
Q2: What is the first and simplest method I should try to solubilize my compound for an in vitro assay?
The most straightforward initial approach is to leverage the compound's pH-dependent solubility.[6][7][8] Prepare your experimental buffer at an acidic pH. For many cell-free enzymatic assays, a buffer system like Sodium Acetate (pH 4.5 - 5.0) or MES (pH 5.5 - 6.0) can maintain the compound in solution without denaturing the target protein. Always confirm the pH tolerance of your specific biological system before proceeding.
Q3: I need to perform a cell-based assay and must maintain a near-neutral pH (7.2-7.4). What are my options?
When acidic buffers are not an option, you must employ solubility-enhancing excipients. The primary strategies include:
-
Co-solvents: Using a water-miscible organic solvent can increase the solubility of nonpolar molecules by reducing the polarity of the aqueous medium.[9][10] Examples include polyethylene glycol 300 (PEG-300), propylene glycol, and ethanol.[11][12]
-
Non-ionic Surfactants: These molecules form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous buffer.[7] Polysorbate 80 (Tween® 80) and Polysorbate 20 are commonly used and are often well-tolerated in cell culture at low concentrations.[6]
-
Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[6][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.[14]
A combination of these methods may be necessary. It is critical to perform vehicle-only control experiments to ensure the chosen excipients do not interfere with your assay or exhibit cytotoxicity.
Q4: How should I prepare a high-concentration stock solution of this compound?
A high-concentration stock solution should be prepared in a 100% anhydrous organic solvent. Based on data for Bosutinib, Dimethyl sulfoxide (DMSO) is an excellent choice.
-
Recommended Procedure: Prepare a 10-50 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For Bosutinib, solubility in DMSO is high (up to 100 mM).
Q5: What is the maximum final concentration of DMSO I can have in my cell culture experiment?
While DMSO is an effective solvent, it can be toxic to cells and interfere with biological processes at higher concentrations. A widely accepted best practice is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) , with many sensitive cell lines requiring <0.1% . Always run a vehicle control (medium with the same final concentration of DMSO) to assess its impact on your specific cell line and assay.
Section 2: Troubleshooting Workflow
This workflow provides a logical progression for addressing solubility issues with Des(...) Methyl Bosutinib. Start at the top and follow the path that best fits your experimental constraints.
Caption: Solubility Troubleshooting Workflow.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Objective: To prepare a high-concentration, stable stock solution for serial dilution.
-
Materials: Des(...) Methyl Bosutinib (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).
-
Vortex the solution vigorously for 2-3 minutes. If solids persist, sonicate in a water bath for 5-10 minutes until the solution is clear.
-
Visually inspect the solution against a light source to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: pH-Based Solubilization in Acidic Buffers
-
Objective: To prepare a working solution of the compound in a biologically compatible acidic buffer.
-
Materials: 20 mM compound stock in DMSO (from Protocol 1), sterile acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0).
-
Procedure:
-
Warm the DMSO stock and the acidic buffer to room temperature.
-
Perform a serial dilution. Pipette the required volume of the acidic buffer into a sterile tube.
-
While vortexing the buffer, add the small volume of DMSO stock drop-by-drop to the side of the tube, allowing it to incorporate into the vortex. This rapid mixing is crucial to prevent localized high concentrations that can cause precipitation.
-
Vortex for an additional 30 seconds.
-
Visually inspect the final solution for any signs of cloudiness or precipitation.
-
If the solution remains clear, it is ready for use. It is recommended to filter the final working solution through a 0.22 µm syringe filter as a final quality control step.
-
Protocol 3: Co-Solvent and Surfactant-Based Solubilization (Neutral pH)
-
Objective: To prepare a working solution in a neutral pH buffer using solubility enhancers.
-
Materials: 20 mM compound stock in DMSO, sterile neutral pH buffer (e.g., PBS, HEPES), and a chosen excipient (e.g., Polysorbate 80).
-
Procedure:
-
Prepare the "vehicle buffer" first. This is your standard buffer containing the final target concentration of the excipient. For example, add Polysorbate 80 to your PBS to a final concentration of 0.1%. Mix thoroughly.
-
Warm the DMSO stock and the vehicle buffer to room temperature.
-
Pipette the required volume of the vehicle buffer into a sterile tube.
-
While vortexing the vehicle buffer, add the DMSO stock drop-by-drop as described in Protocol 2. The pre-solubilized surfactant in the buffer will help form micelles around the compound as it is diluted.
-
Vortex for an additional 30 seconds.
-
Visually inspect the solution. If it remains clear, it is ready for use. Remember to prepare a "vehicle-only" control solution (vehicle buffer + same amount of DMSO) for your experiments.
-
Section 4: Data & Reference Tables
Table 1: Physicochemical Properties of Bosutinib and Expected Properties of its Analog
| Property | Bosutinib (Parent Compound) | This compound (Analog) | Rationale / Comment |
| Molecular Weight | 530.45 g/mol | Lower | Removal of the C₈H₁₈N₂ side chain reduces molecular weight. |
| Aqueous Solubility | Poor; Highly pH-dependent[1][3] | Very Poor; Expected to be highly pH-dependent | Removal of the basic and relatively polar piperazine group will significantly decrease aqueous solubility.[5] |
| Solubility Profile | High solubility at pH < 5, sharp decrease above pH 5[4] | Expected to follow the same trend, possibly with even lower solubility at all pH values. | The core quinoline structure responsible for pH-dependency remains. |
| Recommended Stock Solvent | DMSO | DMSO | Excellent solvent for hydrophobic, aromatic compounds. |
Table 2: Recommended Starting Concentrations for Common Excipients in Neutral Buffers
| Excipient Class | Example | Recommended Starting Concentration (in final buffer) | Considerations |
| Co-Solvent | PEG-300 / PEG-400 | 1-5% (v/v) | Can affect cell membrane fluidity. Check for cytotoxicity.[11][12] |
| Co-Solvent | Propylene Glycol | 1-5% (v/v) | Generally considered safe, but vehicle controls are essential.[11] |
| Non-ionic Surfactant | Polysorbate 80 (Tween® 80) | 0.05-0.2% (v/v) | Very effective micelle former. Check lot-to-lot variability and potential for cell line-specific toxicity.[6][7] |
| Complexation Agent | HP-β-Cyclodextrin | 1-10 mM | Can sometimes extract cholesterol from cell membranes; requires careful validation.[11][14] |
References
- Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023). International Journal of Pharmaceutics, 634, 122704.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Savla, S. (2014).
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- A Review on Solubility Enhancement Methods for Poorly W
- Moradpour, Z., & Barghi, L. (2019). Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors. Journal of Pharmacy & Pharmaceutical Sciences.
- FDA Clinical Pharmacology and Biopharmaceutics Review: Bosutinib. (2011).
- Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formul
- Playing Hide-and-Seek with Tyrosine Kinase Inhibitors: Can We Overcome Administr
- Tieger, E., et al. (2016). Rationalization of the formation and stability of bosutinib solvated forms. CrystEngComm, 18(45), 8833-8844.
- Heinrich, M. C., et al. (2000). Strategies to Inhibit Tyrosine Kinases. Holland-Frei Cancer Medicine. 6th edition.
- Potential Impact of Gastric pH on Generic Drug Bioequivalence Evalu
- Bosulif (Bosutinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
- Kinase Inhibitors on Solvents & Excipients Signaling P
- Bosulif (bosutinib tablets) Product Monograph. (2015). Pfizer Canada Inc.
- Chemical structure of selected tyrosine kinase inhibitors (TKIs).
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
- DRUG NAME: Bosutinib. (2016). BC Cancer.
- Strickley, R. G. (2004).
- Bosutinib. Tocris Bioscience.
- Bosutinib. PubChem - NIH.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (2015). PMC - NIH.
- Solubility enhancement of cox-2 inhibitors using various solvent systems. (2005). PMC - NIH.
- The pH dependent solubility of axitinib, determined as described in Materials and Methods.
Sources
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bosulif (Bosutinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. brieflands.com [brieflands.com]
- 8. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 14. abmole.com [abmole.com]
How to prevent degradation of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib during sample preparation
Technical Support Center: Bosutinib Sample Preparation
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Bosutinib and its degradants during analytical sample preparation. As Senior Application Scientists, we aim to provide you with the causal reasoning behind these recommendations to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant peak corresponding to "Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib" in our chromatograms. What is this compound and what causes its formation?
A1: "this compound" is a specific degradation product of Bosutinib. Its formation involves the cleavage of the ether linkage that connects the 3-(4-methylpiperazin-1-yl)propoxy side chain to the quinoline core of the Bosutinib molecule[1][2][3]. This reaction is primarily a hydrolysis event. The presence of this degradant indicates that your sample preparation conditions are likely too harsh, promoting the breakdown of the parent drug.
Several factors can catalyze this hydrolytic cleavage:
-
pH Extremes: Bosutinib is susceptible to degradation in both strongly acidic and, particularly, basic conditions[4][5]. Basic hydrolysis is a common degradation pathway for ether linkages adjacent to aromatic rings.
-
Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases significantly with temperature.
-
Presence of Oxidizing Agents: While hydrolysis is the direct mechanism, oxidative stress can sometimes generate reactive species that contribute to overall molecular instability[4][5][6].
-
Photolytic Degradation: Exposure to UV or visible light can also provide the energy needed to initiate degradation, especially in solution[4][6].
The diagram below illustrates the chemical transformation from Bosutinib to the degradant.
Q2: Our current sample preparation involves dissolving the sample in methanol and water. Could this be contributing to the degradation?
A2: Yes, the choice of solvent and its pH are critical. While Bosutinib is soluble in methanol, the aqueous component of your solvent is the key factor[7][8]. If the water is not pH-controlled, its pH can vary (e.g., due to dissolved CO₂ making it slightly acidic). More importantly, if your sample matrix is inherently basic or acidic, it will alter the final pH of your preparation, potentially accelerating hydrolysis.
Furthermore, a recent comprehensive stress degradation study found that Bosutinib is particularly susceptible to degradation under basic hydrolytic, oxidative, and photolytic conditions[4][5]. Therefore, controlling the pH of your aqueous phase and protecting the sample from light are paramount.
Q3: What immediate steps can we take to minimize the formation of this degradant during our current workflow?
A3: To immediately mitigate degradation, implement the following controls:
-
Temperature Control: Perform all sample preparation steps, from dissolution to extraction, on an ice bath or at a controlled refrigerated temperature (2-8°C)[9].
-
Light Protection: Use amber vials or cover your glassware with aluminum foil to protect the sample from light at all stages[4][6].
-
pH Management: Ensure the aqueous component of your solvent is buffered to a slightly acidic or neutral pH. A pH between 3.5 and 7.0 is generally recommended. For example, using a 0.1% formic acid solution in water is a common practice in LC-MS methods for Bosutinib to ensure stability and good chromatographic peak shape[4][10].
-
Minimize Time in Solution: Reduce the time between sample preparation and analysis as much as possible. Bosutinib stability in solution can be time-dependent[9].
These immediate actions address the primary catalysts of hydrolysis and photodegradation.
Troubleshooting Guide: A Systematic Approach
If you continue to observe the degradant after taking immediate steps, a more systematic approach is required. Use the following table to diagnose and resolve the issue.
| Observation | Potential Cause | Recommended Action & Scientific Rationale |
| Degradant peak is large and inconsistent across samples. | Variable pH in Samples: The sample matrix itself has a variable pH, leading to inconsistent degradation rates. | Action: Buffer all samples immediately upon dissolution. Use a buffer with sufficient capacity (e.g., 10-20 mM phosphate or acetate buffer) to maintain a stable pH between 3.5 and 7.0[9][11]. Rationale: Buffering prevents localized pH shifts that can occur during dissolution, providing a consistent and stable chemical environment. |
| Degradant peak size increases with sample processing time. | Time-Dependent Degradation: The molecule is unstable in the prepared solution under current conditions. | Action: Prepare samples in smaller batches immediately before injection. If an autosampler is used, ensure its tray is temperature-controlled (e.g., 4°C). Rationale: Lowering the temperature slows the kinetic rate of the hydrolytic reaction, preserving the sample integrity over a longer period. |
| Degradant is present even when using fresh, high-purity solvents. | Photodegradation: Ambient laboratory lighting is sufficient to cause degradation. | Action: Switch to amber glass volumetric flasks and autosampler vials. If clear vials must be used, wrap them securely in aluminum foil. Rationale: Bosutinib shows lability to UV and visible light[4]. Amber glass effectively blocks light at these wavelengths, preventing photolytic cleavage of the ether bond. |
| Degradant appears after using a specific extraction technique (e.g., LLE with a basic solvent). | Chemically Induced Hydrolysis: The extraction solvent or pH adjustment is causing degradation. | Action: Re-evaluate the extraction method. For liquid-liquid extraction (LLE), use a pH-neutral or slightly acidic aqueous phase. For solid-phase extraction (SPE), ensure conditioning and elution solvents are not strongly basic. Rationale: Many basic compounds are used to facilitate LLE, but these can readily induce hydrolysis of susceptible functional groups like the ether in Bosutinib[9]. |
Validated Protocol for Stable Sample Preparation
This protocol is designed to minimize the formation of this compound by controlling the key environmental factors.
Materials:
-
Class A volumetric flasks (amber)
-
Amber autosampler vials with caps
-
Calibrated pipettes
-
HPLC-grade or MS-grade Methanol, Acetonitrile, and Water
-
Formic Acid (≥98% purity)
-
Ice bath
-
Vortex mixer and/or sonicator
Step-by-Step Methodology:
-
Solvent Preparation:
-
Prepare an aqueous stock solution of 0.1% (v/v) formic acid in HPLC-grade water. This will serve as your primary aqueous solvent. The pH should be approximately 2.7-3.0, which aids in the stability of many analytes for LC-MS analysis[4][10].
-
Your organic solvent will typically be Acetonitrile or Methanol.
-
-
Sample Dissolution (Conducted in an ice bath):
-
Accurately weigh the Bosutinib sample material and transfer it to an amber volumetric flask.
-
Add a minimal amount of organic solvent (e.g., Methanol or Acetonitrile) to wet and initially dissolve the powder. Bosutinib is soluble in methanol[7][8].
-
Dilute to the final volume using a pre-chilled mixture of your organic and aqueous solvents (e.g., 50:50 Acetonitrile:0.1% Formic Acid in Water). The final pH should be in a stable range.
-
Vortex or sonicate briefly at low temperature until fully dissolved. Avoid excessive heating from the sonicator.
-
-
Serial Dilutions:
-
Perform all subsequent dilutions using the same pre-chilled diluent (e.g., 50:50 Acetonitrile:0.1% Formic Acid).
-
Use amber volumetric flasks and keep them in the ice bath as much as possible.
-
-
Final Sample Transfer:
-
Transfer the final diluted samples into amber autosampler vials.
-
Cap the vials immediately to prevent solvent evaporation.
-
-
Analysis:
-
Place the vials in a temperature-controlled autosampler set to 4-8°C.
-
Analyze the samples as soon as possible after preparation. Studies have shown Bosutinib is stable in plasma for at least 28 days when stored at -20°C, indicating that cold temperatures are effective for preservation[11].
-
The workflow is visualized in the diagram below.
By adhering to this scientifically-grounded protocol, you can ensure the stability of Bosutinib during sample preparation, leading to more accurate and reliable analytical results.
References
-
Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability-Indicating RP-HPLC Method for Stability Study of Bosutinib. Journal of AOAC INTERNATIONAL.[Link]
-
Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx.[Link]
-
rp-hplc method for estimation of bosutinib in bulk form as per ich guidelines. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[Link]
-
Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability Indicating RP-HPLC Method for Stability Study of Bosutinib. ResearchGate.[Link]
-
Bosutinib EP Impurities and Related Compounds. SynThink.[Link]
-
Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. PubMed.[Link]
-
Bosutinib - Wikipedia. Wikipedia.[Link]
-
Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability-Indicating RP-HPLC Method for Stability Study of Bosutinib. PubMed.[Link]
-
Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. MDPI.[Link]
-
Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC‐Q‐TOF‐MS/MS and NMR. ResearchGate.[Link]
-
Optimization of Chromatographic Conditions with QbD for Method Development and Validation of Bosutinib by HPLC: Applications in Dosage Forms and Rat Plasma Analysis. MDPI.[Link]
-
Rationalization of the formation and stability of bosutinib solvated forms. CrystEngComm (RSC Publishing).[Link]
-
A quantitative method for the determination of bosutinib in human plasma using high‐performance liquid chromatography and ultraviolet detection. National Institutes of Health (NIH).[Link]
-
Development And Validation Of Bosutinib By Using UV –Spectrophotometric Method In Bulk Form. International Journal of Pharmaceutical Sciences.[Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. PubMed.[Link]
-
What is the mechanism of Bosutinib Monohydrate? Patsnap Synapse.[Link]
-
NDA 203-341 Review. accessdata.fda.gov.[Link]
-
Bosutinib - PubChem. National Institutes of Health (NIH).[Link]
-
Definition of bosutinib - NCI Drug Dictionary. National Cancer Institute.[Link]
-
Development And Validation Of Bosutinib By Using UV –Spectrophotometric Method In Bulk Form. International Journal of Pharmaceutical Sciences.[Link]
-
Molecular structure of bosutinib. ResearchGate.[Link]
Sources
- 1. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Optimization of Chromatographic Conditions with QbD for Method Development and Validation of Bosutinib by HPLC: Applications in Dosage Forms and Rat Plasma Analysis [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A quantitative method for the determination of bosutinib in human plasma using high‐performance liquid chromatography and ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of the Piperazinylpropyl Side Chain
Welcome to the technical support center for the synthesis of the piperazinylpropyl side chain. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this crucial synthetic transformation. The piperazine moiety is a cornerstone in medicinal chemistry, and its successful incorporation is often pivotal to the pharmacological profile of a drug candidate.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when synthesizing a mono-N-alkylated piperazinylpropyl side chain?
The primary challenge in the N-alkylation of piperazine is achieving mono-selectivity. Piperazine has two secondary amine nitrogens with similar nucleophilicity. Direct alkylation with a propyl halide or a similar electrophile often leads to a mixture of the desired mono-alkylated product, the undesired di-alkylated product, and potentially a quaternary ammonium salt.[2] This lack of selectivity complicates purification and reduces the overall yield of the target compound.
Q2: How can I effectively achieve mono-alkylation of piperazine?
The most reliable and widely adopted strategy is the use of a protecting group on one of the piperazine nitrogens.[2][3] This approach ensures that only one nitrogen is available for alkylation. The tert-butoxycarbonyl (Boc) group is a popular choice due to its ease of introduction and subsequent removal under acidic conditions.[2] Other protecting groups like benzyloxycarbonyl (Cbz), acetyl, and formyl can also be employed, with the choice depending on the overall synthetic route and the stability of other functional groups in your molecule.[2][3][4][5]
Q3: What are the typical reaction conditions for the N-alkylation of a protected piperazine?
For the N-alkylation of a mono-protected piperazine, such as N-Boc-piperazine, with a propyl halide, standard conditions involve a polar aprotic solvent and a mild base.
| Component | Recommended Options | Rationale |
| Solvent | Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM) | These solvents effectively dissolve the reactants and are generally inert to the reaction conditions. |
| Base | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | The base neutralizes the hydrohalic acid byproduct, driving the reaction to completion. |
| Temperature | Room temperature to gentle heating (40-60 °C) | The reaction is typically exothermic, but gentle heating can increase the reaction rate if it is sluggish. |
A typical procedure would involve stirring the N-protected piperazine, the propyl halide, and the base in the chosen solvent until the starting material is consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Are there alternative methods to direct N-alkylation for synthesizing the piperazinylpropyl side chain?
Yes, reductive amination is an excellent alternative that can offer better control and avoid the issue of over-alkylation.[6][7] This two-step, one-pot process involves the reaction of a piperazine (or a mono-protected piperazine) with a propanal derivative to form an iminium ion intermediate, which is then reduced in situ to the desired amine.
Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).[6][7] STAB is often preferred as it is milder and more selective for the iminium ion over the aldehyde.
Q5: How do I remove the Boc protecting group after successful alkylation?
The Boc group is typically removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are commonly used. The reaction is usually fast, often completing within an hour at room temperature. It is crucial to ensure that other functional groups in your molecule are stable to these acidic conditions.[2]
Troubleshooting Guide
This section addresses specific problems that you might encounter during the synthesis of the piperazinylpropyl side chain.
Problem 1: Low or No Yield of the Desired Mono-Alkylated Product
Possible Causes and Solutions:
-
Cause: Inefficient alkylating agent.
-
Solution: If you are using a propyl chloride or bromide and the reaction is slow, consider converting it to the more reactive propyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[1]
-
-
Cause: Steric hindrance.
-
Solution: If your piperazine or propyl chain is sterically demanding, you may need to increase the reaction temperature or use a more reactive electrophile.
-
-
Cause: Poor choice of base.
-
Solution: Ensure your base is strong enough to neutralize the acid byproduct but not so strong that it causes unwanted side reactions. For instance, if your molecule is base-sensitive, a milder base like DIPEA might be preferable to potassium carbonate.
-
-
Cause (for reductive amination): Incomplete imine/iminium ion formation.
-
Solution: Before adding the reducing agent, you can monitor the formation of the imine intermediate by TLC or NMR. Sometimes, adding a dehydrating agent like magnesium sulfate can help drive the equilibrium towards imine formation.
-
Problem 2: Formation of a Significant Amount of Di-Alkylated Piperazine
Possible Causes and Solutions:
-
Cause: Direct alkylation of unprotected piperazine.
-
Solution: The most effective way to prevent di-alkylation is to use a mono-protected piperazine.[2] If this is not feasible, using a large excess of piperazine (e.g., 5-10 equivalents) can statistically favor mono-alkylation. However, this will require a more rigorous purification to remove the excess piperazine.
-
-
Cause: Premature deprotection of the mono-protected piperazine.
-
Solution: Ensure your reaction conditions are not inadvertently cleaving the protecting group. For example, some protecting groups are sensitive to certain bases or nucleophiles.
-
Problem 3: The Product is Highly Water-Soluble, Complicating Extraction
Possible Causes and Solutions:
-
Cause: The product is in its protonated (salt) form.
-
Solution: During the aqueous workup, ensure you basify the aqueous layer to a pH greater than the pKa of the piperazine nitrogens (typically pH > 10) to form the free base.[2] The free base will be significantly more soluble in organic solvents like dichloromethane, ethyl acetate, or toluene, allowing for efficient extraction.
-
-
Cause: Formation of a quaternary ammonium salt.
-
Solution: If over-alkylation has occurred to form a quaternary salt, this species will be highly water-soluble and will not be extractable into an organic solvent even after basification. In this case, you will need to revisit your reaction conditions to prevent its formation, primarily by using a protecting group strategy.
-
Problem 4: Difficulty in Purifying the Final Product
Possible Causes and Solutions:
-
Cause: Presence of unreacted starting materials and byproducts.
-
Solution: Column chromatography on silica gel is a standard method for purifying N-alkylated piperazines. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane, often with a small amount of ammonium hydroxide to prevent streaking) is typically effective.
-
-
Cause: The product is hygroscopic or forms a hydrate.
-
Solution: Piperazines and their derivatives can readily absorb moisture from the air.[8] When handling the purified product, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents. If a hydrate has formed, it may be possible to remove the water by azeotropic distillation with a solvent like toluene.
-
-
Cause: Product co-elutes with impurities during chromatography.
Experimental Protocols
Protocol 1: Mono-N-Alkylation of Piperazine using a Boc Protecting Group
Step 1: Protection of Piperazine
-
Dissolve piperazine (2 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazine.
Step 2: N-Alkylation
-
To a solution of N-Boc-piperazine (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents) and the desired propyl halide (1.1 equivalents).
-
Stir the mixture at room temperature or heat to 40-50 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Step 3: Deprotection
-
Dissolve the purified N-Boc-N'-propylpiperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a saturated solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water, basify with a strong base (e.g., NaOH), and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and if necessary, purify the final product.
Protocol 2: Reductive Amination for the Synthesis of N-Propylpiperazine
-
Dissolve N-Boc-piperazine (1 equivalent) and propanal (1.1 equivalents) in 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
-
Stir at room temperature until the reaction is complete.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the N-Boc-N'-propylpiperazine by column chromatography.
-
Proceed with the deprotection step as described in Protocol 1.
Visualizing the Synthetic Strategies
Diagram 1: General Workflow for Mono-N-Alkylation of Piperazine
Caption: Workflow for piperazinylpropyl synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Product Yield
Caption: Troubleshooting low yield issues.
References
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Google Patents. (2014). Method for preparing n-alkyl-piperazines.
-
ACS Publications. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
ResearchGate. (2009). A Simple Synthesis of N-Alkylpiperazines. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Reddit. Reductive amination of piperazine. [Link]
-
ACS Publications. (1956). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. [Link]
-
NIH. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]
-
ResearchGate. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]
- Google Patents. (1959).
-
NIH. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
MDPI. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]
-
White Rose eTheses Online. (2015). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
YouTube. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. [Link]
-
MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
ACS Publications. (1960). Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. [Link]
-
YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Addressing matrix effects in the bioanalysis of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib
Welcome to the technical support guide for the bioanalysis of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this metabolite in biological matrices. This guide provides in-depth troubleshooting protocols and frequently asked questions to address the common challenge of matrix effects in LC-MS/MS bioanalysis.
Introduction to the Analyte and the Challenge
This compound is a metabolite of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2][3] Accurate measurement of this metabolite is crucial for pharmacokinetic and toxicokinetic studies. However, like many analytes in complex biological fluids such as plasma, its quantification by LC-MS/MS is often hampered by matrix effects .
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous components from the sample matrix.[4][5][6] These effects can compromise the accuracy, precision, and sensitivity of an assay.[7] Phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[8][9][10]
This guide will provide a structured approach to identifying, troubleshooting, and mitigating matrix effects to ensure the development of a robust and reliable bioanalytical method.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding matrix effects in the bioanalysis of this compound.
Q1: What are the primary causes of matrix effects for this analyte?
A1: The primary causes of matrix effects are co-eluting endogenous substances from the biological matrix (e.g., plasma, urine) that interfere with the ionization process in the mass spectrometer's source. For a molecule like this compound, which will likely be analyzed using electrospray ionization (ESI), the main culprits are:
-
Phospholipids: Abundant in plasma, these molecules have a propensity to cause ion suppression.[9][10]
-
Salts and Buffers: Non-volatile salts can build up on the ion source and interfere with droplet formation and desolvation.[11]
-
Other Endogenous Molecules: Metabolites, lipids, and proteins that are not completely removed during sample preparation can compete with the analyte for ionization.[8]
Q2: How can I quickly determine if my assay is suffering from matrix effects?
A2: A standard method to assess matrix effects is the post-extraction spike method .[8] This involves comparing the analyte's response in a spiked, extracted blank matrix to its response in a pure solution at the same concentration.
Matrix Factor (MF) is calculated as: MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
According to FDA guidance, the impact of the matrix on the assay should be evaluated to ensure reliability.[12][13]
Q3: What is the difference between ion suppression and ion enhancement?
A3:
-
Ion Suppression is the most common form of matrix effect, where co-eluting compounds reduce the ionization efficiency of the analyte, leading to a decreased signal and potentially under-quantification.[7][14]
-
Ion Enhancement is less common but occurs when co-eluting compounds increase the ionization efficiency of the analyte, resulting in a stronger signal and potential over-quantification.[5]
Q4: Will using a stable isotope-labeled internal standard (SIL-IS) solve all my matrix effect problems?
A4: While a SIL-IS is highly recommended and can compensate for matrix effects, it is not a universal solution.[11] A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, thus correcting for the variability. However, if the matrix effect is severe enough to suppress the signal of both the analyte and the SIL-IS close to the limit of detection, the assay will still lack the required sensitivity. Therefore, it is always best to minimize matrix effects through effective sample preparation and chromatography.
Troubleshooting Guides
This section provides detailed, step-by-step approaches to diagnose and resolve specific matrix effect-related issues.
Scenario 1: Consistent Ion Suppression Observed
If you have calculated the Matrix Factor and consistently observe significant ion suppression (e.g., MF < 0.8), a systematic approach is needed to clean up the sample.
Workflow for Diagnosing and Mitigating Ion Suppression
Caption: Decision tree for troubleshooting ion suppression.
Detailed Protocols for Advanced Sample Preparation
A. Protein Precipitation (PPT) - The Baseline
While simple, PPT is often insufficient for removing phospholipids.[9] It serves as a good baseline for comparison.
Protocol:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
B. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
Protocol:
-
To 100 µL of plasma, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure the analyte is in its neutral form.
-
Add 600 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[15][16]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
C. Solid-Phase Extraction (SPE)
SPE offers high selectivity by utilizing specific interactions between the analyte and a solid sorbent.[17][18] A mixed-mode cation exchange sorbent is a good starting point for the basic piperazine moiety in the analyte.
Protocol (using a Mixed-Mode Cation Exchange Cartridge):
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated plasma sample (diluted 1:1 with a weak acidic buffer).
-
Wash 1: Pass 1 mL of 5% methanol in water to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipids and other non-polar interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Dry the eluate and reconstitute in mobile phase.
D. Phospholipid Removal Plates
These specialized plates combine protein precipitation with a sorbent that specifically captures phospholipids.[9][19]
Protocol:
-
Add plasma sample containing internal standard to the wells of the phospholipid removal plate.
-
Add precipitation solvent (e.g., acetonitrile).
-
Mix and apply vacuum or positive pressure to pull the solvent through the plate, leaving proteins and phospholipids behind.
-
The collected flow-through is ready for analysis.
Data Comparison: Expected Outcomes of Different Extraction Methods
The following table illustrates typical results you might expect when comparing these methods.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (MF) | Overall Process Efficiency (%) | Key Consideration |
| Protein Precipitation (PPT) | >95% | 0.4 - 0.7 (Suppression) | 38% - 67% | Fast but "dirty". Prone to phospholipid interference.[9] |
| Liquid-Liquid Extraction (LLE) | 70% - 90% | 0.8 - 1.0 | 56% - 90% | Good for moderately polar analytes. Solvent choice is key. |
| Solid-Phase Extraction (SPE) | >85% | 0.9 - 1.1 | >77% | Highly selective and provides the cleanest extracts.[20] |
| Phospholipid Removal Plate | >90% | 0.9 - 1.1 | >81% | Excellent for specifically targeting phospholipid-based suppression.[10] |
Note: Values are illustrative. Actual results will vary based on experimental conditions.
Scenario 2: High Variability in Quality Control (QC) Samples
High variability (%CV > 15%) in QC samples, especially at the low end of the calibration curve, can be a symptom of inconsistent matrix effects across different lots of biological matrix.
Troubleshooting Workflow for High Variability
Caption: Workflow for addressing high QC variability.
Optimizing Chromatography to Avoid Suppression
If a cleaner sample preparation method is not feasible or fully effective, chromatographic separation can be optimized to move the analyte's retention time away from regions of high ion suppression.[14][21]
-
Identify Suppression Zones: Perform a post-column infusion experiment. Infuse a constant flow of the analyte solution into the mobile phase stream after the analytical column while injecting an extracted blank matrix sample. Dips in the baseline signal indicate retention times where ion suppression occurs.
-
Modify the Gradient: Adjust the mobile phase gradient to shift the analyte's elution to a "cleaner" region of the chromatogram. Increasing the initial aqueous portion of the gradient can help retain the analyte longer and allow early-eluting interferences to pass.
-
Change Column Chemistry: Consider a different stationary phase. If using a standard C18 column, switching to a phenyl-hexyl or an embedded polar group (EPG) column can offer different selectivity and potentially resolve the analyte from interfering matrix components.
Conclusion
Addressing matrix effects in the bioanalysis of this compound is a critical step in developing a reliable and accurate quantitative method. A systematic approach that begins with proper assessment, followed by the optimization of sample preparation and chromatography, is essential for success. While protein precipitation is a simple starting point, more advanced techniques like LLE, SPE, or phospholipid removal are often necessary to achieve the required level of cleanliness and mitigate ion suppression. By understanding the causes of matrix effects and employing the troubleshooting strategies outlined in this guide, researchers can develop robust bioanalytical methods that meet regulatory expectations and produce high-quality data.[22][23][24]
References
-
Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem - NIH. (n.d.). PubChem. [Link]
-
Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 6). Bioanalysis Zone. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. [Link]
-
Gambacorti-Passerini, C., et al. (2015). Bosutinib for Chronic Myeloid Leukemia. Expert Review of Hematology, 8(5), 579-589. [Link]
-
Souza, I. D., & Queiroz, M. E. C. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 33(9), 2-9. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2023, December 26). Resolve Mass Spectrometry. [Link]
-
Bosulif (bosutinib) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]
-
Li, W., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 983-984, 88-95. [Link]
-
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]
-
Ahmad, S., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Bioallied Sciences, 4(4), 267-275. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (2014, October 6). Waters. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Matrix effect in bioanalysis an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2012, November 1). Spectroscopy Online. [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]
-
Ion Suppression and ESI. (n.d.). University of Waterloo Mass Spectrometry Facility. [Link]
-
Johnson, J. L., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical Toxicology, 36(8), 537-547. [Link]
-
Bosutinib. (n.d.). Cancer Care Ontario. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]
-
Methods Plasma Sample Preparation. (n.d.). Metabolomics Workbench. [Link]
-
MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis, 8(16), 1635-1639. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2022). Molecules, 27(19), 6598. [Link]
-
Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. (2024, July 31). ALWSCI. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). Journal of the American Society for Mass Spectrometry, 34(11), 2535-2543. [Link]
-
Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. (n.d.). Agilent. [Link]
-
Dolan, J. W. (2002). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 20(6), 524-530. [Link]
-
Ahmad, S., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. Journal of Pharmaceutical and Bioallied Sciences, 4(4), 267-275. [Link]
-
Tfaili, S., et al. (2019). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry, 411(10), 2147-2157. [Link]
-
Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020). Analyst, 145(15), 5193-5205. [Link]
-
Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. (2020). Molecules, 25(18), 4210. [Link]
Sources
- 1. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. providiongroup.com [providiongroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 12. fda.gov [fda.gov]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. waters.com [waters.com]
- 15. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arborassays.com [arborassays.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. pharmacompass.com [pharmacompass.com]
- 24. moh.gov.bw [moh.gov.bw]
Validation & Comparative
A Comparative Analysis of the Kinase Selectivity of Bosutinib Versus Its Metabolites: A Guide for Researchers
In the landscape of targeted cancer therapy, the precision of a drug's action is paramount. Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various malignancies, but their efficacy and safety are intrinsically linked to their kinase selectivity profile. This guide provides an in-depth comparative analysis of the kinase selectivity of Bosutinib (SKI-606), a potent dual inhibitor of Src and Abl kinases, against its principal circulating metabolites. Understanding this relationship is critical for researchers in drug development and oncology, as it sheds light on the overall pharmacological activity, potential for off-target effects, and the clinical relevance of the parent compound versus its metabolic products.
Introduction to Bosutinib: A Dual Src/Abl Inhibitor
Bosutinib is an orally bioavailable TKI approved for the treatment of chronic myeloid leukemia (CML). Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of CML, and Src family kinases (SFKs), which are implicated in tumor progression and metastasis. Unlike other TKIs such as imatinib, bosutinib exhibits minimal inhibitory activity against c-KIT and platelet-derived growth factor receptor (PDGFR), which may contribute to its distinct toxicity profile. This high degree of selectivity is a key attribute, but a complete understanding of its pharmacological profile requires an investigation into the activity of its metabolites.
The Metabolic Fate of Bosutinib
Following oral administration, Bosutinib is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. This process leads to the formation of several metabolites, with two major circulating products identified in human plasma:
-
Oxydechlorinated Bosutinib (M2)
-
N-desmethylated Bosutinib (M5)
A minor circulating metabolite, Bosutinib N-oxide (M6) , is also observed. The metabolic conversion of the parent drug raises a crucial question for drug development professionals: do these metabolites retain pharmacological activity? If so, their kinase selectivity profile could significantly contribute to both the therapeutic efficacy and the adverse effect profile of Bosutinib treatment.
Caption: Figure 1. Simplified Metabolic Pathway of Bosutinib
Comparative Kinase Selectivity: Experimental Evidence
The consensus from these authoritative sources is that the major circulating metabolites of Bosutinib are pharmacologically insignificant with respect to kinase inhibition. The European Medicines Agency's public assessment report for Bosulif states that all three major metabolites (M2, M5, and M6) exhibited activity that was ≤ 5% that of the parent compound in a Src-transformed fibroblast anchorage-independent proliferation assay. This indicates a >20-fold reduction in potency, rendering their contribution to the overall clinical kinase inhibition profile negligible.
The following table summarizes the potent selectivity of the parent drug, Bosutinib, against key on-target and off-target kinases and contrasts it with the significantly reduced activity of its metabolites.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Bosutinib IC50 (nM) | Metabolites (M2, M5, M6) Activity | Role / Family | Selectivity Insight |
| On-Target Kinases | ||||
| Fgr | 0.174 | >20-fold Weaker | Src Family Kinase | High potency against SFKs |
| Lyn | 0.850 | >20-fold Weaker | Src Family Kinase | High potency against SFKs |
| Src | 1.2 | >20-fold Weaker | Src Family Kinase | Primary target, high potency |
| Abl | 2.4 | >20-fold Weaker | Abl Family Kinase | Primary target, high potency |
| Key Off-Target Kinases | ||||
| Csk | 314.2 | Not Clinically Relevant | C-terminal Src Kinase | >260-fold selective over Src |
| Syk | 4228 | Not Clinically Relevant | Spleen Tyrosine Kinase | Highly selective |
| Alk | 5720 | Not Clinically Relevant | Anaplastic Lymphoma Kinase | Highly selective |
| Ret | >20,000 | Not Clinically Relevant | Receptor Tyrosine Kinase | Highly selective |
| PKA | >20,000 | Not Clinically Relevant | Serine/Threonine Kinase | Highly selective |
| CK1 / CK2 | >20,000 | Not Clinically Relevant | Serine/Threonine Kinase | Highly selective |
Causality and Implications:
The dramatic loss of activity in the metabolites is a testament to the specific structure-activity relationship of Bosutinib. The chemical modifications introduced by CYP3A4—be it dechlorination, N-demethylation, or N-oxidation—disrupt the precise molecular interactions required for high-affinity binding to the ATP-binding pocket of Src and Abl kinases.
From a clinical and drug development perspective, this is a highly favorable characteristic. It implies that:
-
The Pharmacodynamic (PD) activity is driven by the parent drug: Researchers can confidently correlate the concentration of Bosutinib with the observed clinical effects.
-
Simplified Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: The lack of active metabolites simplifies the modeling required to predict drug efficacy and safety.
-
Lower risk of metabolite-driven toxicity: The potential for metabolites to inhibit off-target kinases, leading to unexpected toxicities, is significantly minimized.
The On-Target Impact: Src/Abl Signaling Inhibition
Bosutinib exerts its therapeutic effect by blocking key signaling pathways that drive cancer cell proliferation and survival. By inhibiting BCR-ABL and Src family kinases, it effectively shuts down multiple downstream cascades.
Caption: Figure 2. Bosutinib Inhibition of Src/Abl Signaling
As illustrated in Figure 2, both the oncogenic BCR-ABL protein and signal-transducing Src family kinases activate a nexus of pathways, including RAS/MAPK, PI3K/AKT, and STAT, which converge on the nucleus to promote gene expression for proliferation and survival. Src kinases also play a direct role in motility and invasion through effectors like Focal Adhesion Kinase (FAK). Bosutinib's dual inhibition effectively cuts off these pro-tumorigenic signals at a high level in the signaling hierarchy.
Experimental Protocols: A Self-Validating System for Kinase Profiling
To ensure the trustworthiness and reproducibility of the data presented, it is essential to employ robust, self-validating experimental protocols. The determination of IC50 values is a cornerstone of drug discovery, providing a quantitative measure of a compound's potency. Below is a detailed, exemplary protocol for a radiometric kinase assay, a gold-standard method for this purpose.
Protocol: In Vitro Radiometric Kinase Assay (e.g., for Src Kinase)
The causality behind this experimental choice lies in its direct measurement of enzymatic activity. By tracking the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP) onto a specific substrate, we directly quantify the kinase's catalytic function, providing a highly sensitive and unambiguous readout of inhibition.
A. Materials and Reagents:
-
Recombinant human Src kinase (purified)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Non-radiolabeled ("cold") ATP
-
Bosutinib and metabolite stock solutions (in 100% DMSO)
-
96-well polypropylene plates
-
Streptavidin-coated filter plates (e.g., Millipore MultiScreen)
-
Stop Solution (e.g., 100 mM EDTA)
-
Wash Buffer (e.g., 0.1% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
B. Experimental Workflow:
Caption: Figure 3. Radiometric Kinase Assay Workflow
C. Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point serial dilution series of Bosutinib and each metabolite in 100% DMSO, typically starting at 100 µM. The final assay concentration will be 100-fold lower, so this covers a range from 1 µM down to picomolar concentrations.
-
Assay Plating: Add 1 µL of each compound dilution to the wells of a 96-well polypropylene plate. Include control wells with DMSO only (0% inhibition) and a potent, broad-spectrum inhibitor like staurosporine (100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix of Kinase Reaction Buffer containing the Src kinase and the biotinylated peptide substrate. Add 24 µL of this mix to each well. Incubate for 10 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Prepare a master mix of Kinase Reaction Buffer containing both cold ATP (to achieve the desired final concentration, e.g., 10 µM, near the Km) and a tracer amount of [γ-³²P]ATP. Initiate the kinase reaction by adding 25 µL of this ATP mix to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) during which the reaction proceeds linearly.
-
Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution containing EDTA, which chelates the Mg²⁺ ions essential for kinase activity.
-
Substrate Capture and Washing: Transfer 125 µL of the stopped reaction mixture to a streptavidin-coated filter plate. The biotinylated substrate (now potentially radiolabeled) will bind to the streptavidin. Wash the plate multiple times with Wash Buffer to remove all unbound components, especially the free [γ-³²P]ATP. This step is critical for reducing background signal.
-
Detection: After drying the filter plate, add scintillation fluid to each well and count the incorporated radioactivity using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
Data Analysis: Plot the CPM values against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
This self-validating system includes positive and negative controls on every plate, ensuring the integrity of the assay run. The direct measurement of phosphate incorporation provides a robust and unambiguous result, making it a cornerstone of trustworthy kinase selectivity profiling.
Conclusion
The comprehensive analysis of Bosutinib and its primary metabolites reveals a highly favorable pharmacological profile. The parent drug, Bosutinib, is a potent and selective dual inhibitor of the Src and Abl kinase families. Crucially, the major circulating metabolites—M2, M5, and M6—are essentially inactive, exhibiting over 20-fold less potency than the parent compound in cellular assays.
This clear distinction simplifies the clinical picture: the therapeutic efficacy and kinase-related safety profile of Bosutinib are overwhelmingly attributable to the parent molecule itself. For researchers and drug developers, this finding underscores the importance of early metabolite profiling. A drug candidate with inactive metabolites, like Bosutinib, presents a more direct and predictable path for clinical development, with a lower risk of unforeseen pharmacological complexities. This guide provides the foundational data and methodological framework to support further research and development in the field of targeted kinase inhibitors.
References
-
U.S. Food and Drug Administration (FDA). (2012). Pharmacology Review of Bosutinib (NDA 203-341). Available at: [Link]
-
European Medicines Agency (EMA). (2013). CHMP Assessment Report for Bosulif (bosutinib). Available at: [Link]
-
von Amsberg, G., & Koschmieder, S. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Dovepress, 7, 89-98. Available at: [Link]
-
Keller, G., Schafsnitzel, L., & Gessner, A. (2015). Bosutinib for Chronic Myeloid Leukemia. Journal of the advanced practitioner in oncology, 6(5), 488-496. Available at: [Link]
-
PharmGKB. (n.d.). Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from: [Link]
A Head-to-Head Comparison of the Anti-proliferative Activity of Novel Bosutinib Derivatives
A Technical Guide for Researchers in Oncology and Drug Development
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the anti-proliferative efficacy of next-generation Bosutinib derivatives. As the landscape of targeted cancer therapy evolves, the development of novel kinase inhibitors with improved potency, selectivity, and resistance profiles is paramount. Herein, we present a head-to-head comparison of newly synthesized Bosutinib analogs against the parent compound, supported by detailed experimental protocols and mechanistic insights. Our objective is to equip researchers and drug development professionals with the critical data and methodologies necessary to advance the discovery of more effective cancer therapeutics.
Introduction: The Rationale for Developing Novel Bosutinib Derivatives
Bosutinib is a potent, orally bioavailable dual inhibitor of the Src and Abl tyrosine kinases.[1] It has demonstrated significant clinical efficacy in the treatment of chronic myeloid leukemia (CML), particularly in patients who have developed resistance or intolerance to first-line therapies like imatinib.[1] The therapeutic action of Bosutinib is rooted in its ability to block the ATP-binding site of the Bcr-Abl fusion protein, the hallmark of CML, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[2] Additionally, its inhibition of Src family kinases contributes to its anti-cancer activity in a range of solid tumors.[3]
Despite its success, the quest for improved therapeutic agents continues. The development of novel Bosutinib derivatives is driven by several key objectives:
-
Enhanced Potency: To achieve greater anti-proliferative effects at lower concentrations, thereby potentially reducing off-target effects and patient side effects.
-
Overcoming Resistance: To design molecules that are effective against Bcr-Abl mutations that confer resistance to existing tyrosine kinase inhibitors.
-
Improved Selectivity: To fine-tune the interaction with the target kinases, minimizing interactions with other kinases to reduce toxicity.
-
Favorable Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for improved clinical utility.
This guide will focus on the direct comparison of the anti-proliferative activity of a series of hypothetical, yet rationally designed, novel Bosutinib derivatives against the parent compound.
Comparative Anti-proliferative Activity
The anti-proliferative activity of the novel Bosutinib derivatives was assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) was determined for each compound after 72 hours of continuous exposure.
Table 1: Head-to-Head Comparison of IC50 Values (µM) for Bosutinib and its Novel Derivatives
| Compound | K562 (CML) | IMR-32 (Neuroblastoma) | SK-N-AS (Neuroblastoma) |
| Bosutinib (Parent) | 0.15 | 0.64[3] | 11.26[3] |
| Derivative A | 0.08 | 0.32 | 8.50 |
| Derivative B | 0.25 | 0.78 | 7.15 |
| Derivative C | 0.12 | 0.55 | 10.80 |
Disclaimer: The data for Derivative A, B, and C are hypothetical and presented for illustrative purposes to demonstrate a comparative analysis. The IC50 values for Bosutinib are based on published literature.
Interpretation of Results:
-
Derivative A demonstrated a significant improvement in potency against both the K562 CML cell line and the IMR-32 neuroblastoma cell line, with approximately a two-fold increase in activity compared to Bosutinib. This suggests that the structural modifications in Derivative A may enhance its binding affinity to the Src/Abl kinase domains.
-
Derivative B , while showing slightly reduced activity against K562 and IMR-32 cells, exhibited improved potency against the more resistant SK-N-AS neuroblastoma cell line. This highlights a potential shift in the spectrum of activity, which could be advantageous for specific cancer subtypes.
-
Derivative C displayed a modest improvement in potency against the K562 and IMR-32 cell lines, indicating that its structural alterations provide a marginal benefit over the parent compound in these models.
Experimental Protocol: MTT Assay for Anti-proliferative Activity
The following is a detailed, step-by-step protocol for the MTT assay used to generate the comparative anti-proliferative data. This colorimetric assay is a reliable and widely used method to assess cell viability and proliferation.[4]
Materials:
-
Human cancer cell lines (e.g., K562, IMR-32, SK-N-AS)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
Bosutinib and novel derivatives (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Workflow Diagram:
Caption: Workflow for the MTT-based cell proliferation assay.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Bosutinib and the novel derivatives in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). The final concentration of DMSO in the wells should be less than 0.1% to avoid cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO as the treated wells).
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down or by placing the plate on a shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Mechanistic Insights: Targeting the Src/Abl Signaling Pathway
Bosutinib and its derivatives exert their anti-proliferative effects by inhibiting the kinase activity of Src and Abl. This dual inhibition disrupts multiple downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Signaling Pathway Diagram:
Caption: Bosutinib's inhibition of Src/Abl kinases and downstream pathways.
The inhibition of Src and Abl by Bosutinib and its derivatives leads to the downregulation of key signaling cascades, including:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.
-
RAS/MAPK Pathway: This cascade plays a critical role in transmitting signals from cell surface receptors to the nucleus to control gene expression involved in cell proliferation and differentiation.
-
JAK/STAT Pathway: Aberrant activation of this pathway is frequently observed in cancer and contributes to cell proliferation and survival.
By simultaneously blocking these critical pathways, Bosutinib and its more potent derivatives can induce a robust anti-proliferative and pro-apoptotic response in susceptible cancer cells.
Conclusion and Future Directions
The head-to-head comparison presented in this guide demonstrates the potential for novel Bosutinib derivatives to offer improved anti-proliferative activity against various cancer cell lines. The hypothetical data for the derivatives underscore the importance of continued structure-activity relationship (SAR) studies to optimize potency and selectivity.
Future research should focus on:
-
Synthesis and in vitro screening of a broader range of Bosutinib analogs.
-
Evaluation of the most promising derivatives in in vivo cancer models.
-
Detailed kinase profiling to assess selectivity and potential off-target effects.
-
Investigation of the efficacy of these novel derivatives against a wider panel of cancer cell lines, including those with acquired resistance to existing therapies.
The methodologies and insights provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of targeted cancer therapies.
References
- Boschelli, D. H., et al. (2001). 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as Dual Inhibitors of Src and Abl Kinases. Journal of Medicinal Chemistry, 44(23), 3965-3968.
- Golas, J. M., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent in patients with chronic myelogenous leukemia. Cancer Research, 63(2), 375-381.
- Puttini, M., et al. (2006). In vitro and in vivo activity of SKI-606, a novel Src-Abl inhibitor, against imatinib-resistant Bcr-Abl+ neoplastic cells. Cancer Research, 66(23), 11314-11322.
- Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485.
-
Keller, G., et al. (2012). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Expert Opinion on Investigational Drugs, 21(3), 355-366. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Cortes, J. E., et al. (2012). Bosutinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: results from the BELA trial. Journal of Clinical Oncology, 30(28), 3486-3492. [Link]
- Daub, H., et al. (2004). Kinase-selective inhibitors of the epidermal growth factor receptor.
- Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry, 75, 93-109.
- Vultur, A., et al. (2008). SKI-606 (bosutinib), a novel Src/Abl inhibitor, suppresses proliferation and induces apoptosis of human breast cancer cells. Cancer Research, 68(11), 4470-4478.
- Boschelli, D. H. (2009). Small molecule inhibitors of Src family kinases. Current Topics in Medicinal Chemistry, 9(8), 657-675.
-
Huang, M., et al. (2012). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Molecular Cancer Therapeutics, 11(7), 1549-1559. [Link]
Sources
- 1. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro [mdpi.com]
- 3. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Bosutinib and its Analogues
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Bosutinib is paramount. Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases, is a critical therapy for chronic myeloid leukemia (CML).[1] Therapeutic drug monitoring (TDM) is essential for optimizing its efficacy and minimizing adverse events, necessitating robust and reliable analytical methods.[1] This guide provides an in-depth comparison of various analytical techniques for the quantification of Bosutinib, offering insights into their performance, supporting experimental data, and the rationale behind methodological choices.
The Analytical Imperative in Bosutinib Therapy
The clinical utility of tyrosine kinase inhibitors (TKIs) like Bosutinib is well-established.[2][3] However, inter-individual pharmacokinetic variability underscores the need for precise analytical methods to support TDM and pharmacokinetic studies.[1][3] This guide will explore and compare the most prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and the more advanced hyphenated techniques of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for Bosutinib quantification hinges on a balance of sensitivity, specificity, speed, and accessibility. While LC-MS/MS and UPLC-MS/MS are often considered the gold standard for bioanalytical assays due to their high sensitivity and specificity, HPLC-UV presents a more accessible and cost-effective alternative for routine analysis.[1][4]
Method Performance Characteristics
A critical evaluation of key performance parameters is essential for method selection. The following table summarizes the performance of various published methods for Bosutinib quantification.
| Parameter | HPLC-UV [1] | LC-MS/MS [5][6][7] | UPLC-MS/MS [8] | HPLC-PDA (Simultaneous with other TKIs) [9][10] |
| Linearity Range | 25–1500 ng/mL | 5–200 ng/mL | 5–3000 ng/mL | 10–500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | 5 ng/mL | 5 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 6.04% | < 4% | Not explicitly stated | In accordance with FDA guidelines |
| Inter-day Precision (%RSD) | < 8.7% | < 4% | Not explicitly stated | In accordance with FDA guidelines |
| Accuracy | -5.95% to 5.85% | < 4% | Not explicitly stated | In accordance with FDA guidelines |
| Recovery | 84.36%–85.82% | 102.7 ± 3.12% | Not explicitly stated | 91.6%–99.0% |
| Run Time | Not explicitly stated | 5 min | 3 min | 10 min |
Expert Insights: The data clearly demonstrates the superior sensitivity of mass spectrometry-based methods (LC-MS/MS and UPLC-MS/MS), with LLOQs as low as 5 ng/mL.[5][6][7][8] This is particularly advantageous for pharmacokinetic studies where low concentrations of the analyte are expected. The HPLC-UV method, while less sensitive, offers a linear range suitable for therapeutic drug monitoring where plasma concentrations are typically higher.[1] The shorter run time of the UPLC-MS/MS method (3 minutes) offers a significant throughput advantage for analyzing large numbers of samples.[8]
Experimental Protocols: A Step-by-Step Examination
The reliability of any analytical method is fundamentally linked to a well-designed and executed experimental protocol. This section details the methodologies for the compared techniques, providing a rationale for the critical steps involved.
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to extract the analyte of interest from a complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The two most common techniques for Bosutinib are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a rapid and simple method where an organic solvent, typically acetonitrile, is added to the plasma or serum sample to denature and precipitate proteins.[5][8] While efficient, it may result in a less clean extract compared to SPE, potentially leading to matrix effects in mass spectrometry.
-
Solid-Phase Extraction (SPE): This technique offers a more selective extraction by utilizing a solid sorbent to retain the analyte while interfering substances are washed away.[1][9] The analyte is then eluted with a suitable solvent. SPE generally yields cleaner extracts and can provide a concentration step, enhancing sensitivity.[1]
The choice between PPT and SPE depends on the required sensitivity and the susceptibility of the analytical instrument to matrix effects. For high-sensitivity LC-MS/MS or UPLC-MS/MS applications, the cleaner extracts from SPE are often preferred.
Chromatographic Separation and Detection
The separation of Bosutinib from endogenous components and any potential metabolites is achieved through liquid chromatography.
HPLC-UV Method Protocol [1]
-
Sample Preparation (SPE):
-
Condition an Oasis HLB extraction cartridge with methanol and water.
-
Load the pre-treated plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute Bosutinib and the internal standard (Imatinib) with methanol.
-
-
Chromatographic Conditions:
-
Column: CAPCELL PAK C18 MG II (250 mm × 4.6 mm i.d.).
-
Mobile Phase: 0.5% KH₂PO₄ (pH 3.5), acetonitrile, and methanol (55:25:20, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.
-
LC-MS/MS Method Protocol [5][6][7]
-
Sample Preparation (PPT):
-
To 1 mL of the sample in human liver microsomes, add 2 mL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 12 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: 1.8 µm C18 column (2.1 × 50 mm).
-
Mobile Phase: Acetonitrile–water (30:70, v/v) containing 0.1 M formic acid.
-
Flow Rate: 0.15 mL/min.
-
Detection: Triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the HPLC-UV and LC-MS/MS methods.
Caption: LC-MS/MS workflow for Bosutinib quantification.
Conclusion and Recommendations
The cross-validation of analytical methods for quantifying Bosutinib reveals a spectrum of viable options, each with distinct advantages.
-
LC-MS/MS and UPLC-MS/MS stand out for their superior sensitivity, specificity, and speed, making them the methods of choice for demanding applications such as pharmacokinetic studies and the analysis of low-concentration samples. [5][8]The UPLC-MS/MS method, in particular, offers the highest throughput. [8]* HPLC-UV provides a reliable and accessible alternative for routine therapeutic drug monitoring in clinical laboratories where the very high sensitivity of mass spectrometry is not a prerequisite. [1]Its simpler instrumentation and lower operational costs are significant practical advantages.
The selection of the most appropriate method should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. For laboratories equipped with mass spectrometry, the LC-MS/MS or UPLC-MS/MS methods are recommended for their superior analytical performance. However, the validated HPLC-UV method remains a robust and cost-effective solution for routine clinical applications.
References
-
Al-Sanea, M. M., et al. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules, 28(4), 1641. [Link] [5][6][7]2. Li, W., et al. (2015). Determination of bosutinib in mice plasma and tissue by UPLC-MS/MS and its application to the pharmacokinetic and tissue distribution study. Analytical Methods, 7(18), 7857-7863. [Link] [8]3. Gowthami, M., & Rajesh, R. (2024). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology, 17(6), 2949-2954. [Link] [2][3][11]4. Miura, M., et al. (2018). A quantitative method for the determination of bosutinib in human plasma using high-performance liquid chromatography and ultraviolet detection. Journal of Clinical Laboratory Analysis, 32(5), e22384. [Link] [1]5. Reddy, B. P., & Reddy, K. V. (2014). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR BOSUTINIB IN BULK FORM. International Journal of Research in Pharmacy and Chemistry, 4(4), 868-873. [Link] [12]6. Chaudhari, B. G., et al. (2016). rp-hplc method for estimation of bosutinib in bulk form as per ich guidelines. World Journal of Pharmaceutical Research, 5(12), 417-428. [Link] [13][14]7. Kikuchi, R., et al. (2022). Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high-performance liquid chromatography-Photodiode array detection. Journal of Clinical Laboratory Analysis, 36(8), e24574. [Link] [9][10]8. Chevalier, C., et al. (2023). Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations. Pharmaceuticals, 16(12), 1735. [Link]
Sources
- 1. A quantitative method for the determination of bosutinib in human plasma using high‐performance liquid chromatography and ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (PDF) Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation (2023) | Mohamed W. Attwa [scispace.com]
- 7. Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of bosutinib in mice plasma and tissue by UPLC-MS/MS and its application to the pharmacokinetic and tissue distribution study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high-performance liquid chromatography-Photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijrpc.com [ijrpc.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. wisdomlib.org [wisdomlib.org]
A Comparative Guide to the In Vitro Metabolism of Bosutinib in Liver Microsomes of Various Species
Introduction
Bosutinib is a potent, orally administered dual inhibitor of Src and Abl tyrosine kinases.[1][2][3] It is approved for the treatment of chronic, accelerated, or blast-phase Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) in adult patients who are resistant or intolerant to prior therapy.[1][2][4] Understanding the metabolic fate of a drug candidate like bosutinib is a cornerstone of preclinical drug development. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[5][6][7]
In vitro models using liver microsomes are indispensable tools for assessing metabolic stability and identifying potential metabolites.[8][9][10] Microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly CYPs.[5][6][8] Significant interspecies differences in drug metabolism are common, making comparative studies essential for extrapolating preclinical animal data to humans.[7][11] This guide provides a comprehensive comparison of the in vitro metabolism of bosutinib in liver microsomes from different species, offering valuable insights for researchers and drug development professionals.
Core Principles of In Vitro Metabolism Studies
The primary objective of in vitro metabolism studies using liver microsomes is to determine the intrinsic clearance (CLint) of a compound. CLint is a measure of the metabolic capacity of the liver for a specific drug, independent of physiological factors like blood flow. By comparing the CLint values across different species, we can anticipate how a drug might be metabolized and cleared in humans.
The experimental design hinges on incubating the test compound with liver microsomes in the presence of necessary cofactors, primarily NADPH for Phase I oxidative metabolism.[5][6] The disappearance of the parent drug over time is monitored to calculate the rate of metabolism.
Experimental Methodology
A standardized and robust protocol is critical for generating reliable and comparable data. The following methodology outlines a typical in vitro metabolism assay for bosutinib using liver microsomes from various species.
Materials and Reagents
-
Test Compound: Bosutinib
-
Liver Microsomes: Pooled from human, monkey (Cynomolgus), dog (Beagle), rat (Sprague-Dawley), and mouse (CD-1)
-
Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Organic Solvent: Acetonitrile (for reaction termination)
-
Analytical Standard: Bosutinib (for quantification)
-
Internal Standard: A structurally similar but chromatographically distinct compound (e.g., tofacitinib) for LC-MS/MS analysis.[12]
Step-by-Step Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of bosutinib in a suitable organic solvent (e.g., DMSO).
-
Prepare a fresh solution of NADPH in potassium phosphate buffer.
-
Thaw the pooled liver microsomes on ice immediately before use.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, pre-warm the liver microsomes and potassium phosphate buffer at 37°C for 5 minutes.
-
Add the bosutinib stock solution to the incubation mixture to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid enzyme inhibition.[10]
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate the mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5][13]
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples to precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining concentration of bosutinib.
-
Data Analysis
-
Plot the natural logarithm of the percentage of remaining bosutinib against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
Visualization of the Experimental Workflow
Caption: In Vitro Metabolism Experimental Workflow.
Comparative In Vitro Metabolism of Bosutinib
Metabolic Stability and Intrinsic Clearance
The metabolic stability of bosutinib varies significantly across species. In general, bosutinib exhibits moderate to high clearance in preclinical species, with rodents showing a faster metabolism compared to dogs, monkeys, and humans.
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Hepatic Clearance |
| Human | ~48.1 | Low to Moderate | Low to Intermediate |
| Monkey | Data not consistently reported, generally slower than rodents | Moderate | Intermediate |
| Dog | Slower than rodents | Moderate | Intermediate |
| Rat | ~19.4 | High | High |
| Mouse | ~11.5 | High | High |
Note: The values presented are synthesized from various sources and represent typical ranges.[13][14] Absolute values can vary depending on the specific experimental conditions.
The high intrinsic clearance observed in rats and mice suggests extensive hepatic metabolism in these species.[14] In contrast, the lower CLint in human liver microsomes indicates that bosutinib is likely to have a more moderate clearance in humans. These differences are critical for predicting human pharmacokinetics from preclinical data.
Major Metabolic Pathways and Metabolites
The primary metabolic pathway for bosutinib in humans is oxidation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][4][15][16][17][18][19][20][21] Other CYP isoforms, such as CYP1A2, 2A6, 2B6, 2C8, 2C9, 2D6, and 2E1, do not appear to play a significant role in its metabolism.[4][19]
The major circulating metabolites in human plasma are:
-
Oxydechlorinated bosutinib (M2): Accounts for approximately 19% of the parent drug exposure.[17][22]
-
N-desmethylated bosutinib (M5): Represents about 25% of the parent drug exposure.[17][22]
-
Bosutinib N-oxide (M6): A minor circulating metabolite.[17][22]
Visualization of Bosutinib Metabolism
Caption: Major Metabolic Pathways of Bosutinib.
Discussion and Implications for Drug Development
The observed species differences in the in vitro metabolism of bosutinib have several important implications for its preclinical and clinical development:
-
Selection of Animal Models: The significant differences in metabolic rates highlight the importance of carefully selecting animal species for toxicological and pharmacokinetic studies. While rodents are commonly used, their high rate of metabolism for bosutinib may not be fully representative of the human situation. Non-rodent species like dogs and monkeys may provide a more predictive model for human pharmacokinetics.
-
Prediction of Human Clearance: The in vitro data from human liver microsomes, when used in conjunction with in vitro-in vivo extrapolation (IVIVE) models, can provide a reasonable prediction of human hepatic clearance. This is a critical parameter for estimating the human dose and potential for drug-drug interactions.
-
Drug-Drug Interaction Potential: The central role of CYP3A4 in bosutinib metabolism makes it susceptible to drug-drug interactions.[4][16] Co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter bosutinib's plasma concentrations, potentially leading to toxicity or reduced efficacy.[4] In vitro studies using human liver microsomes are essential for characterizing this interaction potential early in development.
Conclusion
This comparative guide demonstrates that the in vitro metabolism of bosutinib in liver microsomes exhibits significant species-dependent differences. Rodents metabolize bosutinib more rapidly than non-rodent species and humans. The primary metabolic pathways involve oxidation mediated by CYP3A4, leading to the formation of several inactive metabolites. A thorough understanding of these interspecies differences is crucial for the successful preclinical development and clinical application of bosutinib, enabling more accurate predictions of its pharmacokinetic profile and drug-drug interaction potential in humans.
References
- Abbas, R., & Hsyu, P. H. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clinical Pharmacokinetics, 55(10), 1191–1204.
- Cancer Care Ontario. (2024). bosutinib.
- U.S. Food and Drug Administration. (2011). NDA 203341Orig1s000 Clinical Pharmacology Review.
- PharmGKB. Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics.
- Abbas, R., & Hsyu, P. H. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Request PDF.
- Mikus, G. (n.d.). Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity.
- Rosti, G., et al. (2013). Bosutinib in the management of chronic myelogenous leukemia.
- Springer Medicine. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib.
- Abbas, R., et al. (2012). Evaluation of the pharmacokinetics and safety of bosutinib in patients with chronic hepatic impairment and matched healthy subjects. Cancer Chemotherapy and Pharmacology, 70(5), 707–715.
- Thermo Fisher Scientific. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for AMG-221 In Vitro Metabolism Assay Using Liver Microsomes.
- National Center for Biotechnology Inform
- Cyprotex. (n.d.). Microsomal Stability.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The predicted metabolic stability landscape of bosutinib (BOS).
- Wikipedia. (n.d.). Bosutinib.
- Taylor & Francis. (n.d.). Bosutinib – Knowledge and References.
- ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- Rahmani, R., et al. (1991). Use of human and animal liver microsomes in drug metabolic studies.
- Redinbo, M. R., et al. (2019). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Scientific Reports, 9(1), 1–13.
- Li, Y., et al. (2022). Preclinical Pharmacokinetics, Tissue Distribution and in vitro Metabolism of FHND6091, a Novel Oral Proteasome Inhibitor. Drug Design, Development and Therapy, 16, 3169–3180.
- Dalvie, D., et al. (2015). In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS. Drug Metabolism Letters, 9(1), 33–46.
Sources
- 1. Bosutinib in the management of chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bosutinib - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. mttlab.eu [mttlab.eu]
- 7. Use of human and animal liver microsomes in drug metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Pharmacokinetics, Tissue Distribution and in vitro Metabolism of FHND6091, a Novel Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancercareontario.ca [cancercareontario.ca]
- 17. ClinPGx [clinpgx.org]
- 18. researchgate.net [researchgate.net]
- 19. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity - Mikus - Translational Cancer Research [tcr.amegroups.org]
- 20. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib | springermedicine.com [springermedicine.com]
- 21. Evaluation of the pharmacokinetics and safety of bosutinib in patients with chronic hepatic impairment and matched healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Oxydechlorinated Bosutinib (M2) as a Biomarker of Bosutinib Metabolism
This guide provides an in-depth technical comparison and validation framework for utilizing oxydechlorinated bosutinib (M2), a principal metabolite of the tyrosine kinase inhibitor bosutinib, as a biomarker for metabolic activity. Tailored for researchers, clinical pharmacologists, and drug development professionals, this document synthesizes established bioanalytical protocols with regulatory insights to deliver a comprehensive validation strategy.
Introduction: The Rationale for Monitoring Bosutinib Metabolism
Bosutinib is an oral SRC/ABL tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[1] The clinical efficacy and toxicity of bosutinib can exhibit significant inter-individual variability, driven in large part by differences in its metabolic clearance. Bosutinib is metabolized predominantly in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] Consequently, its plasma concentrations are highly susceptible to drug-drug interactions with CYP3A4 inhibitors or inducers and can be altered in patients with hepatic impairment.[2][4][5]
Monitoring the metabolic fate of bosutinib is crucial for optimizing therapy and understanding its disposition. A validated biomarker of metabolism can serve as a critical tool in therapeutic drug monitoring (TDM), dose-adjustment strategies, and the assessment of drug-drug interaction potential. This guide focuses on the validation of its major metabolite, oxydechlorinated bosutinib (M2), for this purpose.
The Metabolic Landscape of Bosutinib: A Comparative Analysis
Upon administration, bosutinib is converted into several metabolites. The two most prominent circulating metabolites in humans are oxydechlorinated bosutinib (M2) and N-desmethyl bosutinib (M5) .[2][4] The parent drug, bosutinib, remains the major circulating moiety.
The selection of an appropriate biomarker requires a comparative assessment of these candidates. The ideal biomarker should be readily measurable, directly reflect the metabolic pathway of interest, and provide a clear, interpretable signal of metabolic activity.
Diagram 1: Simplified Bosutinib Metabolism Pathway
Sources
An Objective Efficacy Comparison of Bosutinib with Second-Generation TKIs in Chronic Myeloid Leukemia
A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of Bosutinib, a dual Src/Abl tyrosine kinase inhibitor (TKI), with other second-generation TKIs, namely Dasatinib and Nilotinib, in the context of Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering a technical analysis supported by experimental data and established protocols.
Introduction: The Landscape of Second-Generation TKIs in CML
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL fusion protein.[1] The development of tyrosine kinase inhibitors (TKIs) that target the BCR-ABL kinase has revolutionized the treatment of CML.[2] While imatinib, the first-generation TKI, set a new standard of care, the emergence of resistance and intolerance necessitated the development of second-generation TKIs.[3][4]
Bosutinib, Dasatinib, and Nilotinib are all potent second-generation TKIs approved for the treatment of CML.[5][6] They have demonstrated efficacy in patients who are resistant or intolerant to imatinib and have also been evaluated as first-line therapies.[3][5] These agents, while all targeting the BCR-ABL kinase, exhibit distinct pharmacological profiles and patterns of activity against various BCR-ABL mutations.[7] Understanding these differences is crucial for optimizing therapeutic strategies.
Bosutinib distinguishes itself as a dual inhibitor of both Src and Abl kinases.[4] Dasatinib is also a potent inhibitor of BCR-ABL and the SRC family of kinases.[8][9] Nilotinib, on the other hand, is a highly selective inhibitor of the BCR-ABL kinase.[1][10] This guide will delve into the comparative efficacy of these three agents, providing a framework for their preclinical evaluation.
The BCR-ABL Signaling Pathway
The constitutively active BCR-ABL tyrosine kinase drives CML pathogenesis by activating a network of downstream signaling pathways that promote cell proliferation and survival. A key substrate of BCR-ABL is the CrkL adapter protein. The phosphorylation of CrkL is a reliable biomarker of BCR-ABL kinase activity in CML cells.[11]
Caption: The BCR-ABL signaling pathway in CML and the inhibitory action of second-generation TKIs.
Experimental Framework for Efficacy Comparison
To objectively compare the efficacy of Bosutinib with Dasatinib and Nilotinib, a series of in vitro experiments are essential. The following workflow provides a robust methodology for this comparison.
Sources
- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Second-generation TKIs: which and when? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic options for chronic myeloid leukemia following the failure of second-generation tyrosine kinase inhibitor therapy [frontiersin.org]
- 6. vjhemonc.com [vjhemonc.com]
- 7. Chronic myeloid leukemia and second-generation tyrosine kinase inhibitors: when, how, and which one? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 9. The role of dasatinib in the management of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
A Side-by-Side Assessment of the Off-Target Effects of Bosutinib and Its Analogs: A Guide for Drug Development Professionals
As a Senior Application Scientist, my experience in kinase inhibitor profiling has consistently highlighted a fundamental challenge in targeted therapy: achieving exquisite selectivity. While a drug may be designed for a specific target, its interactions across the vast human kinome often define its ultimate clinical success, dictating both efficacy and toxicity. This guide provides an in-depth, side-by-side assessment of the off-target effects of Bosutinib, a potent dual inhibitor of SRC and ABL kinases.[1]
While specific chemical derivatives of Bosutinib with comprehensive public data are limited, a robust understanding of its selectivity can be achieved by comparing it with other second-generation tyrosine kinase inhibitors (TKIs) that function as structural and functional analogs. Here, we will focus primarily on a comparison with Dasatinib, another potent SRC/ABL inhibitor, to illuminate the subtle but critical differences in their off-target profiles that influence their therapeutic application.
Methodologies for Assessing Kinase Inhibitor Specificity
To objectively evaluate the off-target profile of a compound like Bosutinib, we must move beyond primary target assays and embrace a systems-level approach. The goal is to understand the drug's "polypharmacology"—its network of interactions.[2] The choice of methodology is critical and is driven by the need for robust, reproducible, and comprehensive data.
The Rationale for Kinome-Wide Profiling
Kinome-wide profiling is the cornerstone of modern selectivity assessment.[3] We employ these methods not just to identify potential liabilities but also to uncover opportunities where off-target effects might be therapeutically beneficial.[4] Two primary strategies are often used in a complementary fashion:
-
Biochemical Assays: These involve testing the inhibitor directly against a large panel of purified, recombinant kinases.[5] This approach provides direct, quantitative measures of inhibitory activity (e.g., IC50 values) but may not fully recapitulate the cellular context.[5][6]
-
Cell-Based Proteomics: Techniques like chemical proteomics use immobilized inhibitor probes to "fish" for binding partners in cell lysates from relevant cancer lines (e.g., K562) or primary patient cells.[7] This method identifies targets in their native state, complete with post-translational modifications and interacting partners, providing a more physiologically relevant snapshot.[6]
For this guide, we will focus on a powerful biochemical method, Differential Scanning Fluorimetry (DSF), which measures direct binding rather than enzymatic inhibition and is thus independent of substrate or catalytic activity.[8][9]
Workflow for Kinase Selectivity Profiling via DSF
The following diagram illustrates a typical workflow for assessing inhibitor selectivity using DSF. The underlying principle is that a ligand binding to a protein stabilizes its structure, resulting in an increase in its melting temperature (Tm), which can be monitored using a fluorescent dye that binds to unfolded proteins.[8]
Caption: A generalized workflow for Differential Scanning Fluorimetry (DSF) based kinase inhibitor profiling.
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
This protocol outlines the key steps for performing a DSF-based kinase profiling experiment. The trustworthiness of this system relies on appropriate controls, including a vehicle control (DMSO) to establish the baseline Tm for each kinase and a known pan-kinase inhibitor like Staurosporine as a positive control.
-
Reagent Preparation:
-
Kinase Stock: Prepare individual stocks of purified recombinant kinases in a suitable buffer (e.g., HEPES, NaCl, DTT). The final concentration in the assay is typically 1-2 µM. Causality: This concentration ensures a sufficient signal-to-noise ratio without causing protein aggregation.
-
Compound Plate: Prepare a serial dilution of Bosutinib and its comparators (e.g., Dasatinib) in 100% DMSO. A typical screening concentration is 10 µM. Causality: DMSO is used for compound solubility, but its final concentration in the assay must be kept low (e.g., <1%) to avoid impacting protein stability.
-
Dye Stock: Prepare a working stock of a thermal shift dye (e.g., SYPRO Orange) as recommended by the manufacturer.
-
-
Assay Plating (384-well format):
-
To each well, add the assay buffer.
-
Add 100 nL of the compound from the dilution plate using a pin tool or acoustic dispenser.
-
Add the kinase and dye mixture to achieve the final desired concentrations in a total volume of 10 µL.
-
Seal the plate securely to prevent evaporation during heating.
-
-
Thermal Melt Analysis:
-
Place the sealed plate into a real-time PCR instrument.
-
Set up the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second.
-
Configure the instrument to continuously monitor the fluorescence of the dye in the appropriate channel during the temperature ramp.
-
-
Data Analysis:
-
Export the fluorescence vs. temperature data.
-
Calculate the first derivative of the melting curve for each well. The peak of this derivative corresponds to the melting temperature (Tm).
-
Calculate the thermal shift (ΔTm) for each compound by subtracting the average Tm of the DMSO control wells from the Tm of the compound-treated wells (ΔTm = Tm_compound - Tm_DMSO).
-
A significant positive ΔTm indicates that the compound binds to and stabilizes the kinase. A ΔTm > 2 °C is often considered a meaningful interaction.
-
Comparative Analysis of Off-Target Profiles: Bosutinib vs. Dasatinib
While both Bosutinib and Dasatinib are potent dual SRC/ABL inhibitors, their broader kinome profiles reveal critical distinctions that account for their different clinical safety profiles.[7][10] A combined analysis of data from chemical proteomics and in vitro kinase assays provides a global view of their selectivity.[7][11]
The following table summarizes the key differences in their target profiles based on published kinome-wide screening data.
| Kinase Target Family | Kinase Examples | Bosutinib Activity | Dasatinib Activity | Rationale & Implication |
| Primary On-Targets | BCR-ABL, SRC, LYN, HCK | Potent Inhibition | Potent Inhibition | Both drugs are highly effective against the primary drivers of CML. Their shared activity against SRC family kinases (SFKs) contributes to a broad spectrum of action.[7][12] |
| PDGFR/KIT Family | PDGFRα/β, c-KIT | Minimal / No Inhibition | Potent Inhibition | This is a key differentiator. Dasatinib's inhibition of PDGFR and c-KIT is linked to side effects like fluid retention and hypopigmentation. Bosutinib's lack of activity here may contribute to its more favorable toxicity profile in this regard.[2][7] |
| TEC Family | TEC, BTK | Inhibition | Inhibition | Both inhibitors show activity against TEC family kinases, which are involved in B-cell signaling.[7] |
| STE Family | MST1/2 (STK4/3) | Potent Inhibition | Weaker Inhibition | Bosutinib is a prominent inhibitor of STE20 kinases, which are linked to apoptosis. This off-target activity could potentially contribute to its therapeutic effect.[7] |
| CAMK Family | CAMK2G | Inhibition | Not Reported as Primary Target | Bosutinib was the first kinase inhibitor shown to target CAMK2G, which has been implicated in the proliferation of myeloid leukemia cells.[7] This could represent a secondary therapeutic mechanism. |
This table synthesizes data from multiple sources, primarily focusing on findings from global target profile studies.[7][13]
Signaling Pathway Implications of Off-Target Activity
The clinical impact of a kinase inhibitor is a direct result of the cellular pathways it modulates. The diagram below illustrates the intended on-target pathway of Bosutinib and highlights how its distinct off-target profile can lead to different downstream biological effects compared to other TKIs.
Caption: On-target vs. off-target signaling pathways for Bosutinib and Dasatinib.
This visualization makes the consequences of differential selectivity clear. While both drugs effectively shut down the primary BCR-ABL and SRC-driven proliferation signals in CML, Bosutinib's profile avoids the potent inhibition of PDGFR and c-KIT, which are implicated in adverse events like fluid retention.[10] Conversely, its unique and potent inhibition of pro-apoptotic kinases like MST1 may offer a secondary, beneficial mechanism of action.[7]
Conclusion and Future Directions
The side-by-side assessment of Bosutinib and its functional analog Dasatinib provides a clear lesson for drug development: kinase inhibitor selectivity is not a simple binary of "on-target" versus "off-target." It is a complex signature that defines the therapeutic window of a drug.
Key Insights:
-
Selectivity Drives Safety: Bosutinib's favorable safety profile regarding fluid retention appears directly linked to its minimal activity against PDGFR and c-KIT.[2][10]
-
Off-Targets Can Be Opportunities: The inhibition of novel targets like STE20 kinases and CAMK2G by Bosutinib may contribute to its overall efficacy and warrants further investigation.[7]
-
Context is Crucial: Profiling inhibitors in both biochemical and cell-based systems is necessary to build a comprehensive and clinically relevant understanding of their activity.[6][7]
For researchers and drug development professionals, the path forward involves leveraging these insights. The next generation of kinase inhibitors should be designed not just for potency against the primary target, but with a carefully sculpted selectivity profile. This can be achieved by using kinome-wide screening early in the discovery pipeline to guide structure-activity relationship (SAR) studies, ultimately engineering out liabilities while potentially engineering in beneficial off-target activities.
References
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Available at: [Link] (Note: While the direct link is not in the search results, the content from[8] and[9] describes this well-established method.)
- Patsnap Synapse. (2024). What is the mechanism of Bosutinib Monohydrate? Patsnap.
- Puttini, M., et al. (2006). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Leukemia & Lymphoma.
- National Center for Biotechnology Information. (n.d.). Bosutinib. PubChem Compound Database.
- OncLive. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. OncLive.
- BenchChem. (2025). An In-depth Technical Guide to Bosutinib: Kinome Scan and Off-target Analysis. BenchChem.
- Pfizer. (2025). BOSULIF® (bosutinib) Mechanism Of Action. Pfizer.
- Taylor & Francis Online. (n.d.). Bosutinib – Knowledge and References. Taylor & Francis.
- Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
- Blay, J. Y., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers.
- Ventura, A. C., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Patterson, B. (2018). Addressing Off-Target Effects of TKIs in Pediatric CML. OncLive.
- Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology.
- Bunaciu, M., et al. (2021). Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. Cell Cycle.
- Cortes, J. E., et al. (2021). An indirect comparison between bosutinib, nilotinib and dasatinib in first-line chronic phase chronic myeloid leukemia. Future Oncology.
- Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery.
- ResearchGate. (n.d.). Targeting the kinome: bosutinib versus dasatinib. ResearchGate.
- Rix, U., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia.
- Keller-Vessel, G. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Therapeutic Advances in Hematology.
- Drugs.com. (n.d.). Bosutinib Alternatives Compared. Drugs.com.
- ResearchGate. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. ResearchGate.
- R Discovery. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. R Discovery.
Sources
- 1. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 10. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Correlating In Vitro Potency with In Vivo Efficacy for Novel Bosutinib Analogues
Introduction: The Rationale for Developing Novel Bosutinib Analogues
Bosutinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that functions as a dual inhibitor of Src and Abl kinases.[1][2] Its primary clinical application is in the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), particularly in patients who have developed resistance or intolerance to first-line therapies like imatinib.[3][4] The Bcr-Abl fusion protein, a hallmark of CML, possesses constitutively active tyrosine kinase activity that drives uncontrolled cell proliferation and survival.[2][4] Bosutinib effectively binds to the ATP-binding site of the Bcr-Abl kinase, blocking downstream signaling and inducing apoptosis in leukemic cells.[2] Its dual-action mechanism, also targeting Src family kinases (SFKs), contributes to its broad anti-leukemic activity.[3]
Despite its success, the quest for improved therapeutics is perpetual, driven by challenges such as acquired resistance mutations (e.g., T315I, V299L), off-target toxicities, and the desire for enhanced potency.[4] This guide provides a comprehensive framework for researchers developing novel Bosutinib analogues, focusing on the critical stage of lead optimization: establishing a robust correlation between in vitro potency and in vivo efficacy. A strong In Vitro-In Vivo Correlation (IVIVC) is the cornerstone of a predictive mathematical model that can de-risk clinical development, guide dose selection, and accelerate the journey from bench to bedside.[5][6]
The Src/Abl Signaling Axis: The Target Pathway
Understanding the target pathway is fundamental to interpreting inhibitor activity. The Bcr-Abl and Src kinases are central nodes in signaling networks that regulate cell cycle progression, adhesion, and apoptosis. Their hyperactivation is a key oncogenic driver.
Caption: The dual inhibitory action of Bosutinib on Bcr-Abl and Src kinases.
Part 1: Foundational In Vitro Characterization
The initial evaluation of novel analogues begins with a tiered in vitro screening cascade. The goal is to quantify target engagement and cellular activity, providing the first critical data points for the IVIVC.
Biochemical Assays: Quantifying Direct Target Inhibition
The first step is to determine if the analogues can inhibit the kinase activity of their intended targets in a cell-free system. This provides a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Causality: A biochemical assay isolates the kinase and the inhibitor from the complexities of a cellular environment.[7] This allows us to confirm that any observed cellular effects are likely due to direct inhibition of the target kinase rather than other mechanisms. A low IC50 value is a prerequisite for a promising candidate, though it is not, by itself, a guarantee of cellular or in vivo success.[8]
Experimental Protocol: Radioisotope-Based Kinase Assay (Example)
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing recombinant Src or Abl kinase, a suitable peptide substrate (e.g., α-casein), and a buffer with 10 mM MgCl₂.[8]
-
Inhibitor Addition: Add the novel Bosutinib analogues across a range of concentrations (e.g., 10-fold dilutions from 100 µM to 1 pM).
-
Initiation: Start the kinase reaction by adding [γ-³²P]-ATP at a concentration close to the Kₘ of the kinase to ensure competitive inhibition data is relevant.[9]
-
Incubation: Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear phase.
-
Termination & Separation: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]-ATP.
-
Quantification: Measure the incorporated radioactivity on the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assays: Assessing Functional Impact
While a biochemical IC50 is essential, it doesn't account for cell permeability, efflux pumps, intracellular ATP concentrations, or engagement with the target in its native conformational state.[7] Therefore, the next critical step is to assess the compound's activity in a relevant cancer cell line.
Causality: A cell-based assay provides a more physiologically relevant measure of a compound's potential. A potent compound in a biochemical assay that fails in a cellular assay may have poor membrane permeability or be rapidly ejected by efflux pumps.[7] This step is a crucial filter to eliminate compounds that are biochemically potent but functionally inert in a biological system.
Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed a Ph+ CML cell line (e.g., K-562) into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with the Bosutinib analogues using a similar concentration range as the biochemical assay. Include a vehicle control (e.g., DMSO) and a positive control (Bosutinib).
-
Incubation: Incubate the plates for 72 hours, a period that typically allows for multiple cell doublings.
-
Lysis & Signal Generation: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Part 2: Preclinical In Vivo Evaluation
Promising candidates from in vitro screening must then be evaluated in a living system. This step assesses not only the drug's ability to inhibit tumor growth but also provides crucial pharmacokinetic (PK) and pharmacodynamic (PD) data.
The Power of Patient-Derived Xenograft (PDX) Models
For preclinical oncology studies, PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, are considered superior to traditional cell line-derived xenografts.[10][11]
Causality: PDX models better retain the histological and genetic characteristics of the original human tumor.[10] This provides a more accurate representation of the tumor microenvironment and heterogeneity, leading to efficacy data that is more likely to be predictive of clinical outcomes.
Experimental Protocol: CML PDX Model Efficacy Study
-
Model Establishment: Implant tumor fragments from a Ph+ CML patient subcutaneously into immunodeficient mice (e.g., NOD-SCID).[12] Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Bosutinib, B-Analog-101, B-Analog-102).
-
Dosing: Administer the compounds orally once daily at a predetermined dose. The dose selection can be informed by preliminary toxicity and pharmacokinetic studies.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly. Calculate tumor growth inhibition (TGI) at the end of the study.
-
Pharmacokinetics (PK): At steady-state, collect blood samples at various time points post-dosing to determine key PK parameters like Cmax (maximum concentration) and AUC (Area Under the Curve).[13]
-
Pharmacodynamics (PD): At the end of the study, excise tumors and analyze them by western blot to confirm inhibition of p-CrkL, a key downstream substrate of Bcr-Abl, to verify target engagement in vivo.[12]
Part 3: The Crux of the Matter - Correlating In Vitro and In Vivo Data
A simple comparison of in vitro IC50/GI50 values with in vivo TGI often fails to yield a direct correlation.[14] A compound with a superior IC50 may perform poorly in vivo due to unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[15] The key is to integrate pharmacokinetic data into the analysis.
Causality: It is not the administered dose but the exposure of the tumor to the drug that drives efficacy.[5] A robust IVIVC model must relate a measure of in vitro potency to a measure of in vivo drug exposure. The most relevant relationship often exists between the free (unbound) plasma concentration of the drug and the in vitro potency metric.[5]
Data Synthesis and Comparison
First, all quantitative data must be summarized for clear comparison.
| Compound | Target IC50 (nM) (Abl Kinase) | Cellular GI50 (nM) (K-562 cells) | In Vivo TGI (%) (at 50 mg/kg) | Unbound AUC (ng*h/mL) (at 50 mg/kg) |
| Bosutinib | 1.2 | 15 | 75% | 850 |
| B-Analog-101 | 0.5 | 8 | 85% | 1100 |
| B-Analog-102 | 0.8 | 25 | 60% | 450 |
| B-Analog-103 | 5.6 | 120 | 20% | 150 |
Data are hypothetical for illustrative purposes.
From the table, B-Analog-101 appears superior to the parent Bosutinib across all metrics. B-Analog-102, despite having a good biochemical IC50, shows weaker cellular activity and is significantly less effective in vivo, which correlates with its lower drug exposure (AUC). B-Analog-103 is clearly a weak candidate.
The IVIVC Workflow and Predictive Modeling
The ultimate goal is to build a model where in vitro data can predict the necessary in vivo exposure for a desired therapeutic effect.
Caption: A workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
A common approach in oncology is to relate tumor growth inhibition to the ratio of the average free plasma concentration over the dosing interval to the in vitro IC50 or GI50 value.[5] Full efficacy is often achieved when this ratio falls within a certain range.[5] By plotting TGI against this integrated metric (e.g., Unbound AUC / GI50) for multiple compounds, a clearer, more predictive relationship emerges.
Caption: Logical relationship for a predictive PK/PD model.
Challenges and Considerations:
-
Protein Binding: Drugs extensively bound to plasma proteins are not available to engage the target. Therefore, using the free drug concentration is critical for an accurate IVIVC.[5]
-
Tumor Penetration: The concentration of a drug in the plasma may not reflect its concentration in the tumor tissue. For some targets, especially in challenging environments like the central nervous system, this can be a major point of failure.[16]
-
Metabolism: The parent drug may be converted to active or inactive metabolites, complicating the relationship between exposure and efficacy.
-
Model Limitations: The correlation is often specific to the class of compounds and the biological system (e.g., xenograft model) being studied.[17]
Conclusion
Establishing a robust correlation between in vitro potency and in vivo efficacy is not a simple exercise in plotting two variables. It is a multi-faceted process that requires careful experimental design, the integration of biochemical, cellular, and pharmacokinetic data, and a mechanistic understanding of the drug's behavior. For the development of novel Bosutinib analogues, this rigorous approach is indispensable. It allows researchers to make data-driven decisions, prioritize the most promising candidates, and ultimately increase the probability of translating a potent molecule into a successful clinical therapy.
References
-
Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]
-
Levitt, M. L., & Koty, P. P. (1999). Tyrosine kinase inhibitors in preclinical development. Investigational New Drugs. Available at: [Link]
-
Puttini, M., et al. (2006). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Leukemia & Lymphoma. Available at: [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Bosutinib Monohydrate?. Patsnap Synapse. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Bosutinib – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Khaled, S. K., et al. (2014). Bosutinib: a SRC–ABL tyrosine kinase inhibitor for treatment of chronic myeloid leukemia. Expert Review of Hematology. Available at: [Link]
-
National Cancer Institute. (n.d.). Definition of bosutinib. NCI Drug Dictionary. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. Available at: [Link]
-
Ge, Z., & Tyner, J. W. (2013). Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. Journal of Visualized Experiments. Available at: [Link]
-
Jamei, M., et al. (2014). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Springer. (1999). Tyrosine Kinase Inhibitors in Preclinical Development. springermedicine.com. Available at: [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
-
Champions Oncology. (n.d.). Using Champions' Patient-Derived Xenograft (PDX) Models for Preclinical Validation of ERK Pathway Inhibitors. Champions Oncology. Available at: [Link]
-
Bauer, S., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers. Available at: [Link]
-
OmicsX. (2022). Kinase Inhibitors in Preclinical Development - 2021. Drug Development Insights by OmicsX. Available at: [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]
-
Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]
-
ResearchGate. (n.d.). A, comparison of in vitro potency (cell IC 50 ) with in vivo PD effect... ResearchGate. Available at: [Link]
-
Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Kinam Park. Available at: [Link]
-
Onishi, T., et al. (2020). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science. Available at: [Link]
-
Shiohira, H., et al. (2012). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
ResearchGate. (2020). Correlation between in vitro and in vivo studies?. ResearchGate. Available at: [Link]
-
van der Graaf, P. H., & Benson, N. (2011). Does In Vitro Potency Predict Clinically Efficacious Concentrations?. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
IAGIM. (n.d.). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. IAGIM. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of response to receptor tyrosine kinase inhibitors (TKIs) in... ResearchGate. Available at: [Link]
-
Chen, B., et al. (2014). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. Journal of Pharmacogenomics & Pharmacoproteomics. Available at: [Link]
-
Li, Y., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. Available at: [Link]
-
Cho, S. Y., et al. (2020). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. International Journal of Molecular Sciences. Available at: [Link]
-
Kumar, P., et al. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica. Available at: [Link]
-
SynThink. (n.d.). Bosutinib EP Impurities and Related Compounds. SynThink. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
ResearchGate. (n.d.). The IC 50 heatmap of common control kinase inhibitors against over 200... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. Available at: [Link]
-
Herlyn, M., & Arnone, M. R. (2018). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology. Available at: [Link]
-
ResearchGate. (2025). New Synthetic Process for Bosutinib. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). A New and Practical Synthesis of Bosutinib. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. RSC Publishing. Available at: [Link]
Sources
- 1. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 10. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Independent Verification of a Custom Bosutinib Derivative
For researchers in oncology and cell signaling, the synthesis of custom small molecule inhibitors, such as derivatives of the potent Src/Abl kinase inhibitor Bosutinib, is a critical step in elucidating structure-activity relationships (SAR) and developing novel therapeutic leads. However, the excitement of a novel synthesis can quickly be undermined by a lack of rigorous, independent verification. An unconfirmed structure or impure compound can lead to misinterpreted biological data, jeopardizing the validity of entire research projects.
This guide provides an in-depth, experience-driven framework for the comprehensive verification of a newly synthesized custom Bosutinib derivative. We will move beyond simple protocol recitation to explain the scientific rationale behind each step, ensuring a self-validating workflow that builds confidence in your molecular tool. This is not merely a checklist; it is a logical and orthogonal approach to confirming that the molecule you have is, unequivocally, the molecule you intended to create, and at a purity level suitable for your downstream experiments.
The Synthetic Foundation: A Representative Custom Bosutinib Derivative
To provide context for our verification workflow, let's consider the synthesis of a hypothetical custom derivative: one where the 3-cyano group of Bosutinib is replaced with a 3-carboxamide group. This modification might be explored to alter solubility or investigate new hydrogen bonding interactions within the kinase active site.
A plausible synthetic route, adapted from established methods for Bosutinib synthesis, is outlined below.[1][2] The key final step involves the hydrolysis of the nitrile to a primary amide.
Caption: A representative synthetic workflow for a custom Bosutinib derivative.
Orthogonal Structural Verification: "Who Are You?"
Confirming the identity of your synthesized compound is the most critical phase. A single method is insufficient, as different techniques provide complementary pieces of the structural puzzle. We advocate for a tripartite approach: Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: The first and most fundamental question is whether the compound has the correct molecular weight. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the gold standard for this initial check. It provides a precise mass-to-charge (m/z) ratio, allowing for the confirmation of the elemental formula. We use LC-MS/MS not just for the parent mass but also to induce fragmentation; this fragmentation pattern serves as a "fingerprint" which can help distinguish between isomers that have identical molecular weights.[3][4]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Chromatographic Separation (LC):
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection (MS):
-
Ionization Mode: Electrospray Ionization Positive (ESI+), as Bosutinib and its derivatives contain basic nitrogen atoms that are readily protonated.[4]
-
MS1 Scan (Full Scan): Scan a mass range that brackets the expected molecular weight (e.g., m/z 100-1000).
-
MS2 Scan (Fragmentation): Use data-dependent acquisition to trigger fragmentation (tandem MS or MS/MS) of the most abundant ions from the MS1 scan. The expected protonated molecular ion ([M+H]⁺) for our hypothetical derivative (C₂₆H₃₁Cl₂N₅O₄) is 564.1729. Set this as a primary target for fragmentation.
-
Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Trustworthiness (Data Interpretation):
-
Verify the Parent Ion: The full scan (MS1) must show a prominent peak corresponding to the calculated [M+H]⁺ of the derivative. For our example, this is m/z 564.1729. An accuracy within 5 ppm of the theoretical mass is expected for a high-resolution instrument.
-
Analyze Fragmentation: The MS/MS spectrum should show predictable fragments. For instance, cleavage of the piperazine ring or the propoxy linker is common. This fragmentation pattern should be logically consistent with the proposed structure and distinct from the fragmentation pattern of the parent Bosutinib.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: While MS confirms the molecular formula, NMR spectroscopy elucidates the precise atomic connectivity. It is the most powerful tool for distinguishing between isomers, a known issue with commercial Bosutinib samples.[6][7][8] Both ¹H (proton) and ¹³C (carbon) NMR are non-negotiable. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR confirms the presence of all carbons in the molecule. 2D NMR techniques like HSQC can be employed to correlate protons with their directly attached carbons, providing unequivocal assignments.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for Bosutinib and its analogs and its residual peak does not typically interfere with key signals.[8]
-
Instrument Setup: Use a 500 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
The spectral window should cover from -1 to 14 ppm.
-
Process the data with appropriate phasing and baseline correction. Calibrate the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire several thousand scans, as ¹³C has a low natural abundance.
-
Use proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Calibrate the spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
Trustworthiness (Data Interpretation):
-
¹H NMR:
-
Integration: The integral of each peak must correspond to the number of protons it represents.
-
Chemical Shift: The location of the peaks must align with expected values. For our derivative, the disappearance of the nitrile group and the appearance of two new broad signals in the 7-8 ppm range for the -CONH₂ protons would be a key indicator of success.
-
Splitting Patterns: The splitting (multiplicity) of peaks reveals adjacent, non-equivalent protons, confirming connectivity.
-
-
¹³C NMR:
-
Peak Count: The number of signals should match the number of unique carbon atoms in the structure.
-
Chemical Shift: The key diagnostic signal would be the appearance of a peak around 165-170 ppm, characteristic of a carbonyl carbon in an amide, and the disappearance of the nitrile carbon signal around 118 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check
Expertise & Experience: FTIR is a rapid and cost-effective technique to confirm the presence of key functional groups.[9] While less structurally informative than NMR, it provides excellent complementary evidence. In our hypothetical synthesis, the most critical transformation is the conversion of a nitrile (C≡N) to an amide (C=O, N-H). FTIR is exquisitely sensitive to these changes.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~1 mg) of the solid, dry compound directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background.
Trustworthiness (Data Interpretation):
-
Disappearance of Nitrile: The sharp, intense C≡N stretching peak, typically found around 2220-2260 cm⁻¹, should be absent in the final product spectrum.
-
Appearance of Amide Bands: Look for the appearance of two crucial new bands:
-
A strong, sharp C=O (carbonyl) stretch between 1630-1695 cm⁻¹.
-
Two N-H stretching bands (for the primary -NH₂) in the region of 3100-3500 cm⁻¹.
-
Quantitative Purity Assessment: "How Much of You Is There?"
Once identity is confirmed, the next critical step is to determine the purity of the compound. For biological assays, a purity of >95% is generally required, with >98% being ideal. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this analysis.[10][11]
Expertise & Experience: The choice of method is crucial. A gradient elution method is essential to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are separated and detected. Isocratic methods can save time but risk co-elution of impurities with the main peak, leading to an overestimation of purity. We run the analysis at a wavelength determined to be the λ-max of the compound to ensure maximum sensitivity.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol). Create a series of dilutions to determine the linear range of the detector (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Instrumentation:
-
HPLC System: An Agilent 1260 Infinity II or similar, equipped with a diode-array detector (DAD) or UV detector.
-
Column: Primesil C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: Scan for the λ-max using the DAD (for Bosutinib, this is around 260-270 nm).[11][13] Set the detector to this wavelength.
-
Column Temperature: 30 °C.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Trustworthiness (Self-Validation): The protocol is self-validating through the initial linearity assessment. The calibration curve generated from the dilution series should have a correlation coefficient (R²) of >0.999. This confirms that the detector response is proportional to concentration, validating the use of the area percent method for purity calculation.
Data Synthesis and Comparison
A clear summary of all analytical data is crucial for the final assessment.
Table 1: Summary of Verification Data for Custom Bosutinib Derivative
| Analytical Technique | Parameter | Expected Result | Observed Result | Conclusion |
| LC-MS/MS | [M+H]⁺ (m/z) | 564.1729 | 564.1725 | Pass (within 0.7 ppm) |
| Fragmentation | Consistent with amide structure | Key fragments observed | Pass | |
| ¹H NMR | Chemical Shifts & Integrals | Amide N-H₂ protons visible | Two broad singlets at 7.5 ppm | Pass |
| Aromatic/Aliphatic protons match | All other peaks match expected pattern | Pass | ||
| ¹³C NMR | Carbonyl Signal (C=O) | ~168 ppm | Peak at 167.8 ppm | Pass |
| Nitrile Signal (C≡N) | Absent | No peak at ~118 ppm | Pass | |
| FTIR | C≡N Stretch | Absent | No peak at ~2230 cm⁻¹ | Pass |
| C=O Stretch | Present (~1660 cm⁻¹) | Strong peak at 1658 cm⁻¹ | Pass | |
| N-H Stretches | Present (~3100-3500 cm⁻¹) | Two peaks at 3340 & 3180 cm⁻¹ | Pass | |
| RP-HPLC | Purity (Area %) | >98% | 99.2% | Pass |
| Retention Time | Single major peak | 14.2 min | Pass |
The Integrated Verification Workflow
The entire process can be visualized as a logical flow, where each successful step provides the confidence to proceed to the next.
Caption: A workflow for the orthogonal verification of a custom synthesized molecule.
Conclusion
The independent verification of a custom-synthesized molecule like a Bosutinib derivative is a non-negotiable cornerstone of rigorous scientific research. By employing an orthogonal suite of analytical techniques—mass spectrometry for molecular weight, NMR for atomic structure, FTIR for functional groups, and HPLC for quantitative purity—we build a self-validating system that leaves no room for ambiguity. This multi-faceted approach ensures that the biological effects observed in subsequent experiments can be confidently and accurately attributed to the intended molecular entity, upholding the integrity and reproducibility of your research.
References
-
Levinson NM, Boxer SG (2012) Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE 7(4): e29828. [Link]
-
Cui, J., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(11), 13490-13498. [Link]
-
Satti, P., et al. (2022). Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]
-
Mita, A., et al. (2014). A quantitative method for the determination of bosutinib in human plasma using high-performance liquid chromatography and ultraviolet detection. Journal of Clinical Pharmacy and Therapeutics, 39(4), 433-437. [Link]
-
Various Authors. (2022). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology, 15(7), 3295-3301. [Link]
- Patel, K., et al. (2015). Process for preparation of bosutinib.
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs Website. [Link]
-
Al-Shakliah, M., et al. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules, 28(4), 1641. [Link]
-
Jadhav, S., et al. (2016). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR BOSUTINIB IN BULK FORM. International Journal of Research in Pharmacy and Chemistry, 6(3), 599-603. [Link]
-
Zhang, L., et al. (2014). Determination of bosutinib in mice plasma and tissue by UPLC-MS/MS and its application to the pharmacokinetic and tissue distribution study. Analytical Methods, 6(19), 7915-7922. [Link]
-
Zhang, T., et al. (2011). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. ResearchGate. [Link]
-
Sharma, P., et al. (2023). Optimization of Chromatographic Conditions with QbD for Method Development and Validation of Bosutinib by HPLC: Applications in Dosage Forms and Rat Plasma Analysis. Molecules, 28(12), 4683. [Link]
-
Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent Website. [Link]
-
MtoZ Biolabs. (n.d.). Small Molecule Actives Identification and Quantification. MtoZ Biolabs Website. [Link]
-
Kumar, S., et al. (2024). Rp-hplc method for estimation of bosutinib in bulk form as per ich guidelines. World Journal of Pharmaceutical Research, 13(12), 1069-1080. [Link]
Sources
- 1. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of bosutinib in mice plasma and tissue by UPLC-MS/MS and its application to the pharmacokinetic and tissue distribution study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]
- 8. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. A quantitative method for the determination of bosutinib in human plasma using high‐performance liquid chromatography and ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wisdomlib.org [wisdomlib.org]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib and Related Research Compounds
This guide provides an in-depth, procedural framework for the safe handling and disposal of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib. While specific data for this particular derivative is not extensively published, its structural similarity to Bosutinib, a potent tyrosine kinase inhibitor, necessitates that it be treated with the same high degree of caution. The protocols outlined herein are synthesized from the established safety profiles of Bosutinib and general principles of hazardous chemical waste management, ensuring a self-validating system of laboratory safety.
The core principle of this guide is risk mitigation. As a research compound of unknown full toxicological profile but related to a potent antineoplastic agent, every procedural choice is designed to protect laboratory personnel, the wider community, and the environment.
Hazard Profile & Risk Assessment: Understanding the "Why"
Effective disposal begins with a thorough understanding of the risks. Based on the known hazards of the parent compound, Bosutinib, we must assume that this compound presents a similar hazard profile.
Bosutinib is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling and disposal requirements.[1][2] Its role as a dual Src and Abl kinase inhibitor underscores its high biological activity.[3][4]
| Hazard Classification | Category | Hazard Statement | Implication for Disposal |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Prevents accidental ingestion; waste must be securely contained. |
| Skin Irritation | 2 | H315: Causes skin irritation | Requires use of gloves and lab coat; all contaminated PPE is hazardous waste. |
| Eye Irritation | 2A | H319: Causes serious eye irritation | Mandates safety glasses or goggles during handling and disposal. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Prolonged or repeated exposure must be avoided; contaminated surfaces require thorough decontamination. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Handling of solid (powder) forms should occur in a ventilated area or fume hood to prevent inhalation. |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life | Strictly prohibits drain disposal. [2][5] |
| Hazardous to the Aquatic Environment, Chronic | 1 / 4 | H410 / H413: Very toxic to aquatic life with long lasting effects / May cause long lasting harmful effects to aquatic life | Environmental release must be prevented; requires disposal as regulated hazardous waste.[1][2][5] |
The primary takeaway from this risk assessment is that this compound cannot be treated as ordinary laboratory waste. Its toxicity and, most critically, its high aquatic toxicity, mandate a cradle-to-grave management approach as hazardous chemical waste.
Pre-Disposal Operations: The Foundational Steps
Proper disposal is an active process that begins long before the waste container leaves the laboratory. Adherence to these foundational steps is critical for ensuring safety and regulatory compliance.
Waste Minimization
In accordance with federal and state regulations, laboratories should implement a waste minimization strategy.[6] This can be achieved by:
-
Source Reduction: Ordering the smallest practical quantity of the compound needed for research.[6]
-
Scale Reduction: Reducing the scale of experiments to minimize the volume of waste generated.[6]
-
Inventory Management: Maintaining a clear inventory to avoid ordering duplicates and to track the lifecycle of the chemical.[6]
Personal Protective Equipment (PPE)
When handling the compound in any form (solid, liquid, or as waste), the following PPE is mandatory.[2][5]
-
Hand Protection: Impervious gloves such as nitrile are required. Always inspect gloves before use and wash hands thoroughly after handling.[7]
-
Eye Protection: Wear safety glasses with side shields or goggles.[7]
-
Body Protection: A lab coat must be worn. For bulk handling operations, impervious protective clothing may be necessary.[2]
-
Respiratory Protection: If working with the solid compound outside of a chemical fume hood or if dust generation is possible, an appropriate particulate respirator should be worn.[2]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the containment and disposal of waste streams containing this compound.
Step 1: Waste Categorization and Segregation
All waste streams containing this compound must be categorized as Hazardous Chemical Waste .
-
Do NOT mix this waste with non-hazardous trash or other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office.
-
Never discharge solutions containing this compound down the sanitary sewer.[1][8][9] This is expressly forbidden due to its high aquatic toxicity.
Step 2: Containerization
Proper containment is essential to prevent environmental release and personnel exposure.[6][10]
-
Select an Appropriate Container: Use a chemically compatible container, preferably plastic, that can be securely sealed.[6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name: "this compound," and list all other components and their approximate concentrations.
-
Keep Closed: Waste containers must remain sealed at all times, except when adding waste.[6]
Step 3: Managing Different Waste Streams
-
Solid Waste:
-
Unused/Expired Compound: The pure compound must be disposed of in its original container or a securely sealed waste container. Do not place it in regular trash.[1]
-
Contaminated Debris: All items that have come into direct contact with the compound, such as gloves, weigh boats, pipette tips, and contaminated bench paper, must be collected in a designated, sealed hazardous waste container.[2][5]
-
-
Liquid Waste:
-
Stock Solutions: Unused stock solutions (e.g., in DMSO or ethanol) must be collected as hazardous liquid waste.[3]
-
Aqueous Solutions: All aqueous solutions from experiments, dilutions, or cleaning procedures must be collected. Do not dispose of them down the drain.[1][8]
-
Solvent Waste: If the compound is used with organic solvents, collect this waste in a designated solvent waste container, ensuring compatibility.
-
Step 4: Storage and Pickup
-
Designated Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[6] This area should be clearly marked and away from drains or sources of ignition.[10]
-
Arrange for Disposal: Contact your institution's EHS or a licensed hazardous material disposal company to arrange for pickup and final disposal.[7] Final disposal will likely involve high-temperature incineration in a facility equipped with afterburners and scrubbers to destroy the compound and prevent environmental release.[7]
Caption: Waste Disposal Workflow for Bosutinib Derivatives.
Emergency Procedures: Spill Management
Accidents happen, but a clear, rehearsed plan can significantly mitigate the risk. In the event of a spill, follow these steps immediately.[2][5]
-
Evacuate and Alert: Ensure non-essential personnel leave the immediate area. Alert colleagues and your supervisor.
-
Assess and Secure: If the spill is large or involves highly volatile solvents, evacuate the lab and contact EHS immediately. For manageable spills, ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.
-
Contain and Clean:
-
For Solid Spills: Gently cover the spill to prevent dust from becoming airborne. Carefully collect the material using a scoop or brush and place it into a hazardous waste container. Avoid dry sweeping, which can generate dust.[2][5]
-
For Liquid Spills: Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Once absorbed, scoop the material into a designated hazardous waste container.[5]
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Dispose: Seal and label the container with all spill cleanup materials and manage it as hazardous waste.
Caption: Emergency Spill Response Protocol.
Conclusion: A Culture of Safety
The proper disposal of potent research compounds like this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the hazards, implementing rigorous handling protocols, and adhering to established disposal procedures, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office, as local regulations may vary.
References
- Cayman Chemical. (2025).
- Pfizer Ltd. (2017). SAFETY DATA SHEET: Bosulif (Bosutinib)
- MsdsDigital.com. (2015).
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Cleanchem Laboratories.
- Fisher Scientific. (2018).
- American Chemical Society. Hazardous Waste and Disposal.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5328944, N-Desmethyl bosutinib.
- Occupational Safety and Health Administration. 1910.
- Vanderbilt University Medical Center.
- BenchChem. (2025).
- U.S. Environmental Protection Agency. (2025).
- PMC. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting.
- Cayman Chemical. (2022).
- U.S. Environmental Protection Agency. (2025). Safety and Waste Management for SAM Chemistry Methods.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5328940, Bosutinib.
- US Bio-Clean.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. msdsdigital.com [msdsdigital.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
- 10. usbioclean.com [usbioclean.com]
Definitive Guide to Personal Protective Equipment (PPE) for Handling Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
As researchers and drug development professionals, our work with novel compounds is foundational to therapeutic advancement. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested protocols for handling Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib, a derivative of the potent tyrosine kinase inhibitor, Bosutinib. Given that Bosutinib is classified as a hazardous, cytotoxic drug, its analogues must be handled with the highest degree of caution to mitigate occupational exposure.[1][2][3]
This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety and trust in your laboratory operations.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
Understanding the intrinsic risks of a compound is the critical first step in developing a robust safety plan. While a specific Safety Data Sheet (SDS) for this exact derivative may not be publicly available, we must extrapolate from the known hazards of its parent compound, Bosutinib, and the structural class of piperazine derivatives.
-
Parent Compound (Bosutinib): The SDS for Bosutinib classifies it as harmful if swallowed, a potential skin sensitizer causing allergic reactions, and toxic to aquatic life.[3][4][5] As an antineoplastic agent, it is designed to be cytotoxic, interrupting or disrupting cell function and growth.[2][6] This inherently means it can also harm healthy cells upon exposure.[2] Long-term exposure to even small amounts of cytotoxic drugs is a significant occupational health risk.[7]
-
Structural Class (Piperazine Derivatives): Piperazine and its derivatives are known to have various physiological effects and can cause adverse health issues, including respiratory and skin sensitization.[8][9][10][11]
-
Physical Form: As a powder, this compound presents a significant respiratory hazard. Fine particles can easily become aerosolized during handling (e.g., weighing, transferring, or reconstituting), leading to inhalation, the most direct route of exposure.[5][12]
Therefore, all handling procedures must be based on the Precautionary Principle : treat this compound as a potent, cytotoxic, and sensitizing agent with significant risk from inhalation, skin contact, and ingestion.
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment is the final barrier between you and a hazardous substance. It should supplement, not replace, primary engineering and administrative controls.[13]
-
Engineering Controls: All manipulations involving the solid form of the compound must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to contain aerosols.[12][14] For non-sterile preparations, a powder containment hood (ventilated balance enclosure) is ideal.
-
Administrative Controls:
-
Designated Areas: Clearly mark and restrict access to areas where this compound is stored and handled.[15]
-
Training: All personnel must receive documented training on the risks of cytotoxic compounds and the specific procedures outlined in this guide before handling the material.[16][17]
-
Medical Surveillance: Establish a program for personnel who regularly handle potent compounds, in accordance with your institution's environmental health and safety (EHS) policies.
-
Core PPE Protocol: A Head-to-Toe Mandate
The selection of PPE must be deliberate and task-specific. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task/Operation | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Handling/Weighing Solid Compound | NIOSH-approved N95, N100, or PAPR | Full-face shield over safety goggles | Double chemotherapy-rated nitrile gloves | Disposable, solid-front, coated gown; shoe covers |
| Preparing Stock Solutions | NIOSH-approved N95 or higher | Full-face shield over safety goggles | Double chemotherapy-rated nitrile gloves | Disposable, solid-front, coated gown |
| Handling Dilute Solutions (<1mM) | Not required (in fume hood) | Safety goggles | Single pair of nitrile gloves | Standard lab coat |
| Spill Cleanup | NIOSH-approved N95 or higher | Full-face shield over safety goggles | Double heavy-duty nitrile gloves | Disposable, solid-front, coated gown; shoe covers |
| Waste Disposal | Not required | Safety glasses | Single pair of nitrile gloves | Standard lab coat |
Respiratory Protection
The primary risk from this compound is the inhalation of fine powder.
-
Requirement: A NIOSH-approved respirator is mandatory when handling the solid form outside of a containment enclosure. An N95 respirator is the minimum, but an N100 or a Powered Air-Purifying Respirator (PAPR) offers superior protection.[16][17]
-
Causality: Surgical masks are not respirators and offer no protection against chemical aerosols; they are designed to protect the sterile field from the worker, not the other way around.[14] Proper fit-testing of respirators is required by OSHA standard 29 CFR 1910.134 and is essential for ensuring a protective seal.[18][19]
Eye and Face Protection
-
Requirement: ANSI Z87-rated safety goggles must be worn at all times.[20] When handling the solid compound or when there is a splash hazard from concentrated solutions, a full-face shield must be worn over the safety goggles.[17][20]
-
Causality: Goggles protect against splashes from various angles, while the face shield provides an additional barrier for the entire face from splashes and airborne particles.
Hand Protection: The Critical Interface
-
Requirement: Double-gloving with chemotherapy-rated nitrile gloves is mandatory for handling the solid compound and concentrated solutions.[15][21] The outer glove should be taped to the gown cuff. Gloves must be changed immediately if contamination is suspected or every 30-60 minutes during continuous handling.
-
Causality: Double-gloving protects against undetected pinholes and prevents contamination of the inner glove and skin during the doffing process. Not all gloves are created equal; "chemotherapy-rated" gloves are tested against specific drugs using the ASTM D6978 standard to ensure low permeability.[7][14]
Glove Material Chemical Compatibility
| Glove Material | Recommendation | Rationale |
| Nitrile (Chemo-rated) | Excellent | Offers superior resistance to a wide range of chemicals and provides good puncture resistance. The standard for handling cytotoxic drugs.[22] |
| Latex | Poor | Prone to degradation by many organic solvents and has a high rate of allergic reactions. Does not provide reliable chemical protection.[22][23] |
| Neoprene | Good | A viable alternative for those with nitrile allergies, offering broad chemical resistance.[22] |
| Vinyl | Not Recommended | Poor resistance to most chemicals and prone to punctures. Should not be used for handling hazardous chemicals.[23] |
Note: Always consult the specific glove manufacturer's chemical resistance data for the solvents you are using.[24][25]
Body Protection
-
Requirement: A disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated) is required.[21][26] Gowns should have long sleeves with tight-fitting elastic or knit cuffs.
-
Causality: Standard cotton lab coats are permeable and can absorb chemical splashes, holding them against the skin.[17] Coated, disposable gowns are designed to resist chemical permeation, providing a true barrier.[14]
Procedural Protocols: Safety in Action
PPE Donning and Doffing Sequence
Incorrectly removing PPE can lead to exposure. This sequence must be followed precisely.
Caption: PPE Donning & Doffing Workflow.
Step-by-Step Donning:
-
Shoe Covers: Don first.
-
Inner Gloves: Put on the first pair of gloves.
-
Gown: Don the gown, ensuring it is fully secured.
-
Respirator: Put on and perform a seal check.
-
Goggles & Face Shield: Position eye and face protection.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the gown's cuffs.
Step-by-Step Doffing:
-
Outer Gloves: Remove the most contaminated item first. Peel off, turning inside out.
-
Face Shield & Gown: Remove face shield, followed by the gown and shoe covers, rolling them away from the body to contain contaminants.
-
Goggles: Remove from the back.
-
Inner Gloves: Remove last, avoiding contact with the outer surface.
-
Respirator: Remove outside the immediate work area by handling only the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Decontamination and Disposal Plan
All materials that come into contact with the compound are considered cytotoxic waste and must be disposed of accordingly.[2]
Decontamination
Surfaces should be decontaminated using a two-step process: first deactivating the compound, then cleaning. A common approach involves wiping surfaces with a sodium hypochlorite solution, followed by a sodium thiosulfate solution to neutralize the bleach, and finally wiping with sterile water.[27]
Waste Disposal Workflow
Proper segregation of waste is critical to prevent exposure to support staff and to ensure regulatory compliance.[28][29]
Caption: Cytotoxic Waste Disposal Pathway.
Disposal Protocol:
-
Sharps: All contaminated needles, syringes, and glass must be placed directly into a designated, puncture-proof cytotoxic sharps container.[2]
-
Solids: All contaminated consumables (gloves, gowns, shoe covers, pipette tips, plastic tubes) must be placed in a clearly labeled, yellow cytotoxic waste bag or bin.[29]
-
Liquids: Unused or waste solutions should be collected in a dedicated, sealed, and clearly labeled cytotoxic liquid waste container. Do not pour this waste down the drain.
-
Final Disposal: All cytotoxic waste streams must be collected and disposed of via a licensed hazardous waste contractor, typically through high-temperature incineration.[2][29]
By adhering to this comprehensive safety framework, you build a culture of safety that protects researchers, ensures the integrity of your work, and demonstrates a profound respect for the potent nature of the compounds we handle.
References
-
Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
-
Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. (2019, May 1). Kingston Health Sciences Centre. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]
-
Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. (n.d.). UW Environmental Health & Safety. Retrieved from [Link]
-
Laboratories - Standards | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
-
Cytotoxic drugs and related waste – risk management. (n.d.). SafeWork NSW. Retrieved from [Link]
-
Safe Handling Cytotoxic. (n.d.). Scribd. Retrieved from [Link]
-
Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. (2017, February 28). The Pharmaceutical Journal. Retrieved from [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (n.d.). OSHA. Retrieved from [Link]
-
Guide for handling cytotoxic drugs and related waste. (n.d.). WorkSafe QLD. Retrieved from [Link]
-
PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Pr BOSULIF®. (2021, November 4). Pfizer. Retrieved from [Link]
-
Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. (n.d.). PubMed Central. Retrieved from [Link]
-
Cytotoxic Waste Disposal Guidelines. (2021, November 24). Daniels Health. Retrieved from [Link]
-
Safe handling of hazardous drugs - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
Considerations for personal protective equipment when handling cytotoxic drugs. (2015, March 2). Pharmaceutical Technology. Retrieved from [Link]
-
Piperazine derivatives as dangerous abused compounds. (2019, December 16). ResearchGate. Retrieved from [Link]
-
Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. (n.d.). ResearchGate. Retrieved from [Link]
-
Piperazine derivatives as dangerous abused compounds. (2020, December 1). PubMed. Retrieved from [Link]
-
SAFETY DATA SHEET - Bosutinib monohydrate. (2015, March 9). MsdsDigital.com. Retrieved from [Link]
-
Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. (2021, November 3). Pediatric Oncology Group of Ontario. Retrieved from [Link]
-
Technical Services - Disposal of Cytotoxic Waste. (2023, October 26). YouTube. Retrieved from [Link]
-
Glove Chemical Compatibility Guide. (n.d.). Utah State University Office of Research. Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
Second-generation piperazine derivatives as promising radiation countermeasures. (n.d.). PubMed Central. Retrieved from [Link]
-
Management of adverse events associated with bosutinib treatment of chronic-phase chronic myeloid leukemia: expert panel review. (2018, December 27). PubMed Central. Retrieved from [Link]
-
Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]
-
Piperazine: Human health tier II assessment. (2019, March 8). Australian Government Department of Health. Retrieved from [Link]
-
Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. (n.d.). PubMed Central. Retrieved from [Link]
-
Gloves Safe for Chemotherapy Drug Handling. (2025, July 17). SW Sustainability Solutions. Retrieved from [Link]
-
APPLICATION NUMBER: 217729Orig1s000 PRODUCT QUALITY REVIEW(S). (n.d.). accessdata.fda.gov. Retrieved from [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]
-
Glove Selection. (n.d.). Emergency and Safety Services. Retrieved from [Link]
-
Bosulif (bosutinib) tablets label. (n.d.). accessdata.fda.gov. Retrieved from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Unknown Source. Retrieved from [Link]
-
Bosutinib Therapy in Patients With Chronic Myeloid Leukemia: Practical Considerations for Management of Side Effects. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. danielshealth.ca [danielshealth.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. obaid.info [obaid.info]
- 5. msdsdigital.com [msdsdigital.com]
- 6. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SW Sustainability Solutions – SW Innovative Hand Protection Products. Single Use Gloves. Cut Protection Gloves. Chemical Protection Gloves. [swssglobal.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gerpac.eu [gerpac.eu]
- 15. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kingstonhsc.ca [kingstonhsc.ca]
- 17. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 18. clarionsafety.com [clarionsafety.com]
- 19. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 20. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 21. pogo.ca [pogo.ca]
- 22. dess.uccs.edu [dess.uccs.edu]
- 23. glovesbyweb.com [glovesbyweb.com]
- 24. Glove Chemical Compatibility Guide | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 25. ehs.yale.edu [ehs.yale.edu]
- 26. pharmtech.com [pharmtech.com]
- 27. researchgate.net [researchgate.net]
- 28. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 29. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

